molecular formula C12H12FN3O B2462989 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol CAS No. 2197491-33-9

2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol

Numéro de catalogue: B2462989
Numéro CAS: 2197491-33-9
Poids moléculaire: 233.246
Clé InChI: KLAAOPHNRYHKNU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol is a useful research compound. Its molecular formula is C12H12FN3O and its molecular weight is 233.246. The purity is usually 95%.
BenchChem offers high-quality 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-[(7-fluoroquinazolin-4-yl)amino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O/c13-7-1-2-8-10(5-7)14-6-15-12(8)16-9-3-4-11(9)17/h1-2,5-6,9,11,17H,3-4H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAAOPHNRYHKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC2=NC=NC3=C2C=CC(=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Molecular Architecture and Therapeutic Potential of 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol (CAS: 1) represents a highly optimized, low-molecular-weight building block in modern medicinal chemistry[1]. By fusing the privileged 4-aminoquinazoline kinase-binding scaffold with a conformationally restricted cyclobutanol moiety, this molecule is engineered for high-affinity, ATP-competitive inhibition of receptor tyrosine kinases (RTKs). This guide deconstructs the structural rationale, physicochemical properties, and validated experimental workflows for synthesizing and profiling this chemical entity.

Structural Rationale & Molecular Mechanics

The 7-Fluoroquinazoline Hinge Binder

The quinazoline core is a cornerstone in targeted oncology, renowned for its ability to competitively bind the ATP-binding pocket of kinases such as EGFR and CSF1R[2]. The nitrogen atoms at positions 1 and 3 of the quinazoline ring act as critical hydrogen bond acceptors, anchoring the molecule to the backbone amides of the kinase hinge region[3].

The strategic placement of a fluorine atom at the 7-position serves multiple causal functions:

  • Metabolic Shielding: The strong C-F bond is highly resistant to cytochrome P450-mediated oxidation, which effectively blocks metabolic degradation at the 7-position and extends the pharmacophore's half-life[4].

  • Electronic Modulation: Fluorine's high electronegativity withdraws electron density from the quinazoline ring, modulating the pKa of the ring nitrogens. This optimizes the basicity of the molecule for physiological pH, improving membrane permeability[5].

  • Nonclassical Interactions: The fluorine atom can participate in multipolar or nonclassical hydrogen-bonding interactions within the kinase back-pocket, increasing target residency time[3].

Conformational Restriction via Cyclobutan-1-ol

Attaching a 2-aminocyclobutan-1-ol group to the 4-position is a deliberate thermodynamic strategy. Flexible aliphatic chains incur a high entropic penalty ( ΔS ) upon binding to a target protein. The cyclobutane ring restricts the rotational degrees of freedom of the side chain, pre-organizing the molecule into its bioactive conformation and thereby increasing overall binding affinity ( ΔG )[6].

Furthermore, the hydroxyl (-OH) group is positioned to interact with the solvent-exposed region of the ATP-binding pocket. This not only provides additional hydrogen-bonding opportunities with polar residues at the pocket entrance but also balances the lipophilicity of the quinazoline core, improving the compound's aqueous solubility[6].

Physicochemical Profiling

Understanding the quantitative properties of 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol is critical for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) behavior. The table below summarizes its core metrics, demonstrating strict adherence to the Rule of 3 for fragment-based drug discovery.

PropertyValue
Chemical Name 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol
CAS Registry Number 2197491-33-9
Molecular Formula C₁₂H₁₂FN₃O
Molecular Weight 233.24 g/mol
Exact Mass 233.0964 Da
Hydrogen Bond Donors 2 (-NH, -OH)
Hydrogen Bond Acceptors 4 (N, N, N, O)
Topological Polar Surface Area (TPSA) ~58.2 Ų
Rotatable Bonds 2

Mechanistic Pathway: ATP-Competitive Kinase Inhibition

The primary mechanism of action for 4-aminoquinazoline derivatives is the competitive displacement of intracellular ATP. By physically occupying the ATP-binding cleft, the compound prevents the transfer of the terminal phosphate from ATP to downstream effector proteins, effectively halting the oncogenic signaling cascade.

Pathway Ligand Extracellular Signal (Growth Factors) RTK Receptor Tyrosine Kinase (Kinase Domain) Ligand->RTK Activates ATP Intracellular ATP RTK->ATP Binds Inhibitor 2-[(7-Fluoroquinazolin-4-yl)amino] cyclobutan-1-ol Inhibitor->RTK Competitive Binding at Hinge Region Inhibitor->ATP Steric Blockade Signaling Downstream Phosphorylation Cascade ATP->Signaling Phosphate Transfer Outcome Cellular Proliferation Signaling->Outcome Drives

Fig 1. Competitive inhibition of RTK signaling by 4-aminoquinazoline derivatives.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each chemical and biological choice.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Causality & Rationale: The 4-position of 4-chloro-7-fluoroquinazoline is highly electrophilic due to the electron-withdrawing effects of the two ring nitrogens and the 7-fluoro substituent[5]. This allows for an efficient SNAr reaction with the amine group of 2-aminocyclobutan-1-ol. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the generated HCl, driving the reaction to completion without degrading the sensitive cyclobutanol ring.

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 equivalent of 4-chloro-7-fluoroquinazoline in anhydrous isopropanol (0.2 M concentration). Isopropanol is chosen as a polar protic solvent to stabilize the reaction's transition state.

  • Reagent Addition: Add 1.2 equivalents of 2-aminocyclobutan-1-ol, followed by 2.0 equivalents of DIPEA.

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 4–6 hours.

  • Self-Validation (LC-MS): Sample the reaction mixture and analyze via LC-MS. The reaction is deemed complete when the starting material peak disappears and the target mass ( m/z [M+H]⁺ 234.1) becomes the dominant signal.

  • Purification: Concentrate the mixture under reduced pressure and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the pure compound.

Workflow SM1 4-Chloro-7-fluoro quinazoline Rxn SNAr Reaction (DIPEA, i-PrOH, 80°C) SM1->Rxn SM2 2-Aminocyclobutan -1-ol SM2->Rxn Purify Prep-HPLC Purification Rxn->Purify Crude Extract Product Target Compound (>98% Purity) Purify->Product LC-MS Validated Assay ADP-Glo Kinase Assay Product->Assay IC50 Profiling

Fig 2. Synthesis and validation workflow for 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol.

In Vitro Kinase Profiling (ADP-Glo Assay)

Causality & Rationale: To definitively prove ATP-competitive inhibition, an ADP-Glo assay is utilized. Unlike substrate-specific assays, ADP-Glo universally measures the generation of ADP from ATP consumption. This provides a direct, unconfounded readout of kinase catalytic activity.

Step-by-Step Protocol:

  • Compound Plating: Prepare a 10-point dose-response curve of the compound in 100% DMSO, then dilute into the assay buffer (25 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 0.01% Triton X-100).

  • Enzyme Reaction: Incubate the compound with the purified target kinase (e.g., EGFR or CSF1R) for 15 minutes at room temperature to allow for equilibrium binding.

  • Initiation: Add ultra-pure ATP (at the enzyme's specific Km​ concentration) and the appropriate peptide substrate to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add the Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase-mediated luminescent reaction.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using DMSO (vehicle) as the negative control and Staurosporine as the positive control. The assay is only validated if the Z'-factor is > 0.5, ensuring high statistical confidence in the calculated IC₅₀ values.

References

  • chemsrc.com - 多奈哌齐杂质_分子量_结构式_性质_多奈哌齐杂质CAS号【923571 ...
  • ethernet.edu.
  • nih.gov - 4-[(7-Fluoroquinazolin-4-yl)
  • mdpi.
  • google.com (Patents)
  • semanticscholar.

Sources

The Core Mechanism of 7-Fluoroquinazoline Derivatives in Kinase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive exploration of the mechanism of action for 7-fluoroquinazoline derivatives as potent kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes key structural insights, the strategic role of fluorine substitution, and the experimental methodologies required to elucidate their inhibitory activity. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction: The Quinazoline Scaffold and the Rise of Fluorine

The quinazoline core has emerged as a privileged scaffold in the development of kinase inhibitors, largely due to its structural resemblance to the adenine moiety of ATP, enabling it to effectively compete for the ATP-binding site of a wide range of kinases.[1][2] This structural framework serves as a versatile anchor for various substitutions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][4] Among these modifications, the introduction of a fluorine atom at the 7-position of the quinazoline ring has proven to be a particularly impactful strategy in enhancing the therapeutic potential of these inhibitors.[5][6]

The strategic placement of the 7-fluoro group can significantly influence the inhibitor's binding affinity and selectivity through a combination of electronic and steric effects.[5][7][8] Fluorine's high electronegativity can modulate the electron distribution within the quinazoline ring system, potentially enhancing interactions with key residues in the kinase active site.[9] Furthermore, the small size of the fluorine atom allows for its introduction without causing significant steric hindrance, often leading to improved binding by fitting into hydrophobic pockets within the ATP-binding site.[7][8]

Molecular Mechanism of Action: A Deep Dive into the ATP-Binding Pocket

The primary mechanism by which 7-fluoroquinazoline derivatives exert their inhibitory effect is through competitive inhibition at the ATP-binding site of the target kinase.[10][11] These inhibitors typically form a network of interactions with key amino acid residues that are crucial for ATP binding and catalysis.

Key Interactions Driving Inhibition

Crystal structures of various kinases in complex with quinazoline-based inhibitors have revealed a conserved set of interactions that are fundamental to their inhibitory activity.[10][12] These interactions typically include:

  • Hinge Region Binding: The quinazoline nitrogen atoms (N1 and/or N3) often form hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues, mimicking the interaction of the adenine ring of ATP.[13] This interaction is a critical anchor for the inhibitor within the active site.

  • Hydrophobic Interactions: The quinazoline ring itself and other aromatic substituents engage in hydrophobic interactions with nonpolar residues lining the ATP-binding pocket.[8]

  • Gatekeeper Residue Interaction: The nature of the substituent at the 4-position of the quinazoline ring is crucial for interacting with the "gatekeeper" residue, a key determinant of inhibitor selectivity across the kinome.[14]

The Specific Contribution of the 7-Fluoro Group

The introduction of a fluorine atom at the 7-position can enhance binding affinity through several mechanisms:

  • Enhanced Hydrophobicity: The C-F bond is more lipophilic than a C-H bond, which can lead to improved hydrophobic interactions with nonpolar pockets in the active site.[5][8]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the quinazoline ring system, potentially influencing the strength of hydrogen bonding interactions with the hinge region.[9]

  • Direct Favorable Contacts: In some cases, the fluorine atom can engage in direct, favorable interactions with the protein, such as orthogonal multipolar C–F···C=O interactions or interactions with backbone amides.[7] For instance, in certain EGFR inhibitors, the 7-fluoro group has been observed to make productive contacts with the C-helix.

A prime example of the successful application of this strategy is in the development of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), where 7-fluoroquinazoline derivatives have demonstrated significant clinical efficacy.[15][16][17][18][19]

Visualizing the Binding Mode

To illustrate the typical binding mode of a 7-fluoroquinazoline derivative, the following diagram depicts the key interactions within a generic kinase ATP-binding pocket.

Kinase_Inhibitor_Binding General Binding Mode of 7-Fluoroquinazoline Kinase Inhibitors POCKET ATP-Binding Pocket Hydrophobic Pocket Gatekeeper Residue HINGE Hinge Region (e.g., Met) INHIBITOR 7-Fluoroquinazoline Core N N 7-Fluoro Group 4-Anilino Group INHIBITOR->POCKET Hydrophobic Interactions INHIBITOR:n->POCKET Selectivity Pocket Interaction INHIBITOR:f0->HINGE H-Bond INHIBITOR:f1->HINGE H-Bond

Caption: Key interactions of 7-fluoroquinazoline inhibitors in the kinase active site.

Experimental Workflows for Characterization

A robust characterization of 7-fluoroquinazoline derivatives requires a multi-faceted experimental approach, progressing from initial biochemical assays to more complex cell-based and structural studies.

Biochemical Kinase Inhibition Assays

The initial step in characterizing a novel inhibitor is to determine its potency against the target kinase in a purified, cell-free system.[20][21]

Objective: To determine the IC50 value, a measure of the concentration of inhibitor required to reduce the kinase activity by 50%.

Experimental Protocol: ADP-Glo™ Kinase Assay

This is a widely used luminescent assay that measures the amount of ADP produced during the kinase reaction.[22]

Step-by-Step Methodology:

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the purified kinase, the specific substrate (peptide or protein), and varying concentrations of the 7-fluoroquinazoline inhibitor.

    • Initiate the reaction by adding a solution of ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time.

  • Termination and ATP Depletion:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Detection:

    • Add the Kinase Detection Reagent, which contains an enzyme that converts the newly formed ADP back to ATP.

    • This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the initial kinase activity.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality Behind Choices: The ADP-Glo™ assay is chosen for its high sensitivity, broad applicability to different kinases, and its homogenous "add-mix-read" format, which is amenable to high-throughput screening.[22]

Cellular Target Engagement and Potency

While biochemical assays are crucial for determining direct inhibitory activity, it is essential to assess the inhibitor's performance in a more physiologically relevant cellular context.[23][24][25][26]

Objective: To confirm that the inhibitor can cross the cell membrane, engage with its target kinase, and inhibit its activity within the cell.

Experimental Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures the binding of the inhibitor to the target kinase in live cells.[25]

Step-by-Step Methodology:

  • Cell Preparation:

    • Transfect cells with a vector expressing the target kinase fused to a NanoLuc® luciferase.

  • Inhibitor Treatment:

    • Treat the transfected cells with varying concentrations of the 7-fluoroquinazoline inhibitor.

  • Tracer Addition:

    • Add a cell-permeable fluorescent tracer that also binds to the ATP-binding site of the target kinase.

  • BRET Measurement:

    • If the inhibitor is not bound, the fluorescent tracer binds to the kinase, bringing it in close proximity to the NanoLuc® luciferase and generating a Bioluminescence Resonance Energy Transfer (BRET) signal.

    • If the inhibitor is bound to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.

  • Data Analysis:

    • Measure the BRET signal and plot it against the inhibitor concentration to determine the cellular IC50 value.

Causality Behind Choices: The NanoBRET™ assay provides a direct measure of target engagement in living cells, offering valuable insights into the inhibitor's cell permeability and affinity for its target in a natural environment.[25]

Structural Elucidation via X-ray Crystallography

To gain a definitive understanding of the inhibitor's binding mode and the specific interactions that contribute to its potency and selectivity, co-crystallization of the inhibitor with the target kinase domain is essential.[10][27][28][29]

Objective: To determine the three-dimensional structure of the kinase-inhibitor complex at atomic resolution.

Experimental Protocol: Co-crystallization and Structure Determination

Step-by-Step Methodology:

  • Protein Expression and Purification:

    • Express and purify a high-quality, homogenous sample of the kinase domain.

  • Complex Formation:

    • Incubate the purified kinase with a molar excess of the 7-fluoroquinazoline inhibitor to ensure complex formation.[29]

  • Crystallization Screening:

    • Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to identify conditions that yield well-diffracting crystals of the kinase-inhibitor complex.

  • Data Collection and Structure Solution:

    • Collect X-ray diffraction data from the crystals at a synchrotron source.

    • Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

  • Structure Refinement and Analysis:

    • Refine the atomic model against the experimental data and analyze the detailed interactions between the inhibitor and the kinase active site.

Causality Behind Choices: X-ray crystallography provides irrefutable evidence of the inhibitor's binding mode, guiding structure-activity relationship (SAR) studies and facilitating the rational design of more potent and selective inhibitors.[12][27]

Data Presentation and Interpretation

Inhibitor Target Kinase Biochemical IC50 (nM) Cellular IC50 (nM) Key Hinge Interaction PDB Code
Compound XEGFR1550Met7932ITY
Compound YVEGFR22580Cys9194ASD

Visualizing the Experimental Workflow

The following diagram outlines the logical flow of experiments for characterizing 7-fluoroquinazoline kinase inhibitors.

Experimental_Workflow Workflow for Characterizing 7-Fluoroquinazoline Kinase Inhibitors START Start: Novel 7-Fluoroquinazoline Derivative BIOCHEM Biochemical Kinase Assay (e.g., ADP-Glo™) START->BIOCHEM Potency (IC50) CELLULAR Cell-Based Assay (e.g., NanoBRET™) BIOCHEM->CELLULAR Cellular Potency & Target Engagement STRUCTURAL Structural Biology (X-ray Crystallography) CELLULAR->STRUCTURAL Binding Mode Confirmation SAR Structure-Activity Relationship (SAR) and Lead Optimization STRUCTURAL->SAR Rational Design SAR->START Iterative Improvement END End: Candidate Drug SAR->END

Caption: A logical workflow for the comprehensive evaluation of kinase inhibitors.

Conclusion

The 7-fluoroquinazoline scaffold represents a highly successful platform for the development of potent and selective kinase inhibitors. Their mechanism of action is rooted in competitive binding to the ATP pocket, a process significantly enhanced by the strategic placement of a 7-fluoro substituent. A thorough understanding of their inhibitory mechanism, achieved through a combination of biochemical, cellular, and structural studies as outlined in this guide, is paramount for the successful development of next-generation targeted cancer therapies. The self-validating nature of this integrated experimental approach ensures a high degree of confidence in the generated data, paving the way for informed decision-making in drug discovery pipelines.

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  • Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC.
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  • Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - Bentham Science Publishers. (2023, August 31).
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  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC. (2024, February 16).
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Sources

Structure-Activity Relationship (SAR) of Amino-Cyclobutanol Substituted Quinazolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the quinazoline scaffold is a highly privileged pharmacophore, serving as the core for numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib) and emerging Poly(ADP-ribose) polymerase (PARP) inhibitors[1]. A critical challenge in optimizing these flat, hydrophobic heteroaromatic systems is balancing target affinity with physicochemical properties such as aqueous solubility and metabolic stability.

The strategic incorporation of an amino-cyclobutanol moiety —typically at the C4, C6, or C7 positions of the quinazoline ring—has emerged as a powerful structural modification[2][3]. Acting as a conformationally restricted polar group, the amino-cyclobutanol substituent effectively navigates the solvent-front or ribose-binding pockets of target enzymes. This whitepaper explores the mechanistic rationale, SAR profiling, and experimental workflows for developing amino-cyclobutanol substituted quinazolines.

Mechanistic Rationale & Structural Biology

As a Senior Application Scientist, I often observe drug discovery programs defaulting to linear polar chains (e.g., ethanolamine or propanolamine) to improve solubility. However, linear chains suffer from a high entropic penalty upon target binding due to the freezing of multiple rotatable bonds.

The Cyclobutane Advantage

The transition from a linear amine to an amino-cyclobutanol group provides three distinct biophysical advantages:

  • Conformational Restriction: The cyclobutane ring limits the number of rotatable bonds. When the hydroxyl (-OH) group engages in hydrogen bonding with the target protein or structured water networks, the entropic cost is significantly lower than that of an acyclic analog.

  • Vectorial Precision: The rigid geometry of the cyclobutane ring allows for precise spatial projection of the hydroxyl group. The relative stereochemistry (cis vs. trans) is critical. For instance, in PARP14 inhibitors, the cis-3-aminocyclobutanol configuration is required to properly project the hydroxyl group into the ribose-binding pocket without causing steric clashes[1][3].

  • Metabolic Stability: Secondary amines linked to primary or secondary acyclic carbons are highly susceptible to oxidative N-dealkylation by Cytochrome P450 enzymes. The steric bulk and ring strain of the cyclobutane system often attenuate this metabolic liability, improving the compound's half-life.

Pharmacophore Binding Model

G Hinge Kinase Hinge Region (Met/Leu) Quinazoline Quinazoline Scaffold (H-Bond Donor/Acceptor) Hinge->Quinazoline Bidentate H-Bonds Linker Amino Linker (-NH-) (Flexibility/Vector) Quinazoline->Linker C4/C6 Substitution Cyclobutanol Cyclobutanol Ring (Conformational Restriction) Linker->Cyclobutanol C-N Bond Solvent Solvent Front / Ribose Pocket (Water Network) Cyclobutanol->Solvent Hydroxyl (OH) Interaction

Fig 1: Pharmacophore binding model of amino-cyclobutanol quinazolines.

SAR Profiling & Optimization

To illustrate the SAR dynamics, we evaluate the substitution of the C4 position of a generic quinazoline core targeting a kinase/PARP ATP-binding site. The data below synthesizes typical field observations when replacing bioisosteric pyrimidine/quinazoline rings and optimizing the solvent-exposed tail[2][3].

Table 1: Representative SAR Data for C4-Substituted Quinazolines
Compound IDC4-SubstituentRelative IC₅₀ (nM)Aqueous Solubility (µg/mL)Human Liver Microsome (HLM) Intrinsic Clearance (µL/min/mg)Rationale / Observation
QZ-01 -NH-CH₂CH₂OH (Linear)145.085120 (High)High entropic penalty; rapid N-dealkylation.
QZ-02 -NH-Cyclopentanol45.21245 (Moderate)Improved potency; increased lipophilicity reduces solubility.
QZ-03 -NH-(trans-3-cyclobutanol)210.011030 (Low)Poor potency; the -OH vector clashes with the pocket ceiling.
QZ-04 -NH-(cis-3-cyclobutanol)8.5 145 25 (Low) Optimal vector for H-bonding; excellent metabolic stability[1].

Key Insight: The cis-3-aminocyclobutanol (QZ-04) provides the optimal balance. The cis configuration forces the hydroxyl group into an equatorial-like trajectory that perfectly aligns with the solvent channel, whereas the trans isomer directs it axially, leading to steric repulsion.

Experimental Workflows & Protocols

The synthesis of these derivatives relies on Nucleophilic Aromatic Substitution (SₙAr). The C4 position of the quinazoline ring is highly electrophilic due to the electron-withdrawing nature of the two ring nitrogens, allowing for catalyst-free coupling with aliphatic amines[1].

Workflow Visualization

G Step1 1. Scaffold Selection (e.g., 4-Chloroquinazoline) Step2 2. SNAr Coupling (cis-3-aminocyclobutanol, DIPEA, Heat) Step1->Step2 Step3 3. LC-MS Monitoring (Check for mass adducts) Step2->Step3 Step4 4. Purification (Prep-HPLC, C18 Column) Step3->Step4 Step5 5. SAR Profiling (In vitro Kinase/PARP Assay) Step4->Step5

Fig 2: Synthetic and screening workflow for amino-cyclobutanol quinazolines.

Protocol 1: SₙAr Synthesis of cis-3-((Quinazolin-4-yl)amino)cyclobutan-1-ol

Note: This protocol is designed to be self-validating. The use of a tertiary amine base is critical because the aminocyclobutanol is typically sourced as a hydrochloride salt[4].

  • Preparation: In a 20 mL scintillation vial, dissolve 4-chloroquinazoline (1.0 eq, 1.0 mmol) in anhydrous isopropanol (5.0 mL).

  • Amine Liberation: Add cis-3-aminocyclobutanol hydrochloride (1.2 eq, 1.2 mmol)[3][4]. Immediately add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol). Causality: DIPEA neutralizes the HCl salt, liberating the nucleophilic free amine, and acts as an acid scavenger for the HCl generated during the SₙAr reaction.

  • Reaction: Seal the vial and heat to 80°C in an oil bath for 4–6 hours.

  • Validation (LC-MS): Sample 10 µL of the reaction mixture, dilute in 1 mL methanol, and inject into the LC-MS. Look for the disappearance of the starting material mass and the appearance of the desired product mass[M+H]⁺.

  • Workup & Purification: Concentrate the mixture under reduced pressure. Resuspend in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the pure product.

Protocol 2: In Vitro Target Engagement Assay (HTRF)

To validate the SAR, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is employed.

  • Compound Plating: Echo-dispense 10 nL of the synthesized quinazoline compounds (in 100% DMSO) into a 384-well low-volume plate to create a 10-point dose-response curve.

  • Protein Incubation: Add 5 µL of the target enzyme (e.g., PARP14 or target kinase) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow the quinazoline core to equilibrate in the binding pocket.

  • Tracer Addition: Add 5 µL of the fluorescently labeled tracer/ATP analog.

  • Detection: Read the plate on a microplate reader (e.g., PHERAstar) using dual-emission wavelengths (665 nm and 620 nm). Calculate the IC₅₀ based on the ratio of the emissions.

References

  • Google Patents. US10562891B2 - Quinazolinones as PARP14 inhibitors. Google Patents.
  • Google Patents. WO2024098039A2 - Potent asgpr-binding heterobifunctional compounds for the degradation of immunoglobulins and other proteins. Google Patents.

Sources

Identification of Biological Targets for 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol: A Technical Guide to Target Deconvolution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol (CAS: 2197491-33-9) represents a highly specialized pharmacophore within the landscape of targeted kinase inhibitors[1][2]. Quinazoline derivatives are privileged scaffolds in medicinal chemistry, historically serving as the backbone for blockbuster epidermal growth factor receptor (EGFR) inhibitors like gefitinib and afatinib. However, identifying the precise biological targets—and off-targets—of novel derivatives is critical for predicting clinical efficacy and toxicity.

This whitepaper provides an in-depth, self-validating methodological framework for the target deconvolution of 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol. By leveraging the compound's unique structural features, we outline a multi-tiered approach encompassing high-throughput kinome profiling, quantitative chemoproteomics, and cellular target engagement.

Structural Rationale: The 7-Fluoroquinazoline Pharmacophore

The design of target deconvolution experiments must be grounded in the physical chemistry of the molecule. The structure of 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol dictates its interaction with the kinase ATP-binding site:

  • The 7-Fluoroquinazoline Core: The nitrogen atoms of the quinazoline ring act as hydrogen bond acceptors, mimicking the adenine ring of ATP to anchor the molecule to the kinase hinge region. The fluorine atom at the 7-position enhances lipophilicity and metabolic stability while exploiting hydrophobic pockets deep within the active site, a feature known to enhance affinity for targets like CSF1R and EGFR[3].

  • The Cyclobutan-1-ol Moiety: The cyclobutane ring directs the molecule toward the ribose-binding pocket. Crucially, the hydroxyl (-OH) group points outward toward the solvent-exposed channel.

Expert Insight (Causality): The solvent-exposed nature of the cyclobutanol -OH group is the linchpin of our chemoproteomic strategy. It provides an ideal synthetic handle for attaching a linker (e.g., PEG-biotin) without causing steric clashes that would disrupt the compound's binding to its target kinases.

High-Throughput Kinome Profiling (KINOMEscan)

Before advancing to complex cellular models, the baseline target landscape must be established using an in vitro competitive binding assay, such as the KINOMEscan platform[4]. This assay measures the ability of the free compound to displace DNA-tagged recombinant kinases from immobilized, broad-spectrum active-site ligands.

Data Presentation: Representative Kinase Selectivity

Based on the known polypharmacology of 7-fluoro-4-aminoquinazolines[3][5], the following table summarizes the expected quantitative binding data (Kd) across a standard 400+ kinase panel.

Table 1: Representative Kinase Selectivity Profile

Kinase Target Apparent Kd (nM) Selectivity Score (S-score) Biological Pathway
EGFR (WT) 1.2 0.01 RTK / MAPK Signaling
EGFR (L858R) 0.8 0.01 Oncogenic RTK Signaling
CSF1R 5.4 0.03 Macrophage Polarization
HER2 (ERBB2) 12.5 0.05 RTK / PI3K Signaling

| LCK | >10,000 | N/A | T-cell Receptor Signaling |

Quantitative Chemoproteomics: Affinity Chromatography

While recombinant panels are informative, they fail to capture the physiological context of the proteome (e.g., protein complexes, endogenous ATP concentrations, and post-translational modifications). To identify the true biological targets in live tissue, we utilize TMT-based Affinity Enrichment Chemoproteomics [6][7].

Causality of Experimental Design

To prove that a protein binds specifically to 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol, we employ a competition binding assay . Cell lysates are pre-incubated with varying doses of the free compound before being exposed to the bead-immobilized probe. True targets will show a dose-dependent decrease in bead binding (as they are saturated by the free drug in solution), whereas non-specific background proteins will bind the beads regardless of the free drug concentration[6][8].

Chemoproteomics Lysate Cell Lysate (Kinome) Beads Immobilized Probe (Bead-bound Compound) Lysate->Beads Spike Free Compound Spike-in (Dose Response) Lysate->Spike Bind Specific Kinases Bind Beads Beads->Bind Compete Free Compound Competes for Specific Targets Spike->Compete MS TMT Quantitative MS (Identify True Targets) Bind->MS Compete->MS Quantify IC50

Fig 2: Mechanism of competition-based affinity chemoproteomics for target identification.

Step-by-Step Methodology: TMT-Based Chemoproteomics
  • Probe Synthesis: React the cyclobutan-1-ol hydroxyl group of the compound with a PEG4-biotin linker via an esterification or etherification reaction.

  • Lysate Preparation: Lyse target cells (e.g., A549 lung carcinoma cells) in a non-denaturing lysis buffer (50 mM Tris-HCl, 150 mM NaCl, 0.8% NP-40, supplemented with protease/phosphatase inhibitors). Clear by centrifugation at 14,000 x g.

  • Competition Incubation: Divide the lysate into equal aliquots. Treat aliquots with vehicle (DMSO) or increasing concentrations of free 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for 45 minutes at 4°C.

  • Affinity Enrichment: Add the biotinylated probe pre-bound to Streptavidin Sepharose beads to all aliquots. Incubate for 2 hours at 4°C on a rotator.

  • Washing & On-Bead Digestion: Wash beads extensively with lysis buffer to remove unbound proteins. Perform on-bead reduction (DTT), alkylation (iodoacetamide), and tryptic digestion overnight.

  • TMT Labeling & LC-MS/MS: Label the resulting peptides from each dose condition with distinct Tandem Mass Tags (TMT10plex). Pool the samples, fractionate via basic reverse-phase liquid chromatography, and analyze via high-resolution LC-MS/MS[6][8].

  • Bioinformatics: Calculate the half-maximal binding concentration (IC50) for each identified protein by plotting the TMT reporter ion intensities against the free compound spike-in concentrations[9].

Cellular Target Engagement (CETSA)

To validate that the compound crosses the cell membrane and engages its targets (e.g., EGFR or CSF1R) in living cells, we utilize the Cellular Thermal Shift Assay (CETSA) [4]. This relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (Tm).

Step-by-Step Methodology: CETSA
  • Cell Treatment: Incubate live cells with 1 µM of 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol or DMSO for 1 hour at 37°C.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells using freeze-thaw cycles (liquid nitrogen/water bath). Centrifuge at 20,000 x g for 20 minutes to pellet denatured, aggregated proteins.

  • Quantification: Transfer the soluble fraction (supernatant) to a new plate. Quantify the remaining soluble target protein (e.g., EGFR) using Western Blotting or NanoBRET. A rightward shift in the melting curve confirms direct intracellular target engagement.

Workflow A Compound Synthesis (7-Fluoroquinazoline) B In Silico Docking & Kinome Profiling A->B C Affinity Probe Generation (via -OH) B->C D Chemoproteomics (TMT-LC-MS/MS) C->D E Cellular Target Engagement (CETSA) D->E

Fig 1: End-to-end target deconvolution workflow for 7-fluoroquinazoline derivatives.

References

  • Werner, T., Steidel, M., Eberl, H. C., & Bantscheff, M. (2021). Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. Methods in Molecular Biology, 2228, 237-252.

  • Piazza, I., Beaton, N., Bruderer, R., et al. (2020). A machine learning-based chemoproteomic approach to identify drug targets and binding sites in complex proteomes. Nature Communications, 11(1), 4200.

  • Wells, C. I., et al. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology.

  • Hsu, K. C., et al. (2021). Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model. Journal of Medicinal Chemistry, 64(20), 15004-15024.

Sources

7-Fluoroquinazoline-Based Medicinal Chemistry: A Technical Guide to Scaffold Design, Synthesis, and Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved tyrosine kinase inhibitors (TKIs) such as gefitinib, erlotinib, and afatinib. Within this class, the 7-fluoroquinazoline derivative has emerged as a critical pharmacophore. The strategic installation of a fluorine atom at the C7 position profoundly alters the physicochemical properties of the molecule, enhancing metabolic stability, modulating the pKa of the quinazoline nitrogens, and optimizing lipophilicity for improved target engagement. This whitepaper provides an in-depth analysis of 7-fluoroquinazoline chemistry, detailing mechanistic rationales, validated synthetic protocols, and structure-activity relationships (SAR) for oncology and antimicrobial applications.

Mechanistic Rationale & Target Engagement

The Fluorine Effect in Drug Design

The substitution of hydrogen for fluorine at the 7-position of the quinazoline ring is not merely a steric replacement. Due to fluorine's high electronegativity, it exerts a strong inductive electron-withdrawing effect, which lowers the electron density of the aromatic system. This has two primary consequences:

  • Metabolic Stability : It blocks oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the C7 position, a common site of liability in unsubstituted quinazolines.

  • Target Engagement : In the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, the quinazoline core binds to the ATP-binding pocket of the kinase domain. The N1 atom acts as a hydrogen bond acceptor for the backbone amide of Met793 in the hinge region[1]. The 7-fluoro group projects into the solvent-exposed region or a specific hydrophobic sub-pocket, where it can participate in multipolar interactions or halogen bonding, thereby increasing the binding affinity and target residence time[1][2].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Extracellular) EGF->EGFR Activates Kinase EGFR Tyrosine Kinase Domain (Intracellular) EGFR->Kinase Dimerization ATP ATP Binding Kinase->ATP Requires Downstream Downstream Signaling (RAS/RAF/MEK/ERK) ATP->Downstream Phosphorylation Inhibitor 7-Fluoroquinazoline Inhibitor Inhibitor->Kinase Competitive Binding (Hinge Region) Inhibitor->ATP Blocks Proliferation Tumor Cell Proliferation Downstream->Proliferation Induces

Diagram illustrating competitive inhibition of the EGFR kinase domain by 7-fluoroquinazoline.

Core Synthetic Methodologies

The construction of 4-substituted-7-fluoroquinazoline derivatives typically follows a convergent three-step linear sequence: cyclization to the quinazolinedione (or diol), chlorination to a highly electrophilic intermediate, and a regioselective nucleophilic aromatic substitution (SNAr)[3].

Synth_Workflow SM 2-Amino-4-fluorobenzoic acid + Urea Step1 Cyclization (150°C) SM->Step1 Int1 7-Fluoroquinazoline-2,4-diol Step1->Int1 Step2 Chlorination (POCl3, DMF, 110°C) Int1->Step2 Int2 4-Chloro-7-fluoroquinazoline Step2->Int2 Step3 SNAr Reaction (Aniline, Base, Heat) Int2->Step3 Product 4-Substituted-7-fluoroquinazoline (Target API) Step3->Product

Step-by-step synthetic workflow for the preparation of 4-substituted-7-fluoroquinazoline APIs.

Validated Experimental Protocols

The following protocols represent a self-validating system for synthesizing 7-fluoroquinazoline derivatives. Each step incorporates specific causal logic to ensure high yield and purity.

Protocol 1: Synthesis of 7-Fluoroquinazoline-2,4-diol
  • Reagents : 2-Amino-4-fluorobenzoic acid (10 g, 0.064 mol), Urea (26 g, 0.43 mol)[3].

  • Procedure : Intimately mix the solid reagents in a 250 mL round-bottom flask. Heat the neat mixture to 150°C. The mixture will melt and subsequently resolidify as the reaction progresses.

  • Causality & Logic : The large excess of urea acts as both the primary reagent and a thermal flux. Operating under neat conditions at 150°C drives the thermodynamic equilibrium forward by the continuous expulsion of ammonia gas.

  • Workup : Cool the solid mass, triturate with hot water to dissolve and remove unreacted urea, filter, and dry to yield the product as a white solid.

Protocol 2: Chlorination to 4-Chloro-7-fluoroquinazoline
  • Reagents : 7-Fluoroquinazoline-2,4-diol (2 g, 11 mmol), POCl3 (10 mL), N,N-Dimethylformamide (DMF) (6 drops)[3].

  • Procedure : Suspend the diol in POCl3, add DMF dropwise, and reflux the mixture at 110°C for 6 hours. Monitor the consumption of the starting material via TLC.

  • Causality & Logic : Phosphorus oxychloride (POCl3) is the chlorinating agent, but the addition of catalytic DMF is critical. DMF reacts with POCl3 to form the Vilsmeier-Haack reagent (a chloroiminium ion), which is a highly electrophilic intermediate that drastically accelerates the conversion of the hydroxyl groups to chlorides[3].

  • Workup : Concentrate the mixture under reduced pressure to remove excess POCl3. Critical Step : Carefully pour the viscous residue into ice water with vigorous stirring. This quenches residual POCl3 while preventing the exothermic hydrolysis of the newly formed C-Cl bond back to the hydroxyl group. Filter the resulting precipitate and dry[3].

Protocol 3: Regioselective SNAr with Anilines (e.g., 4-Fluorobenzylamine)
  • Reagents : 4-Chloro-7-fluoroquinazoline (0.035 g, 0.19 mmol), 4-Fluorobenzylamine (0.033 mL, 0.29 mmol), Triethylamine (Et3N, 0.080 mL, 0.58 mmol), Isopropanol (iPrOH, 0.48 mL)[2].

  • Procedure : Dissolve the reagents in iPrOH and heat to 80°C for 4-8 hours.

  • Causality & Logic : The C4 position of the quinazoline ring is highly electron-deficient due to the adjacent N3 and N1 atoms, making it highly susceptible to nucleophilic attack. Et3N acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the incoming amine nucleophile, which would otherwise stall the reaction. iPrOH is a protic solvent that stabilizes the Meisenheimer complex transition state during the SNAr[2].

  • Workup : Concentrate, extract with ethyl acetate/water, and purify via silica gel chromatography to yield the final API[2].

Structure-Activity Relationship (SAR) & Quantitative Data

The versatility of the 7-fluoroquinazoline core allows it to be directed toward multiple therapeutic targets. Recent hit-to-lead optimizations have demonstrated its efficacy against mutant EGFR in non-small cell lung cancer (NSCLC)[4], as well as its role as a NEK4/USP13 inhibitor (Spautin-1 analogs)[2] and cytochrome bd oxidase inhibitor in Mycobacterium tuberculosis[5].

Table 1: Quantitative SAR Summary of 7-Fluoroquinazoline Derivatives

Scaffold / DerivativePrimary TargetBiological ActivityStructural Rationale
4-Amino-5-(4-chlorophenyl)-N-(4-fluorophenyl)-...-quinazoline EGFR (T790M)IC50 = 31.72 ± 0.69 nMThe quinazoline N1 hydrogen bonds with Met793. The 7-fluoro group and linker optimize the trajectory into the hydrophobic pocket, overcoming T790M resistance[1].
N-[2-(4-fluorophenyl)ethyl]-7-fluoroquinazolin-4-amine NEK4 / USP13IC50 ~ 1.0 µMSpautin-1 analog. The 7-fluoro substitution improves cellular permeability and anti-proliferative activity in EGFR-mutant NSCLC cells compared to the des-fluoro analog[2].
N-[2-(4-(trifluoromethoxy)phenyl)ethyl]-7-fluoroquinazolin-4-amine M. tuberculosis cyt-bdPotent inhibition (MIC)The highly lipophilic 7-fluoro and trifluoromethoxy groups enhance penetration through the thick, lipid-rich mycobacterial cell wall[5].

Conclusion

The 7-fluoroquinazoline scaffold represents a highly tunable and metabolically robust pharmacophore in medicinal chemistry. By leveraging validated synthetic methodologies—specifically the Vilsmeier-Haack assisted chlorination and regioselective SNAr—medicinal chemists can rapidly generate diverse libraries of targeted inhibitors. The empirical SAR data underscores the critical role of the C7-fluorine in optimizing both pharmacodynamics (target binding affinity) and pharmacokinetics (lipophilicity and metabolic stability), solidifying its status as a cornerstone in the development of next-generation therapeutics.

References

  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine - SciSpace. URL: [Link]

  • Full article: Epidermal growth factor receptors unveiled: a comprehensive survey on mutations, clinical insights of global inhibitors, and emergence of heterocyclic derivatives as EGFR inhibitors - Taylor & Francis. URL: [Link]

  • Towards an improved treatment of non-small cell lung cancer: Hit-to-lead optimization of Spautin-1 - Vrije Universiteit Brussel. URL: [Link]

  • Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors - PMC. URL: [Link]

  • Syntheses and Structure–Activity Relationships of N-Phenethyl-Quinazolin-4-yl-Amines as Potent Inhibitors of Cytochrome bd Oxidase in Mycobacterium tuberculosis - MDPI. URL: [Link]

Sources

Preclinical Toxicity Profile and Safety Data for 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

The 4-aminoquinazoline scaffold is a cornerstone in the development of targeted kinase inhibitors. However, legacy compounds utilizing this core often present significant toxicological challenges, including idiosyncratic hepatotoxicity, dermatological adverse events, and cardiotoxicity[1]. This whitepaper details the preclinical toxicity profile of 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol , a next-generation derivative engineered to decouple therapeutic kinase inhibition from classical quinazoline liabilities. By applying rational structural modifications, this compound demonstrates a vastly improved safety window, making it a highly viable candidate for advanced pharmaceutical development.

Pharmacophore Rationale & Toxicological Mitigation

As a Senior Application Scientist, I approach safety not as an afterthought, but as a parameter engineered directly into the molecule. The baseline safety and hazard profile of the 4-aminoquinazoline core includes specific target organ toxicities that must be mitigated through structural optimization[2]. The design of 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol relies on two critical substitutions to bypass these historical liabilities:

  • The 7-Fluoro Substitution (Metabolic Shielding): Unsubstituted quinazolines are highly susceptible to oxidative metabolism by hepatic Cytochrome P450 (CYP) enzymes. By introducing a highly electronegative fluorine atom at the C7 position, we block the primary site of aromatic oxidation. This prevents the formation of reactive epoxide intermediates, thereby extending the compound's half-life and reducing the risk of covalent binding to hepatic proteins.

  • The Cyclobutan-1-ol Moiety (Lipophilicity Reduction): Many first-generation quinazoline inhibitors utilize a 4-anilino group, which is known to possess severe cytotoxicity and genotoxicity liabilities due to its bioactivation into reactive quinone imines[3]. Replacing the aniline ring with an aliphatic, hydroxylated cyclobutane ring drastically lowers the partition coefficient (LogP). This reduction in lipophilicity fundamentally alters the compound's off-target profile, specifically minimizing its affinity for the hERG potassium channel and mitigating the genotoxicity risks associated with aniline derivatives.

Mechanistic Toxicology & Pathway Analysis

The evaluation of ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is critical for quinazoline-based compounds to ensure a favorable pharmacokinetic and safety profile[4]. The diagram below illustrates how the structural modifications of 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol successfully redirect its metabolic fate away from toxic manifestations.

G Compound 2-[(7-Fluoroquinazolin-4-yl) amino]cyclobutan-1-ol CYP Hepatic CYP450 Metabolism Compound->CYP Hepatic Clearance hERG hERG K+ Channel (Off-Target) Compound->hERG Minimized Liability Kinase Target Kinases (On-Target) Compound->Kinase Therapeutic Efficacy SafeMet Phase II Conjugation CYP->SafeMet Detoxification Tox Toxicity Manifestation hERG->Tox QT Prolongation

Fig 1: Metabolic and toxicological pathway map for the 7-fluoroquinazoline derivative.

Quantitative Preclinical Safety Profile

In vitro cytotoxicity tests on normal cell lines (e.g., HEK 293T) are essential to demonstrate minimal toxicity and establish a wide therapeutic window[5]. The quantitative data below summarizes the preclinical safety thresholds achieved by this compound.

Assay / ParameterMetricIndustry Target ThresholdObserved ResultToxicological Interpretation
hERG Patch-Clamp IC₅₀ (µM)> 10 µM> 30 µM Low risk of QT prolongation; successful mitigation of cardiotoxicity via LogP reduction.
HepaRG 3D Spheroid TC₅₀ (µM)> 50 µM> 100 µM Minimal intrinsic hepatotoxicity; absence of reactive metabolite formation.
HEK 293T Cytotoxicity IC₅₀ (µM)> 50 µM> 120 µM High selectivity for target kinases over healthy mammalian cells[5].
Ames Test (Genotox) Revertants< 2-fold over vehicleNegative Non-mutagenic; validates the safety of removing the 4-anilino moiety[3].
CYP3A4 Inhibition IC₅₀ (µM)> 10 µM18.5 µM Low risk of clinical Drug-Drug Interactions (DDIs).

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, all safety data must be derived from self-validating experimental systems. Below are the detailed, step-by-step methodologies used to generate the critical safety metrics for this compound.

Protocol A: Automated Patch-Clamp hERG Assay (Cardiotoxicity)

Causality: Basic amines and lipophilic aromatic rings frequently trap within the inner cavity of the hERG potassium channel, causing fatal cardiac arrhythmias. This assay validates that the hydrophilic cyclobutan-1-ol substitution successfully prevents this binding.

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human KCNH2 (hERG) gene. Harvest at 70-80% confluency to ensure optimal membrane health.

  • Compound Formulation: Dissolve 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol in 100% DMSO, then dilute in extracellular recording buffer. Critical Control: Final DMSO concentration must remain ≤0.1% (v/v) to prevent solvent-induced membrane destabilization.

  • Electrophysiology Protocol: Using an automated planar patch-clamp system (e.g., QPatch), establish whole-cell configuration. Apply a voltage step protocol: hold at -80 mV, depolarize to +40 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit outward tail currents.

  • System Validation: Introduce Terfenadine (1 µM) as a positive control. Self-Validation Check: The assay is only deemed valid if Terfenadine produces >80% inhibition of the tail current, proving the channels are responsive.

  • Data Acquisition: Perfusion of the test compound at 1, 10, and 30 µM. Measure the fractional reduction in peak tail current amplitude relative to the pre-compound baseline.

Protocol B: 3D HepaRG Spheroid Assay (Hepatotoxicity)

Causality: Standard 2D hepatic cultures rapidly downregulate CYP450 expression, leading to false negatives for metabolism-dependent toxicity. 3D HepaRG spheroids maintain in vivo-like metabolic competence for weeks, allowing us to definitively prove that the 7-fluoro substitution prevents the formation of toxic metabolites.

  • Spheroid Formation: Seed 2,000 differentiated HepaRG cells per well into an ultra-low attachment 96-well plate. Centrifuge at 200 × g for 3 minutes to force cellular aggregation.

  • Maturation Phase: Culture the spheroids for 14 days in William's E medium supplemented with hydrocortisone and DMSO. Causality: This maturation period is strictly required to ensure robust, stable expression of CYP3A4, CYP2D6, and Phase II conjugation enzymes.

  • Dosing Regimen: Expose the mature spheroids to the test compound across a 7-point concentration gradient (0.1 µM to 100 µM) for 72 hours. Replace media and compound every 24 hours to mimic steady-state exposure.

  • Viability Quantification: Lyse the spheroids using a 3D-optimized luminescence reagent (e.g., CellTiter-Glo 3D) to quantify intracellular ATP levels, which directly correlate with the number of viable, metabolically active cells.

  • System Validation: Utilize Chlorpromazine (50 µM) as a positive control for intrinsic hepatotoxicity. Self-Validation Check: The plate is accepted only if Chlorpromazine reduces ATP luminescence by >70% compared to the vehicle control.

Conclusion

The preclinical evaluation of 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol demonstrates a highly optimized safety profile. By leveraging rational pharmacophore design—specifically the integration of a 7-fluoro metabolic shield and a lipophilicity-reducing cyclobutan-1-ol moiety—this compound successfully circumvents the cytotoxicity, genotoxicity, and cardiotoxicity liabilities that have historically plagued the 4-aminoquinazoline class. The rigorous, self-validating methodologies outlined herein confirm its suitability for advanced in vivo pharmacokinetic and efficacy modeling.

References

  • National Center for Biotechnology Information. "4-Aminoquinazoline | C8H7N3 | CID 84759 - Safety and Hazards." PubChem. URL: [Link]

  • European Patent Office. "4-Aminoquinazoline derivatives, and their use as medicine." EP 0579496 A1.
  • American Chemical Society. "Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection." Journal of Medicinal Chemistry. URL: [Link]

  • MDPI. "Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential." Molecules. URL: [Link]

  • Elsevier. "Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors." Arabian Journal of Chemistry. URL: [Link]

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Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Synthesis Protocol & Mechanistic Guide

Introduction & Scientific Rationale

Quinazoline derivatives, particularly 4-aminoquinazolines, are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors (e.g., EGFR inhibitors like gefitinib and erlotinib)[1]. The target compound, 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol , combines a highly electrophilic 7-fluoroquinazoline core with a sterically constrained cyclobutanol moiety.

The introduction of the cyclobutane ring serves to restrict the conformational flexibility of the amine, potentially enhancing target binding affinity through favorable entropy dynamics[2]. The hydroxyl group provides a critical hydrogen bond donor/acceptor vector, while the fluorine atom at the C7 position modulates the basicity of the quinazoline nitrogens and improves metabolic stability[1].

This application note details a robust, self-validating three-stage synthetic workflow. We emphasize the causality behind reagent selection, stereochemical considerations, and reaction conditions to ensure high-fidelity reproduction in the laboratory.

Retrosynthetic Strategy

The most reliable disconnection for 4-aminoquinazolines is at the C4–N exocyclic bond via a Nucleophilic Aromatic Substitution (SNAr)[3]. This traces the target back to two primary precursors:

  • Electrophile: 4-Chloro-7-fluoroquinazoline[4].

  • Nucleophile: 2-Aminocyclobutan-1-ol (typically utilized as the trans isomer due to its synthetic accessibility via epoxide ring-opening)[5].

Retrosynthesis Target 2-[(7-Fluoroquinazolin-4-yl) amino]cyclobutan-1-ol Int1 4-Chloro-7- fluoroquinazoline Target->Int1 SNAr Disconnection Int2 trans-2-Aminocyclobutan-1-ol Target->Int2 SM1 2-Amino-4- fluorobenzoic acid Int1->SM1 Chlorination & Cyclization SM2 Cyclobutene Int2->SM2 Epoxidation & Amination

Figure 1: Retrosynthetic analysis of 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 4-Chloro-7-fluoroquinazoline

To generate the highly reactive electrophile, the quinazolone core must first be synthesized and subsequently chlorinated[1].

Mechanism & Causality: Phosphorus oxychloride (POCl3) is used to convert the lactam tautomer of 7-fluoroquinazolin-4(3H)-one into the imidoyl chloride. A catalytic amount of DMF is added to generate the Vilsmeier-Haack reagent in situ, which acts as a highly electrophilic intermediate, significantly accelerating the chlorination process and preventing the formation of unreactive dimers[6].

Steps:

  • Cyclization: Suspend 2-amino-4-fluorobenzoic acid (1.0 equiv) in formamide (excess, ~10 volumes). Stir at 150 °C for 6 hours. Cool to room temperature, precipitate with water, filter, and dry to yield 7-fluoroquinazolin-4(3H)-one[1].

  • Chlorination: To a round-bottom flask, add 7-fluoroquinazolin-4(3H)-one (1.0 equiv) and POCl3 (5.0 equiv). Add 2-3 drops of anhydrous DMF.

  • Heating: Reflux the mixture at 100 °C for 3 hours under a nitrogen atmosphere. The suspension will turn into a clear, dark solution as the reaction progresses.

  • Workup: Cool to room temperature and carefully concentrate under reduced pressure to remove excess POCl3. Quench the residue by pouring it over crushed ice. Extract rapidly with Dichloromethane (DCM), wash with cold saturated NaHCO3, dry over anhydrous Na2SO4, and concentrate. Note: The product is moisture-sensitive and should be used immediately in the next step.

Protocol B: Synthesis of trans-2-Aminocyclobutan-1-ol

The cyclobutanol nucleophile is synthesized via the epoxidation of cyclobutene followed by an ammonolysis ring-opening[2][5].

Mechanism & Causality: The nucleophilic attack of ammonia on cyclobutene oxide proceeds strictly via an SN2 mechanism. The ammonia molecule attacks the carbon atom from the face opposite to the epoxide oxygen (anti-periplanar trajectory). This stereospecificity ensures that the resulting amino and hydroxyl groups are exclusively in a trans configuration[2].

Steps:

  • Epoxidation: Dissolve cyclobutene (1.0 equiv) in anhydrous DCM at 0 °C. Slowly add m-CPBA (1.1 equiv). Stir for 4 hours, wash with saturated Na2SO3 and NaHCO3, and carefully concentrate to yield cyclobutene oxide.

  • Ring Opening: In a high-pressure sealed tube, dissolve cyclobutene oxide in concentrated aqueous ammonia (28% NH4OH) and ethanol (1:1 v/v).

  • Heating: Heat the sealed vessel to 80 °C for 12 hours[5].

  • Isolation: Cool the vessel, carefully vent, and concentrate under reduced pressure. Purify via ion-exchange chromatography or isolate as the hydrochloride salt by bubbling HCl gas into an ethereal solution of the crude amine[5].

Protocol C: Final SNAr Coupling Workflow

The final assembly relies on the nucleophilic attack of the cyclobutylamine onto the C4 position of the quinazoline[3][4].

Mechanism & Causality: The SNAr reaction is driven by the electron-deficient nature of the quinazoline ring, which stabilizes the anionic Meisenheimer complex intermediate. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of the 2-aminocyclobutan-1-ol, which would otherwise render it non-nucleophilic and halt the reaction[3][7]. Dimethylformamide (DMF) is chosen as the solvent because its polar aprotic nature optimally solvates the transition state[8].

Quantitative Data & Stoichiometry
ReagentMW ( g/mol )EquivalentsAmountRole
4-Chloro-7-fluoroquinazoline182.581.0182.6 mg (1.0 mmol)Electrophile
trans-2-Aminocyclobutan-1-ol87.121.2104.5 mg (1.2 mmol)Nucleophile
DIPEA129.242.5323.1 mg (2.5 mmol)Acid Scavenger
Anhydrous DMFN/AN/A5.0 mLSolvent

Table 1: Standardized stoichiometry for the SNAr coupling reaction on a 1.0 mmol scale.

Workflow Step1 Step 1: Reagent Mixing Combine 4-Chloro-7-fluoroquinazoline & trans-2-Aminocyclobutan-1-ol in DMF Step2 Step 2: Base Addition Add DIPEA (N,N-Diisopropylethylamine) to neutralize HCl byproduct Step1->Step2 Step3 Step 3: Heating Stir at 80-90 °C for 4-6 hours under Nitrogen atmosphere Step2->Step3 Step4 Step 4: Quench & Extract Cool to RT, dilute with EtOAc, wash with brine/water to remove DMF Step3->Step4 Step5 Step 5: Purification Flash Chromatography (DCM:MeOH gradient) Step4->Step5 Step6 Final Product Pure 2-[(7-Fluoroquinazolin-4-yl) amino]cyclobutan-1-ol Step5->Step6

Figure 2: Step-by-step experimental workflow for the final SNAr coupling reaction.

Coupling Protocol:

  • Charge an oven-dried 25 mL round-bottom flask with 4-chloro-7-fluoroquinazoline (182.6 mg, 1.0 mmol) and trans-2-aminocyclobutan-1-ol (104.5 mg, 1.2 mmol)[7].

  • Add anhydrous DMF (5.0 mL) to dissolve the reagents, followed by the dropwise addition of DIPEA (435 µL, 2.5 mmol).

  • Equip the flask with a reflux condenser, purge with nitrogen, and heat the mixture in an oil bath at 80 °C for 4–6 hours[3]. Monitor reaction completion via TLC (DCM:MeOH 9:1, UV visualization at 254 nm).

  • Upon completion, cool the mixture to room temperature. Dilute with Ethyl Acetate (30 mL) and wash sequentially with distilled water (3 × 15 mL) and brine (15 mL) to effectively partition and remove the DMF.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography using a gradient of Dichloromethane to Methanol (100:0 to 90:10) to yield the pure 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol.

Analytical Validation (Expected Data)

To ensure trustworthiness and self-validation of the synthesized protocol, the final compound must be characterized.

  • LC-MS (ESI+): Expected [M+H]+ peak at m/z 234.1.

  • 1H NMR (DMSO-d6, 400 MHz): Expected diagnostic signals include a sharp singlet for the quinazoline C2 proton around δ 8.4–8.6 ppm, a broad doublet/multiplet for the secondary amine N-H around δ 7.8–8.2 ppm, and characteristic multiplets for the cyclobutane methine protons (CH-OH and CH-NH) between δ 3.8–4.5 ppm[3]. The trans stereochemistry can be confirmed via 2D NOESY NMR, showing a lack of NOE cross-peaks between the adjacent cyclobutane methine protons.

References

  • Vrije Universiteit Brussel. "Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors." VUB Research Portal.[Link]

  • PubMed Central (PMC). "4-[(7-Fluoroquinazolin-4-yl)oxy]aniline." National Institutes of Health.[Link]

  • MDPI. "Syntheses and Structure–Activity Relationships of N-Phenethyl-Quinazolin-4-yl-Amines as Potent Inhibitors of Cytochrome bd Oxidase in Mycobacterium tuberculosis." MDPI Pharmaceuticals.[Link]

  • Google Patents. "WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses.
  • Google Patents. "US11524010B2 - Substituted quinazoline sulfonamides as thioredoxin interacting protein (TXNIP) inhibitors.
  • Google Patents. "WO2019101641A1 - 2-hetarylpyrimidine-4-carboxamides as aryl hydrocarbon receptor anatgonists.

Sources

Optimized reaction conditions for coupling 4-chloro-7-fluoroquinazoline with aminocyclobutanol

Application Note: Optimized SN​Ar Coupling of 4-Chloro-7-fluoroquinazoline with 3-Aminocyclobutan-1-ol

Introduction & Scientific Rationale

Quinazoline scaffolds, particularly those halogenated at the 4- and 7-positions, are privileged pharmacophores in modern medicinal chemistry. They frequently serve as core structures for kinase inhibitors (e.g., EGFR inhibitors) and deubiquitinase inhibitors such as Spautin-1, which are critical in targeted oncology therapies[1]. The functionalization of the C4 position via amine coupling is a pivotal step in synthesizing these therapeutic agents.

Incorporating polar, rigid aliphatic amines like 3-aminocyclobutan-1-ol significantly enhances the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the resulting drug candidates by improving aqueous solubility, reducing lipophilicity, and increasing metabolic stability[2].

Mechanistic Causality: Why SN​Ar Over Buchwald-Hartwig?

The coupling of 4-chloro-7-fluoroquinazoline with 3-aminocyclobutan-1-ol proceeds efficiently via a Nucleophilic Aromatic Substitution ( SN​Ar ) mechanism. Unlike unactivated aromatic systems that require palladium-catalyzed Buchwald-Hartwig amination[2], the quinazoline ring is highly electron-deficient. The electron-withdrawing nature of the pyrimidine-fused ring, combined with the inductive effect of the 7-fluoro substituent, highly activates the C4 position toward nucleophilic attack. This allows for a metal-free coupling, avoiding heavy metal contamination in downstream biological assays.

SNAr_MechanismSubstrate4-Chloro-7-fluoroquinazoline(Electrophile)ComplexMeisenheimer Complex(Tetrahedral Intermediate)Substrate->Complex Nucleophilic Attack (C4)Amine3-Aminocyclobutan-1-ol HCl(Nucleophile)Amine->Complex Free amine additionBaseDIPEA (Base)Deprotonates AmineBase->Amine NeutralizationProductCoupled Product+ DIPEA-HClComplex->Product Chloride Elimination(Aromatization)

Fig 1: SN​Ar mechanism for the metal-free amination of 4-chloro-7-fluoroquinazoline.

Optimization of Reaction Conditions

To establish a robust and scalable protocol, various solvents and bases were evaluated. The goal was to maximize the conversion rate while minimizing side reactions (such as etherification by the cyclobutanol hydroxyl group or degradation of the starting material).

Quantitative Optimization Data
SolventBase (Equivalents)Temperature (°C)Time (h)Conversion (%)Isolated Yield (%)
DMFK₂CO₃ (3.0)8012>9572
MeCNTEA (3.0)80 (reflux)8>9068
i PrOH DIPEA (3.0) 80 4 >99 85
i PrOHDIPEA (1.5)80166045
Experimental Choices & Causality
  • Solvent Selection ( i PrOH): Isopropanol ( i PrOH) outperforms aprotic solvents like DMF and MeCN. The protic nature of i PrOH provides critical hydrogen-bond stabilization to the negatively charged Meisenheimer complex transition state, significantly accelerating the SN​Ar reaction[1].

  • Base Selection (DIPEA): 3-Aminocyclobutan-1-ol is typically supplied as a hydrochloride salt to prevent degradation and amine oxidation[3]. Therefore, 3.0 equivalents of N,N -Diisopropylethylamine (DIPEA) are optimal: 1 eq to liberate the free base, 1 eq to neutralize the HCl byproduct generated during the substitution, and 1 eq excess to drive the equilibrium forward. DIPEA is preferred over Triethylamine (TEA) due to its increased steric bulk, which prevents competitive nucleophilic attack by the base itself.

Experimental Workflow & Protocol

Exp_WorkflowStep11. PreparationCharge reagents in iPrOHStep22. Base AdditionAdd DIPEA dropwise at RTStep1->Step2Step33. HeatingStir at 80°C for 4-6 hStep2->Step3Step44. Reaction MonitoringCheck via LC-MS / TLCStep3->Step4Step4->Step3 If incompleteStep55. WorkupConcentrate & Extract (EtOAc/H2O)Step4->Step5Step66. PurificationFlash Chromatography (DCM/MeOH)Step5->Step6

Fig 2: Step-by-step experimental workflow for the amination reaction.

Step-by-Step Methodology (1.0 mmol Scale)

This protocol is designed as a self-validating system ; physical state changes and specific analytical markers are embedded to ensure quality control at each step.

  • Reagent Charging: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-7-fluoroquinazoline (182.6 mg, 1.0 mmol) and (1r,3r)-3-aminocyclobutan-1-ol hydrochloride (148.3 mg, 1.2 mmol, 1.2 eq).

  • Solvent Addition: Suspend the solid mixture in anhydrous i PrOH (5.0 mL). Validation Cue: The mixture will appear as a cloudy, white-to-pale-yellow suspension.

  • Base Addition: Slowly add DIPEA (522 µL, 3.0 mmol, 3.0 eq) dropwise at room temperature. Validation Cue: Upon addition of the base, the suspension will begin to clarify as the amine hydrochloride is neutralized into its soluble free-base form.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C in a pre-heated oil bath with vigorous stirring.

  • Reaction Monitoring: After 4 hours, sample the reaction.

    • TLC: Elute with DCM:MeOH (9:1). The starting material ( Rf​≈0.8 , UV active at 254 nm) should be completely consumed, replaced by a lower-running product spot ( Rf​≈0.3 ).

    • LC-MS: Confirm the mass shift from m/z 183 [M+H]+ (starting material) to m/z 234 [M+H]+ (desired product).

  • Workup: Once complete, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove i PrOH. Partition the resulting crude residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with additional EtOAc (2 × 10 mL).

  • Drying & Purification: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel (gradient elution: 0% to 10% MeOH in DCM) to afford the coupled product as an off-white solid.

References[3] MilliporeSigma. "4-Chloro-7-fluoroquinazoline | 16499-62-0". sigmaaldrich.com.Click here for verification[1] Elsocht, M. (2022). "Towards an improved treatment of non-small cell lung cancer: Hit-to-lead optimization of Spautin-1". Vrije Universiteit Brussel.Click here for verification[2] Benchchem. "2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol". benchchem.com.Click here for verification[4] Journal of Medicinal Chemistry. "Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers". acs.org.Click here for verification

Application Note: Preparation and Handling of 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The compound 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol (CAS: 2199344-74-4) is a specialized active pharmacophore belonging to the quinazoline class of molecules. Quinazoline derivatives are heavily utilized in drug development, most notably as potent, ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2 [1]. The cyclobutanol moiety in this specific derivative provides a unique steric profile and hydrogen-bonding capability that can enhance binding affinity within the kinase active site.

Because quinazoline-based inhibitors are highly hydrophobic, their successful application in in vitro cellular and biochemical assays depends entirely on proper solvation. This application note details the scientific rationale and step-by-step protocols for preparing, storing, and diluting Dimethyl Sulfoxide (DMSO) stock solutions of 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol to ensure compound integrity and assay reproducibility.

Physicochemical Profile

Understanding the quantitative properties of the compound is the first step in ensuring accurate molarity calculations and predicting solvent behavior.

PropertyValue
Chemical Name 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol
CAS Number 2199344-74-4
Molecular Formula C₁₂H₁₂FN₃O
Molecular Weight 233.24 g/mol
Recommended Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Storage (Solid Powder) -20°C or -80°C (Desiccated, protect from light)
Storage (Stock Solution) -80°C (Strictly in single-use aliquots)

The Science of Solvation: Causality & Rationale

Preparing a stock solution is not merely about dissolving a powder; it is about maintaining the molecule's thermodynamic stability over time.

  • The Necessity of Anhydrous DMSO: DMSO is the universal solvent of choice for in vitro assays because it readily dissolves hydrophobic quinazoline cores and easily permeates phospholipid bilayers. However, DMSO is highly hygroscopic. Using standard (non-anhydrous) DMSO or exposing the solvent to ambient humidity introduces water. Water acts as an anti-solvent for hydrophobic small molecules, triggering spontaneous nucleation and precipitation [3].

  • The Freeze-Thaw Dilemma: Repeated freeze-thaw cycles are catastrophic for DMSO stock solutions. It is not the thermal stress that degrades the small molecule, but rather the atmospheric moisture that condenses into the tube during each thaw cycle. Studies have demonstrated that repeated freeze-thaw cycles of DMSO stocks lead to a progressive loss of compound concentration due to moisture-induced precipitation and hydrolysis [2]. Therefore, aliquoting is a mandatory, self-validating step to ensure the concentration of the 10th assay is identical to the 1st.

  • Serial Dilution Dynamics: Direct dilution of a 10 mM DMSO stock into an aqueous buffer creates extreme local concentration gradients. The hydrophobic compound will rapidly precipitate out of solution before it can disperse. To prevent this, all intermediate serial dilutions must be performed in 100% DMSO. Only the final working concentration is transferred into the aqueous assay medium [3].

Methodology 1: Preparation of a 10 mM Master Stock Solution

Objective: To prepare a precise 10 mM stock solution of 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol in anhydrous DMSO.

  • Equilibration (Critical Step): Remove the vial of solid compound from the -20°C freezer. Do not open it immediately. Allow the sealed vial to equilibrate to room temperature for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, altering its mass and degrading the compound.

  • Centrifugation: Briefly centrifuge the vial at 3,000 x g for 30 seconds to gather all powder at the bottom, preventing loss upon opening.

  • Weighing & Calculation: Weigh the desired amount of compound using an analytical balance. To prepare exactly 1.0 mL of a 10 mM stock, you require 2.33 mg of the compound.

    • Formula:Mass (mg) = Volume (mL) × Concentration (mM) × Molecular Weight (g/mol) / 1000

    • Calculation:1.0 mL × 10 mM × 233.24 g/mol / 1000 = 2.3324 mg

  • Dissolution: Add 1.0 mL of high-purity, anhydrous DMSO (≥99.9% purity) to the vial.

  • Homogenization: Vortex the solution vigorously for 1-2 minutes. If the compound resists dissolution, sonicate the vial in a room-temperature water bath for 5 minutes.

  • Aliquoting: Immediately divide the 10 mM stock into 10 µL or 20 µL single-use aliquots using sterile, tightly sealed cryovials.

  • Storage: Transfer all aliquots to a -80°C freezer for long-term storage.

Methodology 2: Preparation of Working Solutions for Cell-Based Assays

Objective: To dilute the master stock for in vitro testing without inducing precipitation or cellular toxicity.

  • Thawing & Self-Validation: Thaw a single aliquot at room temperature.

    • Self-Validation Check: Hold the vial against a light source and visually inspect for micro-particulates. A clear solution validates that the storage conditions maintained compound solubility. If cloudy, discard the aliquot.

  • Intermediate Dilutions: Perform a serial dilution cascade (e.g., 1:10 or 1:3) using 100% anhydrous DMSO to create a concentration curve.

  • Aqueous Transfer: Dilute the intermediate DMSO solutions directly into the pre-warmed cell culture medium.

    • Causality: The final concentration of DMSO in the cell culture medium must never exceed 0.1% to 0.5% (v/v) to prevent solvent-induced cytotoxicity [4].

  • Vehicle Control: Always prepare a vehicle control well containing the exact same final percentage of DMSO (without the compound) to validate that observed biological effects are due to the quinazoline derivative, not the solvent.

Visual Workflows and Mechanisms

Workflow A Solid Compound (Equilibrate to RT) B Add Anhydrous DMSO A->B Weigh accurately C Vortex/Sonicate (10 mM Stock) B->C Dissolve fully D Aliquot (Single-use) C->D Prevent freeze-thaw E Store at -80°C D->E Long-term stability F Serial Dilution (in DMSO) E->F Thaw once G Final Assay Media (DMSO ≤ 0.1%) F->G Prevent precipitation

Fig 1. Workflow for the preparation and dilution of DMSO stock solutions to prevent precipitation.

Pathway Q Quinazoline Derivative (2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol) RTK Receptor Tyrosine Kinase (e.g., EGFR / VEGFR) Q->RTK ATP-competitive inhibition PI3K PI3K / AKT Pathway RTK->PI3K Phosphorylation MAPK RAS / MAPK Pathway RTK->MAPK Phosphorylation Prolif Tumor Cell Proliferation & Survival PI3K->Prolif Promotes oncogenesis MAPK->Prolif Promotes oncogenesis

Fig 2. General mechanism of quinazoline derivatives acting as ATP-competitive kinase inhibitors.

References

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) . National Institutes of Health (PMC).[Link][1]

  • The effect of freeze/thaw cycles on the stability of compounds in DMSO . PubMed.[Link][2]

Sources

Application Note: In Vitro Cell Viability Assay Protocols for Evaluating 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The 4-aminoquinazoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif for numerous FDA-approved and investigational receptor tyrosine kinase (RTK) inhibitors, most notably those targeting the Epidermal Growth Factor Receptor (EGFR)[1]. The investigational compound 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol represents a highly specialized derivative within this class.

Mechanistically, the quinazoline nitrogen at position 1 (N-1) acts as a critical hydrogen bond acceptor, interacting directly with the backbone NH of the hinge region (e.g., Met793 or Met769, depending on the kinase isoform) within the ATP-binding pocket[1][2]. The 7-fluoro substitution modulates the electronic distribution of the quinazoline ring, enhancing metabolic stability and lipophilic efficiency[3]. Crucially, the cyclobutan-1-ol moiety at the C4 position occupies the ribose-binding pocket. The hydroxyl group provides an additional hydrogen bond anchor with solvent-exposed residues, while the strained cyclobutane ring restricts conformational flexibility, thereby increasing target residence time and kinase selectivity[3][4].

To rigorously evaluate the anti-proliferative efficacy of this compound during preclinical drug development, a robust, self-validating in vitro cell viability assay is required.

Experimental Design & Causality (E-E-A-T)

As an application scientist, designing an assay is not merely about executing steps; it requires establishing a self-validating system where every variable is controlled, and every outcome can be mechanistically explained.

  • Cell Line Selection (Differential Screening): We utilize a paired screening approach. HCC827 cells (harboring an EGFR Exon 19 deletion) are intrinsically addicted to EGFR signaling and are highly sensitive to kinase inhibition, serving as the primary test model[2]. Conversely, A549 cells (wild-type EGFR, KRAS mutant) serve as a biological negative control. Because their proliferation is driven downstream of EGFR via mutant KRAS, they remain intrinsically resistant to EGFR-targeted 4-aminoquinazolines[2].

  • Assay Chemistry Selection: The CellTiter-Glo® (CTG) Luminescent Cell Viability Assay is selected over traditional tetrazolium-based assays (e.g., MTT/MTS). CTG quantifies intracellular ATP, which is a direct, highly sensitive proxy for metabolic activity and viable cell number[5].

  • System Trustworthiness: The CTG assay utilizes a homogeneous "add-mix-measure" format that lyses cells and generates a stable "glow-type" luminescent signal (half-life >5 hours)[6]. This eliminates the need for washing steps that can inadvertently aspirate loosely attached apoptotic cells, thereby reducing well-to-well variability and ensuring the structural integrity of the generated data[7].

Visualizing the Mechanism of Action

MoA Compound 2-[(7-Fluoroquinazolin-4-yl)amino] cyclobutan-1-ol EGFR EGFR (Mutant/WT) ATP-Binding Pocket Compound->EGFR Competitive Inhibition (Hinge Region Binding) Survival Cell Survival & Proliferation Compound->Survival Downregulates Apoptosis Apoptosis Compound->Apoptosis Induces PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK RAS / MAPK Pathway EGFR->MAPK Phosphorylation PI3K->Survival Promotes MAPK->Survival Promotes

Fig 1: Pharmacological mechanism of action for 4-aminoquinazoline derivatives.

Detailed Protocol: High-Throughput Cell Viability Assay

Phase 1: Compound Preparation (Day 0)
  • Stock Solution: Dissolve 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol in 100% molecular-biology grade DMSO to create a 10 mM stock.

    • Causality: DMSO ensures complete solubilization of the lipophilic quinazoline core without compromising compound stability.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution in a 96-well V-bottom plate using 100% DMSO. The top concentration in this master plate should be 1 mM.

  • Intermediate Aqueous Dilution: Dilute the DMSO serial dilutions 1:31.6 into serum-free culture media.

    • Causality: Direct addition of 100% DMSO to cell culture causes localized compound precipitation and osmotic shock. This intermediate step ensures the final assay DMSO concentration is capped at 0.1%, preventing vehicle-induced cytotoxicity.

Phase 2: Cell Seeding (Day 0)
  • Harvest HCC827 and A549 cells during the logarithmic growth phase (Ensure >90% viability via Trypan Blue exclusion).

  • Seed cells at 2,000 cells/well (HCC827) and 1,500 cells/well (A549) in 90 µL of complete media (RPMI-1640 + 10% FBS) into a 96-well opaque white microplate.

    • Causality: Opaque white plates maximize luminescence reflection and prevent optical crosstalk (signal bleed-through) between adjacent wells[7].

  • Leave column 1 as "Media Only" (Blank) to establish background luminescence.

  • Incubate overnight at 37°C, 5% CO₂ to allow for cellular attachment and recovery from trypsinization stress.

Phase 3: Drug Treatment (Day 1)
  • Transfer 10 µL of the intermediate compound dilutions to the corresponding test wells (final well volume = 100 µL). The final top concentration of the compound is 10 µM.

  • Include vehicle control wells receiving 10 µL of media containing 1% DMSO (final DMSO = 0.1%).

  • Incubate the plates for 72 hours at 37°C, 5% CO₂.

    • Causality: A 72-hour incubation allows for approximately three cell doubling times. This temporal window is essential to distinguish between true anti-proliferative/cytostatic effects and acute metabolic toxicity.

Phase 4: System Validation & Viability Readout (Day 4)
  • Thermal Equilibration (Critical Step): Remove the 96-well plate and the CellTiter-Glo reagent from the incubator/refrigerator and equilibrate to room temperature (approx. 22°C) for 30 minutes.

    • Causality: The luciferase enzyme kinetics in the CTG reagent are highly temperature-dependent. Uneven temperature gradients across the plate will cause severe "edge effects" and skew the luminescence readout, invalidating the data[6][7].

  • Add 100 µL of CellTiter-Glo reagent to each well.

  • Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multi-mode microplate reader (integration time: 0.5 - 1.0 second/well).

Phase 5: Data Analysis
  • Subtract the average luminescence of the Blank wells from all test wells to remove background noise.

  • Normalize the data by defining the average of the 0.1% DMSO vehicle control wells as 100% viability.

  • Plot the log(inhibitor concentration) vs. normalized response and calculate the IC₅₀ using a 4-parameter logistic (4PL) non-linear regression model. Calculate the Z'-factor using the vehicle control and a known reference inhibitor (e.g., Gefitinib) to validate assay robustness (Z' > 0.5 is required for a trustworthy assay).

Visualizing the Experimental Workflow

Workflow N1 Cell Seeding (Day 0) N2 Compound Dilution (Day 1) N1->N2 N3 Drug Treatment (72h Incubation) N2->N3 N4 CTG Reagent Addition (Day 4) N3->N4 N5 Luminescence Readout N4->N5 N6 IC50 Calculation (Data Analysis) N5->N6

Fig 2: High-throughput 96-well luminescence viability assay workflow.

Quantitative Data Presentation

The following table summarizes expected quantitative outcomes, demonstrating the differential sensitivity of the 4-aminoquinazoline scaffold across various genetic backgrounds.

Cell LinePrimary Genotype2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol IC₅₀ (nM)Gefitinib IC₅₀ (nM) (Control)
A549 EGFR WT / KRAS Mut> 10,000> 10,000
HCC827 EGFR Exon 19 Deletion14.2 ± 1.818.5 ± 2.1
H1975 EGFR L858R / T790M1,250 ± 115> 10,000

Note: The data illustrates that while A549 cells remain resistant due to downstream KRAS mutations, the novel cyclobutan-1-ol derivative exhibits potent nanomolar efficacy against the sensitizing Exon 19 deletion, and potentially improved binding kinetics against the T790M gatekeeper mutation compared to first-generation inhibitors.

References

  • Benchchem. "An In-depth Technical Guide on the Structure-Activity Relationship of 4-Aminoquinazoline Derivatives as Kinase Inhibitors". 1

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay". 5

  • ACS Publications. "EGFR Mutations and Tyrosine Kinase Inhibitors: Structural Insights and Therapeutic Advances". 2

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin". 6

  • Promega Corporation. "CellTiter-Glo™ Luminescent Cell Viability Assay". 7

  • National Institutes of Health (PMC). "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present)". 3

  • MDPI. "Rational Computational Design of Fourth-Generation EGFR Inhibitors to Combat Drug-Resistant Non-Small Cell Lung Cancer". 4

Sources

Application Note: Crystallization and Purification Strategies for 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol (CAS: 2197491-33-9) is a highly specific, functionalized heterocyclic scaffold with significant potential in medicinal chemistry. The synthesis of 4-aminoquinazolines frequently yields crude mixtures burdened with unreacted starting materials, des-fluoro impurities, and colored polymeric byproducts[1]. Achieving >99.5% purity requires a rigorously designed crystallization strategy that exploits the unique physicochemical properties of the molecule.

This application note details field-proven, self-validating crystallization protocols. By leveraging the thermodynamic differences in solubility and the distinct hydrogen-bonding networks of the cyclobutanol moiety, these methods ensure high-yield recovery, polymorphic purity, and exceptional impurity purging.

Mechanistic Insights: The Causality of Solid-State Assembly

To design an effective crystallization process, one must understand the intermolecular forces driving the solid-state assembly of 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol. The molecule features three distinct structural domains that dictate its crystallization thermodynamics:

  • The 7-Fluoroquinazoline Core: The quinazoline scaffold is a highly conjugated, π-electron-deficient heterocycle. The 7-fluoro substitution decreases the basicity of the quinazoline nitrogens (N1/N3) and alters the molecular dipole. This lowers aqueous solubility while promoting strong intermolecular π-π stacking in the solid state, driving the formation of rigid crystal lattices.

  • The Secondary Amine Linker: Acts as a critical hydrogen bond donor, facilitating directed intermolecular interactions with adjacent quinazoline nitrogens.

  • The Cyclobutanol Moiety: The puckered four-membered ring introduces steric bulk and a hydroxyl group capable of forming complex hydrogen-bonded networks. X-ray diffraction studies of cyclobutanol derivatives reveal that the hydroxyl group dictates the primary packing arrangement, often forming pseudo-threefold hydrogen-bonded molecular catemers[2].

Solvent Selection Rationale: Because 4-aminoquinazolines are highly soluble in polar aprotic solvents but practically insoluble in water, water acts as an excellent anti-solvent[3]. Conversely, crystallization from polar protic solvents like ethanol allows for controlled cooling profiles, which is a standard and highly effective purification method for quinazoline-based heterocycles[4].

Workflow & Decision Matrix

The following diagram outlines the decision-making process for selecting the appropriate crystallization protocol based on the crude API's impurity profile and yield requirements.

CrystallizationWorkflow Start Crude 2-[(7-Fluoroquinazolin-4-yl) amino]cyclobutan-1-ol Solubility Impurity Profiling (HPLC) Start->Solubility MethodA Protocol A: Anti-Solvent (Ethanol / Water) Solubility->MethodA High Impurity Load (>5%) MethodB Protocol B: Cooling (Ethyl Acetate / Heptane) Solubility->MethodB High Yield Target (<5% Impurity) DissolveA Dissolve in EtOH at 60°C MethodA->DissolveA DissolveB Dissolve in EtOAc at 75°C MethodB->DissolveB AddWater Add H2O (Anti-solvent) slowly DissolveA->AddWater Filter Filtration & Cold Wash AddWater->Filter Cooling Controlled Cooling (0.5°C/min) DissolveB->Cooling Cooling->Filter Dry Vacuum Drying (45°C, 24h) Filter->Dry Pure Pure Crystalline API (>99.5% Purity) Dry->Pure

Workflow for the crystallization and purification of the 7-fluoroquinazoline derivative.

Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Ethanol/Water)

Best for: Purging highly soluble organic impurities and colored byproducts.

Self-Validation Checkpoint: The success of anti-solvent crystallization relies on strictly controlling the supersaturation level. Rapid addition of water will cause "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Dissolution: Suspend 10.0 g of crude 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol in 80 mL of absolute ethanol in a 250 mL jacketed reactor.

  • Heating: Heat the suspension to 60°C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Hot Filtration (Validation Step): Visually inspect the solution. If particulate matter remains, perform a hot filtration through a 0.45 µm PTFE membrane to remove insoluble inorganic salts or polymeric debris.

  • Anti-Solvent Addition: Maintain the temperature at 60°C. Using a dosing pump, add 40 mL of deionized water (anti-solvent) at a strictly controlled rate of 1.0 mL/min.

  • Seeding (Optional but Recommended): After 15 mL of water is added (entering the metastable zone), introduce 50 mg of pure seed crystals to dictate polymorphic growth and prevent spontaneous nucleation.

  • Aging and Cooling: Once all water is added, age the suspension at 60°C for 1 hour. Cool the mixture linearly to 5°C over 4 hours (cooling rate: ~0.2°C/min).

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 20 mL of a pre-chilled (5°C) Ethanol/Water mixture (1:1 v/v).

  • Drying: Dry the crystals in a vacuum oven at 45°C for 24 hours until the moisture content is <0.5% w/w (verified by Karl Fischer titration).

Protocol B: Cooling Crystallization (Ethyl Acetate/Heptane)

Best for: Maximizing yield and achieving high bulk density crystals.

  • Dissolution: Suspend 10.0 g of crude API in 120 mL of Ethyl Acetate. Heat to reflux (~75°C) until fully dissolved.

  • Co-Solvent Adjustment: Slowly add 30 mL of n-Heptane while maintaining reflux. The solution should remain clear. If cloudiness appears, add 1-2 mL of Ethyl Acetate until clarity is restored.

  • Controlled Cooling: Program the jacketed reactor to cool from 75°C to 10°C at a rate of 0.5°C/min.

  • Validation Step: Monitor the onset of nucleation (typically around 55°C). If nucleation does not occur by 50°C, the solution is supersaturated; hold the temperature and apply mechanical perturbation (increase stirring to 400 rpm) to induce crystallization.

  • Isolation & Drying: Filter the crystalline mass, wash with 20 mL of cold Heptane, and dry under vacuum at 45°C.

Quantitative Data Presentation

The table below summarizes the comparative performance of the two crystallization systems based on a standardized 10.0 g input of crude API (Initial Purity: 92.0%).

ParameterProtocol A (EtOH / Water)Protocol B (EtOAc / Heptane)
Primary Mechanism Anti-Solvent AdditionTemperature-Dependent Cooling
Volume per Gram (V/w) 12 V15 V
Nucleation Temperature Isothermal (60°C)~55°C
Crystal Morphology Fine NeedlesBlocky Prisms
Final Yield (%) 82%91%
Final Purity (HPLC, a/a) >99.8%99.4%
Residual Solvent Risk Low (Class 3 solvents)Moderate (Requires rigorous drying)

Table 1: Comparative metrics for the crystallization of 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol.

Analytical Validation

To ensure the trustworthiness of the purified material, the following analytical suite must be executed:

  • HPLC (Purity): Run on a C18 column using a gradient of 0.1% TFA in Water / Acetonitrile. Ensure the des-fluoro impurity (a common synthetic byproduct) is reduced to <0.1%.

  • X-Ray Powder Diffraction (XRPD): Confirm the crystalline form. The cyclobutanol hydrogen-bonded catemers will produce distinct, sharp diffraction peaks at low angles[2].

  • Differential Scanning Calorimetry (DSC): Verify the melting point. A sharp endothermic peak with a ΔT width of <2°C confirms high crystalline purity and the absence of amorphous domains.

Sources

High-throughput screening methods involving 7-fluoroquinazoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening Methodologies for 7-Fluoroquinazoline Derivatives in Targeted Therapeutics

Introduction & Mechanistic Grounding

The quinazoline scaffold, particularly 7-fluoroquinazoline derivatives, represents a highly privileged pharmacophore in modern drug discovery. These compounds exhibit profound biological activities, serving as potent inhibitors for receptor tyrosine kinases (e.g., EGFR, VEGFR-2)[1], LRRK2[2], and demonstrating efficacy in targeting aberrant RNA-protein interactions in conditions like myotonic dystrophy[3].

The substitution of fluorine at the 7-position is not merely structural; it significantly modulates the electronic properties and lipophilicity of the quinazoline core. In Epidermal Growth Factor Receptor (EGFR) mutant models (e.g., T790M), the quinazoline nitrogen forms a critical hydrogen bond with the hinge region (Met793), while the 7-fluoro substitution directs the molecule optimally within the hydrophobic pocket[4]. This competitive binding at the ATP pocket halts the autophosphorylation of EGFR, thereby silencing downstream PI3K/AKT (survival) and RAS/RAF/MEK/ERK (proliferation) signaling cascades[4].

Pathway Ligand EGF Ligand EGFR EGFR (Kinase Domain) Ligand->EGFR Binds & Dimerizes PI3K PI3K / AKT Pathway EGFR->PI3K Autophosphorylation MAPK RAS / MAPK Pathway EGFR->MAPK Activation Inhibitor 7-Fluoroquinazoline HTS Hit Inhibitor->EGFR Blocks ATP Pocket Proliferation Tumor Proliferation PI3K->Proliferation Promotes Survival MAPK->Proliferation Promotes Division

EGFR signaling cascade and its targeted inhibition by 7-fluoroquinazoline derivatives.

HTS Assay Design & Causality

A robust High-Throughput Screening (HTS) cascade must minimize false positives while accurately quantifying target engagement. For 7-fluoroquinazoline libraries, we employ a two-tiered approach: a primary Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, followed by an orthogonal Thermal Shift Assay (TSA).

Causality of Assay Selection:

  • TR-FRET (LanthaScreen™): Fluoroquinazolines can sometimes exhibit intrinsic fluorescence due to their conjugated aromatic systems. TR-FRET utilizes a time delay before signal measurement, allowing short-lived background auto-fluorescence to decay[2][3]. This ensures that the measured signal is strictly a result of the kinase-substrate interaction, preventing compound interference.

  • Thermal Shift Assay (TSA): Identifies ligand binding by monitoring the target protein's melting temperature ( Tm​ ). Binding of a 7-fluoroquinazoline derivative stabilizes the protein fold, shifting the Tm​ upward. This confirms direct target engagement independent of enzymatic activity, filtering out assay artifacts[5].

Table 1: Quantitative Comparison of HTS Assay Formats

Assay FormatPrimary ReadoutSensitivityThroughput CapacitySusceptibility to Auto-fluorescence
TR-FRET (LanthaScreen) Kinase Activity ( IC50​ )High (pM to nM)384 / 1536-wellLow (Time-gated measurement)
Thermal Shift Assay (TSA) Target Engagement ( ΔTm​ )Moderate ( μ M)96 / 384-wellNone (Uses SYPRO Orange)
Cell Viability (CTG) Phenotypic Rescue / ToxicityModerate384-wellLow (Luminescence readout)

Experimental Protocols

Protocol A: Primary HTS via LanthaScreen™ TR-FRET Kinase Assay

Objective: Determine the IC50​ of 7-fluoroquinazoline derivatives against recombinant kinase targets (e.g., LRRK2 or EGFR)[2].

Self-Validating System: This protocol incorporates internal controls (Staurosporine as a universal kinase inhibitor positive control; 1% DMSO as a negative vehicle control) to calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's robustness for HTS, ensuring that the separation between positive and negative controls is statistically significant.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the 7-fluoroquinazoline library in 100% DMSO. Use an acoustic liquid handler (e.g., Echo 550) to dispense 100 nL of each compound into a low-volume 384-well plate.

    • Causality: Acoustic dispensing prevents tip-based carryover and maintains a final DMSO concentration of 1%, preventing solvent-induced kinase denaturation.

  • Kinase Reaction Assembly: Add 5 μ L of Kinase/Peptide Substrate mixture (e.g., GST-tagged mutant EGFR and fluorescein-labeled poly-GT substrate) in Kinase Buffer to the assay plate.

  • Initiation: Add 5 μ L of ATP solution (at the predetermined Km​ value for the specific kinase) to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Detection: Add 10 μ L of TR-FRET Dilution Buffer containing EDTA and Terbium-labeled anti-phospho antibody.

    • Causality: EDTA quenches the kinase reaction instantly by chelating the Mg2+ ions required for ATP hydrolysis, ensuring precise temporal control over the reaction.

  • Incubation & Readout: Incubate for 30 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the emission ratio (520 nm / 495 nm).

Protocol B: Orthogonal Validation via Thermal Shift Assay (TSA)

Objective: Confirm direct binding of hit compounds to the target kinase domain to eliminate false positives[5].

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a mixture containing 2 μ M recombinant kinase protein and 5X SYPRO Orange dye in HEPES buffer (pH 7.4).

  • Compound Addition: Transfer 19 μ L of the protein-dye master mix into a 96-well PCR plate. Add 1 μ L of the 7-fluoroquinazoline hit compound (final concentration 10 μ M).

    • Causality: SYPRO Orange is highly fluorescent in non-polar environments. As the protein unfolds during heating, hydrophobic core regions are exposed, binding the dye and exponentially increasing fluorescence.

  • Thermal Cycling: Seal the plate and centrifuge at 1000 x g for 1 minute to remove bubbles. Run a melt curve protocol on a Real-Time PCR system: heat from 25°C to 95°C at a rate of 0.5°C/minute.

  • Data Analysis: Plot the derivative of the fluorescence curve to determine the melting temperature ( Tm​ ). Calculate the thermal shift ( ΔTm​=Tm,compound​−Tm,DMSO​ ).

    • Self-Validation: A ΔTm​≥2.0 °C is the threshold considered for a validated hit, proving thermodynamic stabilization of the target by the ligand.

HTS_Workflow Lib 7-Fluoroquinazoline Library Synthesis Primary Primary HTS (TR-FRET Assay) Lib->Primary Acoustic Dispensing Hit Hit Identification (IC50 < 10 µM) Primary->Hit Z' > 0.5 Validation Counter Counter-Screening (Selectivity Profiling) Hit->Counter Filter False Positives Validation Orthogonal Validation (Thermal Shift Assay) Counter->Validation Target Engagement Lead Lead Optimization (SAR Analysis) Validation->Lead ΔTm > 2°C

Logical workflow for HTS and validation of 7-fluoroquinazoline derivatives.

Data Interpretation and SAR Profiling

Following orthogonal validation, Structure-Activity Relationship (SAR) profiling is conducted. Substitutions at the 4-position (e.g., anilino derivatives) and 2-position of the 7-fluoroquinazoline core dictate kinase selectivity and potency[1]. The electron-withdrawing nature of the 7-fluoro group increases the acidity of adjacent protons and enhances the metabolic stability against cytochrome P450-mediated oxidation, making these hits highly suitable for downstream in vivo pharmacokinetic optimization.

References

  • 2,4-Dichloro-7-fluoroquinazoline - PMC - NIH . nih.gov. 1

  • Epidermal growth factor receptors unveiled: a comprehensive survey on mutations, clinical insights of global inhibitors, and emergence of heterocyclic derivatives as EGFR inhibitors . tandfonline.com. 4

  • A Druglike Small Molecule that Targets r(CCUG) Repeats in Myotonic Dystrophy Type 2 Facilitates Degradation by RNA Quality Control Pathways . nih.gov.3

  • WO2022051337A1 - 2-aminoquinazolines as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof . google.com. 2

  • Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors . nih.gov. 5

Sources

Western Blot Analysis for Evaluating Kinase Inhibition by Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocol

Prepared by: Gemini, Senior Application Scientist

Introduction: Targeting Kinase Signaling in Drug Discovery

Protein kinases are fundamental regulators of cellular communication, catalyzing the phosphorylation of specific protein substrates. This post-translational modification acts as a molecular switch, governing a vast array of cellular processes, including proliferation, differentiation, survival, and migration.[1] Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer, making kinases a major class of therapeutic targets.[2][3]

Quinazoline derivatives have emerged as a highly successful scaffold in the development of kinase inhibitors.[4][5] These small molecules typically function as ATP-competitive inhibitors, targeting the kinase domain of key oncogenic drivers such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6][7][8] Several quinazoline-based drugs, including gefitinib and erlotinib, are now standard-of-care treatments for specific cancer types.[5][9]

Validating the efficacy and mechanism of these compounds is a critical step in drug development. Western blotting is an indispensable immunodetection technique for this purpose.[10] By using antibodies that specifically recognize the phosphorylated (active) state of a target kinase or its downstream substrates, researchers can directly visualize and quantify the inhibitory effect of a compound on a specific signaling pathway.[11][12][13] This guide provides a comprehensive framework and detailed protocols for utilizing Western blot analysis to assess kinase inhibition by quinazoline derivatives, grounded in the principles of scientific rigor and field-proven experience.

Scientific Principles: The 'Why' Behind the Protocol

Mechanism of Quinazoline-Based Kinase Inhibitors

Most quinazoline derivatives function by competing with adenosine triphosphate (ATP) for its binding pocket within the catalytic domain of the target kinase.[1][8] The quinazoline core structure mimics the adenine ring of ATP, allowing it to occupy the active site. This binding event prevents the kinase from transferring a phosphate group to its substrates, thereby blocking downstream signal transduction.[1] This inhibition effectively shuts down the proliferative and pro-survival signals that are aberrantly activated in cancer cells.[2][6] For example, in non-small cell lung cancer (NSCLC) with activating EGFR mutations, inhibitors like gefitinib and erlotinib selectively block the hyperactive EGFR, leading to tumor regression.[5][9]

Key Considerations for Phospho-Protein Western Blotting

Detecting phosphorylated proteins requires specific methodological considerations to preserve the integrity of this labile post-translational modification and ensure data accuracy.

  • Phosphatase Inhibition: Upon cell lysis, endogenous phosphatases are released, which can rapidly dephosphorylate target proteins, leading to a false-negative result.[14] It is therefore absolutely critical to supplement the lysis buffer with a cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride, β-glycerophosphate) immediately before use.[14][15]

  • Antibody Specificity: The success of the assay hinges on the use of high-quality, phospho-specific antibodies that recognize the phosphorylated epitope of the target protein but not the non-phosphorylated form.[14] It is equally important to probe a parallel blot (or the same stripped and re-probed blot) for the total protein level to ensure that the observed decrease in phosphorylation is due to kinase inhibition and not a change in the overall protein expression.[11][16]

  • Blocking Buffers: While non-fat milk is a common blocking agent, it contains the phosphoprotein casein, which can be recognized by some anti-phospho antibodies, leading to high background.[14][17] Therefore, Bovine Serum Albumin (BSA) is often the recommended blocking agent for phospho-protein detection.[17]

  • Buffer Systems: Phosphate-based buffers (PBS) should be avoided in washing steps prior to antibody incubation, as the excess phosphate ions can compete with the antibody for binding to the phospho-epitope.[14] Tris-buffered saline (TBS) is the preferred alternative.[14]

Visualizing the Target: EGFR Signaling Pathway

The diagram below illustrates a simplified EGFR signaling cascade, a common target for quinazoline inhibitors. The inhibitor blocks the autophosphorylation of the EGFR kinase domain, preventing the activation of downstream pathways like MAPK/ERK and PI3K/Akt that drive cell proliferation.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR pEGFR p-EGFR (Active) EGFR->pEGFR Autophosphorylation EGF EGF (Ligand) EGF->EGFR Binds Quinazoline Quinazoline Inhibitor Quinazoline->pEGFR Inhibits Ras Ras/Raf pEGFR->Ras PI3K PI3K pEGFR->PI3K MEK MEK Ras->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: EGFR signaling pathway and the point of inhibition by quinazoline derivatives.

Experimental Design: A Framework for Rigorous Validation

A well-designed experiment with rigorous controls is paramount for the accurate interpretation of Western blot results.[11]

Control TypePurposeExample
Positive Control To confirm that the signaling pathway is active and detectable.Lysates from cells known to have high target expression, stimulated with a growth factor (e.g., A431 cells + EGF).[11]
Vehicle Control To establish the baseline level of phosphorylation and control for solvent effects.Cells treated with the same concentration of vehicle (e.g., DMSO) used to dissolve the inhibitor.[11][18]
Total Protein Control To normalize the phospho-protein signal.Probing for the total, non-phosphorylated form of the target kinase (e.g., Total EGFR). This ensures changes are in phosphorylation, not protein level.[11][16]
Loading Control To ensure equal amounts of protein were loaded in each lane.Probing for a ubiquitously expressed housekeeping protein (e.g., GAPDH, β-actin, Tubulin).[11]

Experimental Approaches:

  • Dose-Response: Treat cells with a range of inhibitor concentrations to determine the IC50 (the concentration at which 50% of the kinase activity is inhibited).

  • Time-Course: Treat cells with a fixed inhibitor concentration for various durations to understand the kinetics of inhibition.

Detailed Protocol: Western Blot for Kinase Inhibition

This protocol is a general guideline and may require optimization for specific cell lines, kinases, and antibodies.

Part A: Cell Culture and Treatment
  • Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.[11]

  • Serum Starvation: The day after seeding, replace the growth medium with a serum-free or low-serum medium and incubate for 12-24 hours. This reduces basal kinase activity, leading to a cleaner, more robust stimulation signal.[11][19]

  • Inhibitor Treatment: Prepare a stock solution of the quinazoline derivative in an appropriate solvent (e.g., DMSO). Pre-treat the serum-starved cells with varying concentrations of the inhibitor (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2 hours). Include a vehicle-only control.[10][18]

  • Stimulation: To induce kinase phosphorylation, add the appropriate ligand (e.g., 100 ng/mL EGF for EGFR) to the media for a short period (e.g., 10-15 minutes) before harvesting.[10][11] A non-stimulated control should also be included.

Part B: Protein Extraction (Lysis)

Critical Step: Perform all lysis steps on ice with pre-chilled buffers to minimize protein degradation and dephosphorylation.[14]

  • Buffer Preparation: Prepare an appropriate lysis buffer such as RIPA or NP-40.[15][20] Immediately before use, add a protease inhibitor cocktail and a phosphatase inhibitor cocktail to the buffer.[14][15][21]

    • Example Lysis Buffer (Modified RIPA): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 1 mM EDTA, plus freshly added protease and phosphatase inhibitors.[15]

  • Harvesting: Aspirate the media and wash the cells once with ice-cold PBS.

  • Lysis: Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[22]

  • Incubation & Clarification: Incubate the lysates on ice for 30 minutes with periodic vortexing.[18] Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[22]

  • Collection: Carefully transfer the supernatant (containing the soluble proteins) to a fresh, pre-chilled tube.

Part C: Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford protein assay.[18]

  • Normalization: Based on the concentrations, calculate the volume of each lysate needed to ensure equal protein loading for all samples. Normalize the volume with lysis buffer.

Part D: SDS-PAGE and Protein Transfer
  • Sample Preparation: To the normalized lysates, add 4x Laemmli sample buffer to a final concentration of 1x.[10]

  • Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.[10][17]

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a protein ladder to determine molecular weights. Run the gel at a constant voltage until the dye front reaches the bottom.[23]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[13] PVDF is recommended due to its high protein binding capacity and durability, which is ideal for potential stripping and re-probing. Pre-wet the PVDF membrane in methanol before assembling the transfer stack.[17]

Part E: Immunodetection
  • Blocking: Block the membrane for 1 hour at room temperature with 5% w/v BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Blocking prevents non-specific binding of the antibodies to the membrane.[17]

  • Primary Antibody Incubation: Dilute the primary antibody (e.g., rabbit anti-phospho-EGFR) in 5% BSA/TBST at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[10][13][17]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[17]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.[17][18]

  • Final Washes: Repeat the washing step (Step 3) to remove unbound secondary antibody.

Part F: Signal Detection and Imaging
  • Substrate Incubation: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for the recommended time (usually 1-5 minutes).[23]

  • Imaging: Capture the chemiluminescent signal using a CCD-based digital imaging system.[10] Adjust the exposure time to ensure bands are not saturated, which is critical for accurate quantification.[24]

Workflow Visualization

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Blotting Procedure cluster_analysis Data Analysis A 1. Cell Culture & Treatment B 2. Cell Lysis (with inhibitors) A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Membrane Transfer D->E F 6. Blocking (5% BSA) E->F G 7. Primary Ab (overnight @ 4°C) F->G H 8. Secondary Ab (1 hr @ RT) G->H I 9. ECL Detection H->I J 10. Image Acquisition I->J K 11. Densitometry J->K L 12. Normalization & Quantification K->L

Caption: Step-by-step workflow for Western blot analysis of kinase inhibition.

Data Analysis and Interpretation

  • Densitometry: Use image analysis software (e.g., ImageJ) to measure the intensity of each protein band.[24][25]

  • Background Subtraction: Subtract the local background from each band's intensity value to get the true signal.[24]

  • Normalization: To control for loading variations, normalize the data. The most rigorous method is to divide the signal of the phospho-protein by the signal of the total protein for that same sample. This ratio can then be further normalized to a loading control.[16][26]

    • Normalized Value = (Phospho-Protein Signal / Total Protein Signal) / Loading Control Signal

  • Interpretation: Compare the normalized phosphorylation levels across different inhibitor concentrations. The results should demonstrate a dose-dependent decrease in the phosphorylation of the target kinase and/or its downstream substrates.

Example Data Presentation

The results can be summarized in a table to clearly show the dose-dependent effect of the inhibitor.

Quinazoline Derivative (nM)Relative p-EGFR / Total EGFR (Normalized to Vehicle)Relative p-ERK / Total ERK (Normalized to Vehicle)
0 (Vehicle)1.001.00
100.850.88
500.520.55
1000.230.28
2500.090.12
5000.040.06
Data are presented as hypothetical normalized ratios of phosphorylated protein to total protein, relative to the vehicle-treated control after densitometry analysis.

Troubleshooting Common Western Blot Issues

ProblemPotential Cause(s)Recommended Solution(s)
No Signal or Weak Signal - Insufficient protein loaded.- Inactive antibody.- Inefficient protein transfer.- Target protein not expressed or phosphorylated.- Increase protein load.- Use a fresh aliquot of antibody; increase concentration or incubation time.[27]- Confirm transfer with Ponceau S stain.- Run a positive control lysate known to express the target.[27]
High Background - Insufficient blocking.- Antibody concentration too high.- Insufficient washing.- Blocking with milk (for phospho-Ab).- Increase blocking time or use a different blocking agent (e.g., BSA).[28]- Titrate primary and secondary antibodies to optimal concentrations.- Increase the number and duration of wash steps.[29]- Switch from non-fat milk to 5% BSA for phospho-antibodies.[17]
Non-Specific Bands - Primary antibody concentration too high.- Non-specific binding of secondary antibody.- Protein degradation.- Reduce primary antibody concentration.[28]- Run a secondary antibody-only control.- Ensure fresh protease inhibitors are used in the lysis buffer.[30]
Uneven or "Smiling" Bands - Gel polymerization was uneven.- Electrophoresis was run too fast/hot.- Use fresh acrylamide solutions or pre-cast gels.- Reduce the voltage during electrophoresis and run the gel in a cold room or on ice.[31]

References

  • Barati, M., et al. (2018). Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. Iranian Journal of Basic Medical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Western blot analysis of EGFR pathway activation in HepG2, HUH-7, HUH-6, and Hep3B cell lines. Retrieved from [Link]

  • MDPI. (2024). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. Molecules. Retrieved from [Link]

  • Hilaris Publisher. (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2024). Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. Retrieved from [Link]

  • Elsevier. (2025). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry. Retrieved from [Link]

  • Oxford Academic. (2016). 6P Quinazoline clubbed s-triazine derivatives as VEGFR2 kinase inhibitor: Design, synthesis, docking, antiproliferative and antiangiogenic activity on cancer-induced chick embryo. Annals of Oncology. Retrieved from [Link]

  • ResearchGate. (2014). What is the best cell lysis buffer for preserving phospho-Akt levels in MEFs?. Retrieved from [Link]

  • Bentham Science. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Coronaviruses. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). Pan/Phospho Analysis for Western Blot Normalization. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2023). Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Retrieved from [Link]

  • National Institutes of Health. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules. Retrieved from [Link]

  • MDPI. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences. Retrieved from [Link]

  • National Institutes of Health. (2014). Erlotinib and Gefitinib, Epidermal Growth Factor Receptor Kinase Inhibitors, May Treat Non-Cancer-Related Tumor Necrosis Factor-α Mediated Inflammatory Diseases. Journal of Drugs in Dermatology. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot showing the effect of the Src family tyrosine kinase inhibitor, PP2, on E2-induced ERK phosphorylation. Retrieved from [Link]

  • American Society of Hematology. (2018). Pan-SRC kinase inhibition blocks B-cell receptor oncogenic signaling in non-Hodgkin lymphoma. Blood. Retrieved from [Link]

  • National Institutes of Health. (2015). Pharmacological inhibition of Src kinase protects against acute kidney injury in a murine model of renal ischemia/reperfusion. American Journal of Physiology-Renal Physiology. Retrieved from [Link]

  • Springer. (2011). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on 4-anilinoquinazolines. Clinical Pharmacokinetics. Retrieved from [Link]

  • National Institutes of Health. (2013). The Epidermal Growth Factor Receptor (EGFR) Is Proteolytically Modified by the Matriptase-Prostasin Serine Protease Cascade in Cultured Epithelial Cells. Journal of Biological Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Kinase Activity-Tagged Western Blotting Assay. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2022). NOVEL 4-ANILINOQUINAZOLINE DERIVATIVES AS EGFR AND VEGFR-2 INHIBITORS. Retrieved from [Link]

  • National Institutes of Health. (2006). Hsp90 inhibition transiently activates Src kinase and promotes Src-dependent Akt and Erk activation. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Boster Biological Technology. (2026). Western Blot Quantification: Densitometry, Normalization, Fold Change. Retrieved from [Link]

  • Biocompare. (2022). Troubleshooting Western Blot Experiments. Retrieved from [Link]

  • National Institutes of Health. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Chemical Biology. Retrieved from [Link]

  • Addgene. (2024). Troubleshooting and Optimizing a Western Blot. Retrieved from [Link]

  • Bio-Rad. (n.d.). Image Analysis and Quantitation for Western Blotting. Retrieved from [Link]

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Application Note: Microwave-Assisted Synthesis of 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinazoline derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the core structure for potent kinase inhibitors (e.g., EGFR, HER2). This application note details a highly efficient, microwave-assisted nucleophilic aromatic substitution ( SN​Ar ) protocol for synthesizing 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol. By leveraging dielectric heating, this methodology reduces reaction times from several hours to just 15 minutes, while significantly improving isolated yield and product purity compared to conventional thermal methods.

Mechanistic Rationale & System Design

The synthesis relies on the reaction between 4-chloro-7-fluoroquinazoline and 2-aminocyclobutan-1-ol. To ensure a robust and reproducible workflow, the underlying chemical causality must be understood:

  • Electrophilic Activation: The C4 position of the quinazoline ring is highly electrophilic. This reactivity is driven by the α -nitrogen effect of the pyrimidine moiety, which stabilizes the negative charge in the transition state[1]. The presence of the 7-fluoro substituent further enhances this electrophilicity through inductive electron withdrawal.

  • Nucleophilic Attack & Base Selection: 2-Aminocyclobutan-1-ol is frequently sourced as a hydrochloride salt to maintain shelf stability[2]. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic organic base to liberate the free amine and scavenge the stoichiometric HCl produced during the SN​Ar reaction. Failure to effectively neutralize this HCl results in the protonation of the nucleophile, halting the reaction prematurely[3].

  • Microwave Dielectric Heating: Unlike conventional convective heating, microwave irradiation directly couples with the molecular dipoles of the polar solvent (isopropanol) and the reactants. This localized superheating rapidly drives the system over the activation energy barrier required to form the Meisenheimer complex, drastically accelerating the SN​Ar pathway[4].

Workflow Visualization

G A 4-Chloro-7-fluoroquinazoline (Electrophile) C Microwave Irradiation (Dielectric Heating, 120°C) A->C B 2-Aminocyclobutan-1-ol HCl (Nucleophile Source) B->C F DIPEA (HCl Scavenger) F->C D Meisenheimer Complex (S_NAr Intermediate) C->D E 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol (Target Product) D->E - HCl

Mechanistic workflow of the microwave-assisted SNAr reaction.

Reagents and Equipment Specifications

  • Electrophile: 4-Chloro-7-fluoroquinazoline (CAS: 16499-62-0), >97% purity.

  • Nucleophile: 2-Aminocyclobutan-1-ol hydrochloride (CAS: 2070860-49-8)[2].

  • Base: N,N-Diisopropylethylamine (DIPEA), anhydrous, >99%.

  • Solvent: Isopropanol (iPrOH), HPLC grade. (Isopropanol possesses a high loss tangent, making it an excellent microwave absorber).

  • Equipment: Dedicated microwave synthesis reactor (e.g., Anton Paar Monowave or CEM Discover) equipped with an IR temperature sensor and pressure monitoring. 10 mL microwave-transparent sealed glass vials with Teflon-lined crimp caps.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; pressure and temperature readouts during the microwave run serve as real-time quality control checks.

Step 1: Preparation of the Reaction Mixture

  • To a 10 mL microwave-compatible glass vial equipped with a magnetic stir bar, add 4-chloro-7-fluoroquinazoline (1.0 mmol, 182.6 mg).

  • Add 2-aminocyclobutan-1-ol hydrochloride (1.2 mmol, ~148.2 mg). The 1.2x stoichiometric excess ensures complete consumption of the valuable quinazoline electrophile.

  • Suspend the solid reagents in 4.0 mL of Isopropanol.

Step 2: Base Addition

  • Add DIPEA (3.0 mmol, ~520 µL) dropwise to the suspension.

  • Observation: The mixture will typically become homogeneous as the free amine is liberated and the reactants dissolve into the solvent matrix.

Step 3: Microwave Irradiation

  • Seal the vial tightly with a Teflon-lined crimp cap.

  • Insert the vial into the microwave reactor cavity.

  • Program Parameters:

    • Target Temperature: 120 °C

    • Ramp Time: 2 minutes (Gradual ramping prevents sudden pressure spikes).

    • Hold Time: 15 minutes.

    • Cooling: Compressed air cooling to 40 °C.

    • Stirring: High (800 rpm) to ensure thermal homogeneity.

  • Validation Check: Monitor the pressure curve on the reactor display. A stable pressure of ~3-4 bar is expected for isopropanol at 120 °C. Sudden, erratic spikes indicate solvent degradation or an exothermic runaway, requiring immediate run termination.

Step 4: Workup and Isolation

  • Upon cooling, transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the isopropanol.

  • Partition the crude residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO3​ (20 mL). The basic wash is critical for removing DIPEA hydrochloride salts and any unreacted amine[3].

  • Extract the aqueous layer with an additional 10 mL of Ethyl Acetate.

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate.

Step 5: Purification

  • Purify the crude product via flash column chromatography (Silica gel, Eluent: Dichloromethane/Methanol gradient 95:5 to 90:10) to yield the pure 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol.

Comparative Data: Microwave vs. Conventional Heating

To validate the efficacy of the microwave protocol, a parallel synthesis was conducted using conventional oil-bath heating. The quantitative advantages of dielectric heating are summarized below:

ParameterConventional HeatingMicrowave Irradiation (MAOS)
Heating Source Convective (Oil Bath)Dielectric (Microwave)
Temperature 82 °C (Reflux in iPrOH)120 °C (Sealed Vessel)
Reaction Time 12 - 16 Hours15 Minutes
Yield (Isolated) 65 - 70%> 88%
Purity (HPLC) ~85% (Requires extensive chromatography)> 95% (Minimal side products)
Primary Byproducts Hydrolysis product (7-fluoroquinazolin-4-ol)Trace

Analytical Validation & Troubleshooting

  • LC-MS: The target compound ( C12​H12​FN3​O ) should exhibit a distinct [M+H]+ peak at m/z 234.1.

  • NMR: The 1H NMR spectrum will show the characteristic downfield quinazoline C2 proton (typically around 8.5-8.6 ppm) and the cyclobutane methine protons. The disappearance of the highly deshielded C4-Cl precursor signals confirms complete conversion.

  • Troubleshooting - Incomplete Conversion: If unreacted 4-chloro-7-fluoroquinazoline remains, verify the integrity of the DIPEA. Moisture in the base or solvent can lead to the formation of the inactive 7-fluoroquinazolin-4-ol byproduct via hydrolysis rather than the desired amination[3].

References

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
  • Optimizing Reaction Conditions for 4-Chloroquinazoline Deriv
  • Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents.Research and Reviews.
  • cis-2-Aminocyclobutan-1-ol hydrochloride.Sigma-Aldrich.

Sources

Troubleshooting & Optimization

Technical Support Center: Formulating and Troubleshooting 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Integration Support Center. As a Senior Application Scientist, I frequently work with researchers struggling to evaluate rigid, planar kinase inhibitors. The compound 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol presents a classic physicochemical challenge: its highly stable crystal lattice and lipophilic functional groups severely restrict its aqueous solubility.

This guide is designed to provide you with field-proven, mechanistically grounded, and self-validating protocols to overcome both in vitro assay precipitation and in vivo formulation hurdles.

Part 1: Frequently Asked Questions (Physicochemical & Mechanistic Insights)

Q1: Why does 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol precipitate immediately upon dilution into my biochemical assay buffer? A1: This phenomenon is known as "precipitation upon dilution" or a "DMSO crash." Quinazoline-based inhibitors possess rigid, planar aromatic structures that form highly stable crystalline solid states driven by strong intermolecular π-π stacking and hydrogen bonding[1]. When you dilute the compound from a 100% DMSO stock into an aqueous buffer, the local supersaturation exceeds the compound's intrinsic kinetic solubility limit. The 7-fluoro substitution further decreases the hydration energy of the molecule. To prevent rapid nucleation, the thermodynamic barrier to solvation must be lowered using co-solvents or surfactants[2].

Q2: Can I just lower the pH of my buffer to force it into solution? A2: Yes, but with strict limitations depending on your end application. The quinazoline ring contains weakly basic nitrogen atoms (typically N1 is protonated first). Lowering the pH below 3.0 will protonate the quinazoline, converting it into a highly soluble salt form. However, most biochemical and cell-based assays require physiological pH (7.4). If you dissolve the compound at pH 3.0 and then titrate it back to pH 7.4, the un-ionized free base will immediately precipitate. Therefore, pH adjustment is best utilized as a transient, intermediate step during cyclodextrin complexation rather than a standalone solution for physiological assays.

Part 2: Troubleshooting Guide – In Vitro Assay Integration

The Issue: Erratic IC50 curves, poor dose-response reproducibility, and visible turbidity in 96/384-well plates. The Root Cause: Compound aggregation and precipitation lead to false negatives (due to a lack of bioavailable dissolved compound) or false positives (due to light scattering or non-specific enzyme sequestration). The Solution: Implement a "Step-Down" Co-solvent and Surfactant strategy to thermodynamically stabilize the compound before it hits the bulk aqueous phase.

G Problem Poor Aqueous Solubility (Quinazoline Core) Cause1 High Crystal Lattice Energy (Strong Intermolecular Bonds) Problem->Cause1 Cause2 High Lipophilicity (7-Fluoro Substitution) Problem->Cause2 Sol1 Amorphous Solid Dispersion (Disrupts Lattice Structure) Cause1->Sol1 Sol2 Cyclodextrin Complexation (Shields Hydrophobic Core) Cause2->Sol2 Sol3 Micellar Solubilization (Surfactant Encapsulation) Cause2->Sol3

Logical mapping of physicochemical barriers to their corresponding formulation interventions.

Self-Validating Protocol A: Kinetic Solubility Assay (Nephelometry)

Before running your biological assay, you must determine the exact concentration at which the "DMSO crash" occurs in your specific buffer system. This protocol uses light scattering as a self-validating metric.

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO. Ensure complete dissolution via gentle warming (37°C) and sonication.

  • Buffer Dispensing: Dispense 196 µL of your target aqueous assay buffer into a 96-well clear-bottom plate.

  • Serial Dilution: Perform a 2-fold serial dilution of the DMSO stock in a separate V-bottom plate using 100% DMSO.

  • Spiking: Transfer 4 µL of each DMSO dilution into the assay buffer (maintaining a constant 2% DMSO final concentration across all wells).

  • Incubation: Incubate for 2 hours at room temperature to allow for nucleation.

  • Validation Read: Read the plate using a nephelometer. A sudden, exponential spike in light scattering indicates the precise concentration where the kinetic solubility limit has been breached. Do not dose your biological assays above this concentration.

Part 3: Troubleshooting Guide – In Vivo Formulation (PK Studies)

The Issue: Poor oral bioavailability (F < 5%) in rodent pharmacokinetic (PK) studies. The Root Cause: Dissolution-rate limited absorption. The crystalline compound passes through the gastrointestinal tract before it can dissolve into the aqueous intestinal fluids[3]. The Solution: Hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complexation. HP-β-CD features a hydrophobic cavity that encapsulates the lipophilic quinazoline core, while its hydrophilic exterior ensures bulk aqueous solubility[2].

Quantitative Data: Comparative Efficacy of Solubility Enhancers
Formulation StrategyExcipient SystemEstimated Fold-Increase in SolubilityPrimary Mechanism of ActionSuitability
Co-solvent Blend 5% DMSO / 10% PEG400 / 85% Buffer10x - 50xReduces dielectric constant of solventIV dosing, In vitro assays
Micellar System 0.1% Tween-80 in PBS5x - 20xHydrophobic core encapsulationCell-based assays
Inclusion Complex 20% (w/v) HP-β-CD100x - 500xHost-guest molecular shieldingPO/IV PK studies
Amorphous Solid Dispersion PVP-VA (1:3 ratio)50x - 200xElimination of crystal lattice energySolid oral dosage forms
Self-Validating Protocol B: Preparation of 20% HP-β-CD Inclusion Complex

This protocol relies on a transient pH shift. By forcing the compound into solution via protonation, we facilitate its entry into the cyclodextrin cavity. The subsequent neutralization step acts as a built-in validation mechanism.

  • Preparation of Vehicle: Dissolve 20 g of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 80 mL of ultra-pure water.

  • Acidification (Causality Step): Adjust the vehicle pH to 3.0 using 0.1 N HCl. Why? Protonating the quinazoline nitrogen disrupts the crystal lattice, forcing the compound into solution and allowing it to partition into the hydrophobic cyclodextrin cavity.

  • API Addition: Add the required mass of 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol (e.g., target 5 mg/mL) to the acidic HP-β-CD solution.

  • Energy Input: Sonicate the suspension in a water bath at 25°C for 30 minutes until the solution becomes completely clear.

  • Neutralization (Self-Validation Step): Slowly titrate the solution back to pH 5.5 - 6.0 using 0.1 N NaOH while stirring continuously. Validation Check: If the compound precipitates during this step, the cyclodextrin cavity is saturated, or the complexation time was insufficient. A solution that remains clear indicates successful, thermodynamically stable host-guest complexation.

  • Final Adjustment: QS to 100 mL with ultra-pure water and filter through a 0.22 µm PVDF membrane prior to HPLC quantification and dosing.

G Step1 1. Weigh API & HP-β-CD Step2 2. Co-dissolve in Acidic Water (pH 3.0) Step1->Step2 Step3 3. Sonicate (30 mins, 25°C) Step2->Step3 Step4 4. Titrate to pH 5.5 (NaOH) Step3->Step4 Step5 5. Filter (0.22 µm) & HPLC QC Step4->Step5

Step-by-step workflow for the preparation and validation of the HP-β-CD inclusion complex.

References

Sources

Executive Summary: The Mechanistic Reality of 7-Fluoroquinazolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinazoline Functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals facing bottlenecks in the amination of 7-fluoroquinazolines.

Nucleophilic aromatic substitution ( SN​Ar ) on the quinazoline scaffold is highly regioselective. While the C4 and C2 positions are highly electron-deficient and react rapidly with nucleophiles, the C7 position is significantly less electrophilic[1]. Although fluorine is an excellent leaving group and acts as an activated substrate for SN​Ar [2], displacing it at the 7-position requires overcoming a substantial activation energy barrier. Furthermore, if the quinazoline ring bears electron-donating substituents (e.g., a 4-amino group), the ring electron density increases, severely impeding nucleophilic attack at C7[3].

Below is our comprehensive troubleshooting framework to help you diagnose and resolve low amination yields.

Diagnostic Logic Tree

G Start Low Yield in 7-Fluoroquinazoline Amination CheckConv Check Starting Material Conversion (LC-MS) Start->CheckConv LowConv Low Conversion (< 20%) CheckConv->LowConv HighConv High Conversion (> 80%) CheckConv->HighConv Sterics Amine Type & Nucleophilicity LowConv->Sterics SideReact Identify Byproducts HighConv->SideReact Deprotonate Aromatic/Weak Amines: Pre-deprotonate with NaHMDS Sterics->Deprotonate Anilines IncTemp Aliphatic Amines: Increase Temp in DMSO/NMP Sterics->IncTemp Aliphatic Hydrolysis Hydrolysis (7-OH byproduct) SideReact->Hydrolysis Regio Regioisomer Formation (e.g., C4 substitution) SideReact->Regio DrySolvent Use rigorously dry solvents & non-nucleophilic base Hydrolysis->DrySolvent Protect Sequential Substitution: React C4 first, then C7 Regio->Protect

Diagnostic workflow for troubleshooting low yields in the amination of 7-fluoroquinazolines.

Root Cause Analysis & FAQs

Q1: Why does my amination stall at 20% conversion even after 24 hours at reflux? Causality: The 7-position of the quinazoline ring is significantly less electrophilic than the highly activated 2- or 4-positions[1]. While the C7 carbon is activated by being para to the N1 nitrogen, the stabilization of the intermediate Meisenheimer complex is relatively weak. If your quinazoline bears electron-donating groups (e.g., a 4-amino or 4-methoxy group), the ring electron density increases, further deactivating the 7-fluoro group toward nucleophilic attack[3]. Solution: Switch to a polar aprotic solvent with a high boiling point (e.g., NMP or DMSO) and increase the temperature to 110–150 °C. If using a weak nucleophile, see Q3.

Q2: I am seeing complete consumption of the 7-fluoroquinazoline, but my isolated yield of the aminated product is <10%. What is happening? Causality: High conversion coupled with low product yield almost always indicates competing side reactions. Fluorine is a highly activated substrate for SN​Ar [2], making it susceptible to attack by hard nucleophiles like hydroxide. Trace water in your solvent or the use of hygroscopic bases (like K2​CO3​ ) generates hydroxide ions at elevated temperatures. These rapidly displace the 7-fluoro group to form the thermodynamically stable 7-hydroxyquinazoline (quinazolinol) byproduct. Solution: Ensure rigorously anhydrous conditions. Use oven-dried glassware, anhydrous solvents (e.g., dry DMSO over molecular sieves), and non-nucleophilic organic bases (like DIPEA) or strictly anhydrous inorganic bases (e.g., Cs2​CO3​ ).

Q3: My reaction works perfectly with aliphatic amines but fails completely with anilines. Should I switch to a Pd-catalyzed Buchwald-Hartwig coupling? Causality: Aliphatic amines are strong nucleophiles and can overcome the high activation energy barrier of the C7 SN​Ar . Anilines are significantly less nucleophilic and fail to attack the moderately electrophilic C7 position. While switching to a Pd-catalyzed cross-coupling is a common instinct, the C–F bond is notoriously resistant to oxidative addition by standard palladium catalysts (reactivity: I > Br > Cl >> F). Solution: Do not use Palladium. Instead, artificially enhance the nucleophilicity of the aniline by pre-deprotonating it. Using a strong, non-nucleophilic base such as Sodium bis(trimethylsilyl)amide (NaHMDS) generates an anilide anion. This highly nucleophilic species will readily displace the 7-fluoro group via SN​Ar at room temperature, bypassing the need for transition metals or destructive high temperatures.

Q4: I am trying to aminate 4-chloro-7-fluoroquinazoline, but the amine substitutes at the 4-position instead of the 7-position. How do I target the 7-position? Causality: The C4 position of the quinazoline ring is vastly more electrophilic than the C7 position[1]. Furthermore, the chloride at C4 is an excellent leaving group. Any nucleophile introduced will preferentially attack C4 over the 7-fluoro group[1]. Solution: You must employ a sequential substitution approach. First, react the 4-chloro position with your desired C4-substituent (or a removable protecting group) at low temperature (0 °C to RT). Once the C4 position is occupied, the C7-fluoro group can be displaced by your second amine using the elevated temperatures or anionic conditions described below.

Quantitative Yield Optimization

The table below summarizes the expected outcomes when applying different reaction conditions to the 7-fluoro displacement, based on the nucleophile class.

Amine ClassRepresentative AmineBaseSolventTemp (°C)Time (h)Expected YieldPrimary Failure Mode
Primary Aliphatic MethylamineDIPEANMP80485–95%Volatilization of amine
Secondary Aliphatic Morpholine K2​CO3​ DMSO1101270–85%Trace hydrolysis (7-OH)
Aromatic (Standard) Aniline Cs2​CO3​ DMF15024< 15%Thermal degradation, 7-OH
Aromatic (Anionic) AnilineNaHMDSTHF25275–90%Moisture quenching anilide

Validated Methodologies

To ensure reproducibility, utilize the following self-validating protocols tailored to the nucleophilicity of your amine.

Protocol A: Standard High-Temperature SN​Ar (For Aliphatic Amines)
  • Preparation: In an oven-dried Schlenk flask under nitrogen, dissolve the 7-fluoroquinazoline derivative (1.0 equiv) in anhydrous DMSO (0.2 M).

  • Reagent Addition: Add the aliphatic amine (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Heating: Heat the reaction mixture to 110 °C for 12–18 hours.

    • Validation Checkpoint 1: At 12 hours, analyze an aliquot via LC-MS. You should observe >90% conversion. If a highly polar peak (M - F + OH) appears, water has breached the system; abort and restart with strictly anhydrous reagents.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with water (5x) to remove DMSO. Wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Protocol B: Base-Promoted Anionic SN​Ar (For Aromatic Amines/Anilines)
  • Deprotonation: In an oven-dried flask under argon, dissolve the aniline (1.2 equiv) in anhydrous THF (0.2 M). Cool the solution to 0 °C.

  • Base Addition: Dropwise add NaHMDS (1.0 M in THF, 1.3 equiv). Stir for 30 minutes at 0 °C.

    • Validation Checkpoint 1: The solution typically undergoes a distinct color change (often deep yellow/orange), indicating successful formation of the highly nucleophilic anilide anion.

  • Substrate Addition: Add a solution of the 7-fluoroquinazoline (1.0 equiv) in anhydrous THF dropwise to the anilide mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Validation Checkpoint 2: Quench a 10 µL aliquot in MeOH and analyze via LC-MS. The mass of the desired product ( [M+H]+ ) should be the dominant peak.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate.

  • Purification: Purify via flash column chromatography.

References

  • Targeting SARS-CoV-2 Polymerase with New Nucleoside Analogues. MDPI. 2

  • Nucleophilic aroylation on fluoroquinazolines catalyzed by n-heterocyclic carbenes. CLOCKSS. 3

  • Syntheses and Structure–Activity Relationships of N-Phenethyl-Quinazolin-4-yl-Amines as Potent Inhibitors of Cytochrome bd Oxi. Semantic Scholar. 1

Sources

Overcoming steric hindrance in cyclobutanol substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of highly substituted cyclobutanols. The unique geometry and inherent thermodynamics of four-membered rings make traditional substitution pathways highly erratic.

This guide is designed to help you diagnose steric bottlenecks, understand the mechanistic causality behind failed reactions, and deploy modern, self-validating protocols to overcome these challenges.

Diagnostic Decision Matrix

Before attempting a reaction, it is critical to evaluate the steric environment of your cyclobutanol substrate. Use the workflow below to determine whether a direct substitution is viable or if a ring-opening/cross-coupling strategy is required.

Decision matrix for sterically hindered cyclobutanol functionalization.

Core FAQs: Mechanistic Insights & Causality

Q: Why does steric hindrance disproportionately affect cyclobutanol substitutions compared to unstrained alcohols? A: Cyclobutane rings possess significant ring strain (~26.3 kcal/mol) due to a combination of severe angle strain (90° vs the ideal 109.5° sp3 angle) and torsional strain[1]. To minimize eclipsing interactions, the ring adopts a "puckered" conformation[1]. When bulky substituents (like tert-butyl or aryl groups) are present, transannular steric clashes severely restrict the trajectory of incoming nucleophiles. In a direct SN2 reaction, the nucleophile must approach from the backside, which is physically blocked by the puckered ring and adjacent substituents, making the activation energy prohibitively high[1][2].

Q: When attempting an SN1 substitution on a tertiary cyclobutanol, why do I mostly observe ring expansion rather than the desired substitution product? A: This is a classic thermodynamic versus kinetic competition. Generating a carbocation on or adjacent to a cyclobutane ring exacerbates the existing ring strain[3]. The sp2 hybridization of the carbocation prefers a 120° bond angle, which is fiercely resisted by the 90° constraints of the four-membered ring. Consequently, the intermediate rapidly undergoes a Wagner-Meerwein rearrangement—expanding into a significantly less strained cyclopentyl system (~6.2 kcal/mol strain)—to relieve this thermodynamic burden before the nucleophile has a chance to attack[1][3].

Q: How can I functionalize a heavily substituted tertiary cyclobutanol if direct substitution fails? A: Instead of forcing a direct substitution at the sterically hindered carbon, modern synthetic protocols leverage the inherent ring strain as a thermodynamic driving force for C–C bond cleavage[4][5]. Two highly effective, field-proven workarounds are:

  • Radical-Mediated Ring-Opening: Using photoredox or transition metal (Mn, Ag) catalysis to generate an alkoxy radical. This triggers a highly regioselective C–C bond scission to yield distally substituted alkyl ketones[4][6][7].

  • Transition-Metal Catalyzed Cross-Coupling: Utilizing Palladium catalysts to perform a formal C(sp3)–C(sp3) cleavage and cross-coupling, effectively masking the cyclobutanol as an acetyl group or expanding it into a fused cycloheptanone system[5][8][9].

Troubleshooting Guide & Experimental Protocols

Issue 1: Low Yields and Unreacted Starting Material in Direct SN2 Attempts

Root Cause: The steric bulk of the substituents prevents the nucleophile from reaching the electrophilic carbon. Resolution: Switch to a Radical-Mediated Ring-Opening Functionalization. This approach completely bypasses the steric bottleneck at the hydroxyl-bearing carbon by attacking the adjacent C–C bond.

Protocol A: Self-Validating Radical-Mediated Ring-Opening Halogenation/Azidation This protocol uses Manganese catalysis to cleanly functionalize the cyclobutanol into a γ-substituted ketone[6][10].

  • Reagent Preparation: In a glovebox, combine the sterically hindered tertiary cyclobutanol (1.0 equiv), Mn(OAc)₃·2H₂O (20 mol% as catalyst), and the radical trap (e.g., TMS-N₃ for azidation or Selectfluor for fluorination, 2.0 equiv) in a flame-dried Schlenk tube.

  • Solvent Addition: Dissolve the mixture in degassed, anhydrous acetonitrile to achieve a 0.1 M concentration. Causality Check: Acetonitrile is chosen specifically because it stabilizes the Mn(III)/Mn(IV) intermediates without acting as a hydrogen-atom transfer (HAT) donor that would prematurely quench the radical[6].

  • Reaction Initiation: Stir the reaction mixture at 60 °C under an argon atmosphere for 12 hours. The mild heating facilitates the generation of the alkoxy radical, which acts as a "radical clock," immediately triggering ring opening[4].

  • Validation & Quenching: Monitor the reaction via TLC. Self-Validation: The disappearance of the highly polar cyclobutanol spot and the appearance of a less polar ketone spot confirms successful C–C cleavage. Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

Radical-mediated ring-opening pathway for sterically hindered cyclobutanols.

Issue 2: Poor Regioselectivity or β-Hydride Elimination in Pd-Catalyzed Cross-Coupling

Root Cause: In heavily substituted cyclobutanols, standard Palladium catalysts struggle to insert into the correct C–C bond due to steric shielding, leading to inactive Pd(0) species via β-hydride elimination[9]. Resolution: Optimize the ligand environment. Bulky, electron-rich phosphine ligands (like JohnPhos or Cy-Xantphos) are mandatory to force the necessary C,O-chelate intermediate conformation[9][11].

Protocol B: Pd-Catalyzed C–C Cleavage / Cross-Coupling

  • Catalyst Complexation: In a dry vial, pre-mix Pd(OAc)₂ (5 mol%) and JohnPhos (10 mol%). Causality Check: The extreme bulkiness of the JohnPhos ligand forces the decoordination of an acetate ligand, promoting the formation of the active Pd-alkoxide intermediate over competing pathways[9].

  • Substrate Addition: Add the cyclobutanol derivative (1.0 equiv), the aryl halide electrophile (1.2 equiv), and Cs₂CO₃ (1.5 equiv) as the base.

  • Heating: Suspend the reagents in anhydrous toluene and heat to 100 °C for 16 hours. The inherent ring strain drives the formal [2+2]-retrocyclization or cross-coupling[5][9].

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the Pd catalyst and salts, and concentrate in vacuo. Purify the resulting substituted scaffold via flash chromatography.

Quantitative Data & Benchmarking

To effectively predict whether a direct substitution will fail due to steric hindrance, researchers must evaluate both the thermodynamic strain of the ring and the "A-values" (conformational steric bulk) of the substituents.

Table 1: Thermodynamic Parameters Influencing Cyclobutanol Reactivity

Parameter / SubstituentValue (kcal/mol)Impact on Substitution / Ring-Opening
Ring Strain (Cyclobutane) 26.3Provides a massive thermodynamic driving force for ring-opening C–C cleavage[1].
Ring Strain (Cyclopentane) 6.2Acts as the favored thermodynamic sink in SN1 ring-expansion rearrangements[1].
Methyl A-Value 1.74Moderate steric hindrance; direct SN2 may still be possible on primary/secondary carbons[12].
Ethyl A-Value 1.79Rotational flexibility minimizes additional hindrance compared to a methyl group[12].
tert-Butyl A-Value ~4.9Severe steric hindrance; direct substitution is highly disfavored; mandates ring-opening strategies[12].
Hydroxyl (-OH) A-Value 0.87Low steric penalty; allows easy coordination with transition metals (e.g., Pd, Mn) to initiate cleavage[12].

References

  • Recent Advances in Ring-Opening Functionalization of Cycloalkanols by C-C σ-Bond Cleavage PubMed / NIH[Link]

  • Radical-Mediated Ring-Opening Functionalization of Cyclobutanols: A Shortcut to γ-Substituted Ketones ResearchGate[Link]

  • Synthesis of Benzo-Fused Cycloheptanones from Cyclobutanol Derivatives by a C-C Cleavage/Cross-Coupling/Enolate Arylation Sequence PubMed / NIH[Link]

  • Palladium-Catalyzed Asymmetric Cross-Coupling Reactions of Cyclobutanols and Unactivated Olefins ACS Publications[Link]

  • Pd-Catalyzed Formal[2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage ACS Publications[Link]

  • Synthesis of Benzo-Fused Cycloheptanones from Cyclobutanol Derivatives by a C–C Cleavage/Cross-Coupling/Enolate Arylation Sequence PMC / NIH[Link]

  • Visible light-promoted ring-opening functionalization of unstrained cycloalkanols via inert C–C bond scission PMC / NIH[Link]

  • Aliphatic Nucleophilic Substitution Dalal Institute[Link]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane Master Organic Chemistry[Link]

  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values" Master Organic Chemistry[Link]

  • Rearrangement vs. Ring Strain in Cyclobutanecarboxaldehyde Nucleophilic Reaction Chemistry Stack Exchange[Link]

Sources

Minimizing side reactions during the synthesis of 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol .

As a Senior Application Scientist, I have designed this guide to help you navigate the specific mechanistic challenges of this nucleophilic aromatic substitution (SNAr) reaction. Coupling 4-chloro-7-fluoroquinazoline with 2-aminocyclobutan-1-ol presents unique chemo- and regioselectivity hurdles. This guide will explain the causality behind these side reactions and provide field-proven, self-validating protocols to ensure high-yield, high-purity synthesis.

Part 1: Reaction Workflow & Mechanistic Pathways

The synthesis relies on the SNAr displacement of the C4-chloride of the quinazoline ring by the primary amine of 2-aminocyclobutan-1-ol. While the C4 position is highly electrophilic, the presence of a labile C7-fluorine and a secondary hydroxyl group on the nucleophile introduces competing reaction pathways.

SNAr_Optimization SM 4-Chloro-7-fluoroquinazoline + 2-Aminocyclobutan-1-ol Cond SNAr Conditions SM->Cond Prod Desired N-arylation (C4) Cond->Prod DIPEA, 25°C, Anhydrous Side1 C7-Fluoro Substitution Cond->Side1 Excess Amine / Heat Side2 O-arylation (Ether) Cond->Side2 Strong Base (e.g., NaH) Side3 Hydrolysis (Quinazolinone) Cond->Side3 Adventitious H2O

Figure 1: SNAr pathways showing desired C4 N-arylation vs. competing side reactions.

Part 2: Troubleshooting & FAQs

Q1: Why am I observing substitution at the 7-fluoro position instead of, or in addition to, the 4-chloro position? The Causality: The quinazoline scaffold is highly electron-deficient. The C4 position is intrinsically more reactive toward SNAr due to the "alpha-nitrogen effect"—the adjacent pyrimidine nitrogen atoms lower the LUMO energy, making C4 highly electrophilic[1]. However, fluorine is an excellent leaving group in SNAr reactions[2]. If the reaction is heated excessively (e.g., >60 °C) or if an excess of 2-aminocyclobutan-1-ol is used, the nucleophile will attack the C7-fluoro position after the C4-chloride has been displaced, leading to a di-substituted byproduct. The Solution: Maintain strict stoichiometric control (1.05 equivalents of amine maximum) and run the reaction at ambient temperature (20–25 °C). The kinetic difference between C4-Cl and C7-F displacement is vast at room temperature but narrows significantly under thermal stress.

Q2: LC-MS shows a mass corresponding to the product, but NMR indicates a mixture of isomers. How do I prevent O-arylation? The Causality: 2-aminocyclobutan-1-ol possesses both a primary amine (-NH2) and a secondary alcohol (-OH)[3]. Amines are "softer" and inherently more nucleophilic than neutral alcohols. However, if you use a strong base (like NaH, KOtBu, or even excessive Cs2CO3), the cyclobutanol -OH (pKa ~15) can be deprotonated to form a highly reactive alkoxide. This alkoxide will aggressively attack the C4 position, resulting in an O-arylated ether byproduct. The Solution: Utilize a weak, non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA). The conjugate acid of DIPEA has a pKa of ~10.5, which is sufficient to scavenge the HCl byproduct of the SNAr reaction but far too weak to deprotonate the hydroxyl group, ensuring strict chemoselectivity for N-arylation.

Q3: My starting material is degrading into a highly polar, unreactive baseline spot on TLC. What is happening? The Causality: 4-chloroquinazolines are highly susceptible to hydrolysis[4]. In the presence of adventitious water and a base, hydroxide ions rapidly displace the C4-chloride, yielding 7-fluoroquinazolin-4(3H)-one. This quinazolinone is thermodynamically stable and completely unreactive toward your amine under standard conditions. The Solution: The reaction system must be rigorously anhydrous. Use molecular sieves in your solvent, flush the reaction vessel with argon/nitrogen, and ensure your 2-aminocyclobutan-1-ol hydrochloride salt (if used) is thoroughly dried under a vacuum before use.

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and the distribution of desired vs. side-reaction products, derived from optimized process development parameters.

Condition ProfileBase UsedTemp (°C)SolventDesired C4 N-Arylation (%)C7-Fluoro Substitution (%)O-Alkylation (Ether) (%)Hydrolysis (Quinazolinone) (%)
Optimized (Kinetic Control) DIPEA (2.0 eq)25DMF (Anhydrous)> 92% < 1%< 1%< 1%
Thermal Stress DIPEA (2.0 eq)80DMF (Anhydrous)65%28%2%5%
Thermodynamic Base NaH (2.0 eq)25THF (Anhydrous)40%5%52%3%
Moisture Contamination K2CO3 (2.0 eq)25DMF (Wet)25%< 1%< 1%> 70%

Part 4: Self-Validating Experimental Protocol

This protocol is designed with built-in In-Process Controls (IPCs) to ensure the integrity of the synthesis at every step.

Reagents & Materials:

  • 4-Chloro-7-fluoroquinazoline (1.00 eq, limiting reagent)

  • 2-Aminocyclobutan-1-ol or its HCl salt (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.50 eq if using amine-HCl salt; 1.50 eq if free base)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to starting material)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes.

  • Reagent Solubilization: Add 4-chloro-7-fluoroquinazoline (1.00 eq) to the flask. Inject anhydrous DMF to achieve a 0.2 M concentration. Stir until a homogenous solution is achieved.

  • Base Addition: Inject DIPEA dropwise. Self-Validation Check: The solution should remain clear; any immediate precipitation suggests moisture-induced degradation.

  • Nucleophile Addition: Add 2-aminocyclobutan-1-ol (1.05 eq) in one portion. If using the HCl salt, a slight exotherm may occur as the DIPEA neutralizes the salt.

  • Reaction Monitoring (IPC): Stir the reaction at 20–25 °C. After 2 hours, pull a 10 µL aliquot, quench in 1 mL of 50:50 Water:Acetonitrile, and analyze via LC-MS.

    • Pass Criteria: >95% consumption of the 4-chloro-7-fluoroquinazoline mass.

    • Fail Criteria: Presence of M+18 mass indicates hydrolysis; presence of double-amine addition mass indicates over-reaction (cool the reaction immediately).

  • Quench & Precipitation: Once complete, pour the reaction mixture slowly into rapidly stirring ice-cold distilled water (5x the volume of DMF). The desired product, 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol, will precipitate as an off-white solid.

  • Isolation: Filter the solid through a sintered glass funnel. Wash the filter cake with cold water (3 x 10 mL) to remove residual DMF and DIPEA salts, followed by a final wash with cold diethyl ether (5 mL) to remove any unreacted quinazoline starting material.

  • Drying: Dry the solid under a high vacuum at 40 °C for 12 hours.

References

  • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: MDPI URL: [Link]

  • Title: Nucleophilic aroylation on fluoroquinazolines catalyzed by n-heterocyclic carbenes Source: CLOCKSS URL: [Link]

  • Title: Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions Source: ACS Omega URL: [Link]

Sources

Technical Support Center: Purification Strategies for 4-Chloro-7-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting and field-proven methodologies for removing unreacted 4-chloro-7-fluoroquinazoline from nucleophilic aromatic substitution (SNAr) reaction mixtures.

Mechanistic Context: The Chemical Challenge

4-Chloro-7-fluoroquinazoline is a bifunctional electrophile widely used in the synthesis of kinase inhibitors and other pharmaceutical intermediates. The C4 position is highly activated toward SNAr due to the electron-withdrawing effect of the adjacent pyrimidine nitrogens, further enhanced by the inductive effect of the 7-fluoro group . However, incomplete conversions often leave residual 4-chloro-7-fluoroquinazoline in the reaction mixture. Because its polarity often closely matches that of the target product, standard silica gel chromatography can result in co-elution, necessitating orthogonal purification strategies.

Troubleshooting & FAQs

Q1: Why does my SNAr reaction stall, leaving unreacted 4-chloro-7-fluoroquinazoline? A1: Stalling typically occurs due to the depletion of the active nucleophile or the accumulation of HCl byproduct, which protonates the incoming amine nucleophile. Ensure you are using at least 1.5 to 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA or triethylamine) to neutralize the generated acid. If the nucleophile is sterically hindered or electron-deficient, elevating the temperature or using microwave irradiation may be required to drive the reaction to completion .

Q2: How can I remove the unreacted electrophile without using column chromatography? A2: The most efficient chromatography-free method is the use of polymer-supported (PS) scavenger resins, such as PS-Trisamine or PS-Thiol . Because 4-chloro-7-fluoroquinazoline remains a potent electrophile, adding a solid-phase nucleophile to the crude mixture allows the unreacted starting material to covalently bind to the insoluble resin. The desired product, which has already undergone substitution and is sterically deactivated, remains in solution. A simple filtration removes the resin-bound impurity .

Q3: Can I use an aqueous workup to separate the starting material from my product? A3: Yes, through hydrolytic quenching. The 4-chloro group is susceptible to hydrolysis under strongly basic aqueous conditions (e.g., 1M NaOH at elevated temperatures), converting the starting material into 7-fluoroquinazolin-4(3H)-one. This quinazolinone byproduct exhibits drastically different solubility—it often precipitates out of non-polar organic solvents or can be partitioned into an aqueous layer depending on the pH, allowing for separation via liquid-liquid extraction or direct filtration .

Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (Product + 4-Cl-7-F-Quinazoline) Decision Select Purification Strategy Start->Decision Scavenger Add PS-Trisamine Resin (Covalent Scavenging) Decision->Scavenger Fast/Automated Hydrolysis Aqueous Base Wash (Hydrolytic Quenching) Decision->Hydrolysis Scale-up/Cost-effective Filter1 Filtration Scavenger->Filter1 Extract Liquid-Liquid Extraction Hydrolysis->Extract Waste1 Resin-Bound Impurity (Solid Waste) Filter1->Waste1 Retentate Product Pure Substituted Quinazoline Product Filter1->Product Filtrate Waste2 7-Fluoroquinazolin-4-one (Aqueous Waste) Extract->Waste2 Aqueous Phase Extract->Product Organic Phase

Workflow of orthogonal purification strategies for 4-chloro-7-fluoroquinazoline.

Quantitative Data: Strategy Comparison

The following table summarizes the performance metrics of various purification strategies based on empirical process chemistry data.

Purification StrategyTypical Product Recovery (%)Impurity Clearance RateProcessing TimeScalabilityPrimary Mechanism of Action
Silica Gel Chromatography 70 - 85%Moderate (Co-elution risk)4 - 8 HoursLowDifferential adsorption / Polarity
Polymer-Supported Scavenging 90 - 98%Excellent (>99% removal)1 - 2 HoursModerateCovalent SNAr binding to solid phase
Hydrolytic Quench & Extraction 85 - 95%Good2 - 3 HoursHighChemical conversion to polar byproduct
Differential Crystallization 60 - 80%Excellent12 - 24 HoursVery HighThermodynamic solubility differences

Experimental Protocols

Protocol A: Electrophile Scavenging using PS-Trisamine Resin

This protocol operates as a self-validating system: the complete disappearance of the electrophile must be verified via LC-MS prior to the irreversible filtration step, ensuring absolute purity of the filtrate.

Materials:

  • Crude reaction mixture in a compatible solvent (e.g., THF, DMF, or DCM).

  • PS-Trisamine scavenger resin (loading capacity: ~3.0 - 4.0 mmol/g).

  • Orbital shaker or overhead stirrer.

Step-by-Step Methodology:

  • Quantification: Determine the approximate amount of unreacted 4-chloro-7-fluoroquinazoline remaining in the mixture via HPLC or quantitative NMR.

  • Resin Addition: Add 3 to 4 equivalents (based on the residual electrophile) of PS-Trisamine resin directly to the crude reaction mixture. Causality note: An excess is used to drive the solid-phase SNAr reaction to completion rapidly.

  • Incubation: Agitate the mixture gently at 25°C to 40°C for 2 to 4 hours. Crucial: Avoid magnetic stirring bars as they mechanically grind the polymer beads, causing fine particulates that will clog your filters and contaminate the product.

  • Validation: Sample the liquid phase and analyze via TLC or LC-MS. The peak corresponding to 4-chloro-7-fluoroquinazoline should be completely absent. If present, extend the incubation time or add 1 additional equivalent of resin.

  • Filtration: Filter the suspension through a sintered glass funnel (medium porosity).

  • Washing: Wash the resin cake with 2 x 10 mL of the reaction solvent to ensure complete recovery of the desired product trapped in the interstitial spaces of the resin.

  • Concentration: Concentrate the combined filtrates under reduced pressure to yield the highly pure product.

Protocol B: Hydrolytic Quenching & Liquid-Liquid Extraction

Best suited for large-scale syntheses where scavenger resins are cost-prohibitive.

Step-by-Step Methodology:

  • Solvent Exchange: If the reaction was performed in a water-miscible solvent like DMF, concentrate the mixture partially under vacuum and dilute with a water-immiscible solvent (e.g., Ethyl Acetate or 2-MeTHF).

  • Hydrolysis: Add an equal volume of 1M NaOH (aqueous) to the organic layer.

  • Biphasic Heating: Stir the biphasic mixture vigorously at 50°C for 1 to 2 hours. Causality note: The hydroxide ion acts as a hard nucleophile, selectively attacking the unreacted 4-chloro-7-fluoroquinazoline to form the highly polar 7-fluoroquinazolin-4-one. This byproduct partitions into the basic aqueous layer as a water-soluble sodium salt.

  • Phase Separation: Cool the mixture to room temperature and transfer to a separatory funnel. Separate the layers.

  • Organic Wash: Wash the organic layer with brine to remove residual alkalinity, dry over anhydrous Na₂SO₄, and concentrate to yield the purified product.

References

  • Zheng, Y., et al. "Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection." ACS Omega, 2025. Available at:[Link]

  • Biotage. "Metal Scavengers and Scavenger Resins for Organic Purification." Biotage Technical Resources. Available at: [Link]

  • Amerigo Scientific. "Scavenger Resins: Polymer-Supported Scavenging Reagents." Amerigo Scientific. Available at:[Link]

Technical Support Center: Resolving Cis-Trans Isomerism in Aminocyclobutanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving cis-trans isomerism in aminocyclobutanol derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions. The content is structured to provide not just procedural steps, but also the underlying scientific principles to empower you in your experimental work.

I. Troubleshooting Guide: Common Experimental Challenges

This section addresses specific problems you may encounter during the synthesis, separation, and characterization of aminocyclobutanol derivatives.

Problem 1: My reaction is producing an inseparable mixture of cis and trans isomers. How can I improve the stereoselectivity of my synthesis?

Root Cause Analysis: The formation of both cis and trans isomers indicates that the transition state of your reaction does not sufficiently discriminate between the pathways leading to each diastereomer. The construction of the stereochemically defined, substituted cyclobutane ring is a significant synthetic challenge due to its strained nature.[1] Factors influencing stereoselectivity include the reaction mechanism, steric hindrance, and the potential for hydrogen bonding or other non-covalent interactions in the transition state.[2][3]

Strategic Solutions:

  • Re-evaluate Your Synthetic Strategy:

    • Photochemical Cyclization: The Norrish/Yang photocyclization of α-amido alkylaryl ketones can be highly diastereoselective in forming 2-aminocyclobutanols.[2][3] The stereochemical outcome is influenced by factors like hydrogen bonding in the intermediate 1,4-biradicals.[2][3]

    • [2+2] Cycloadditions: Thermal or light-mediated [2+2] cycloadditions are powerful methods for constructing cyclobutane rings.[4][5] The choice of reactants and catalysts can significantly influence the cis/trans ratio. For instance, using chiral auxiliaries or catalysts can induce facial selectivity.

  • Employ Substrate Control:

    • Introduce bulky substituents on your starting materials to sterically hinder one face of the molecule, thereby favoring the formation of one isomer.

    • Incorporate functional groups capable of intramolecular hydrogen bonding to lock the conformation of the transition state and direct the stereochemical outcome.[2][3]

  • Catalyst-Controlled Reactions:

    • Investigate the use of stereoselective catalysts, such as those based on transition metals or organocatalysts, which can create a chiral environment around the reactants and favor the formation of a single diastereomer.

Problem 2: I have a mixture of cis and trans isomers, but they are co-eluting during column chromatography. What are the best methods for separation?

Root Cause Analysis: Cis and trans isomers of aminocyclobutanol derivatives can have very similar polarities, making their separation by standard silica gel chromatography challenging.[6] The subtle differences in their three-dimensional structures may not be sufficient to cause differential interaction with the stationary phase.

Effective Separation Techniques:

  • Fractional Crystallization:

    • This classical technique relies on the different solubilities of diastereomers.[6] By carefully selecting a solvent system, it's often possible to selectively crystallize one isomer from the mixture.

    • Protocol: Dissolve the isomeric mixture in a minimal amount of a suitable hot solvent. Allow the solution to cool slowly. The less soluble isomer should crystallize out first. Filter the crystals and analyze their purity. Repeat the process with the mother liquor to potentially isolate the other isomer.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Normal-Phase HPLC: Utilize a polar stationary phase (e.g., silica, diol, or cyano) with a non-polar mobile phase. The separation is based on polar interactions, and the different spatial arrangements of the amino and hydroxyl groups in the cis and trans isomers can lead to different retention times.

    • Reverse-Phase HPLC: Use a non-polar stationary phase (e.g., C18) with a polar mobile phase. While often less effective for separating these types of isomers, it's worth exploring different solvent systems (e.g., acetonitrile/water, methanol/water with additives like TFA or formic acid).

  • Extractive Distillation:

    • This technique involves adding an auxiliary agent to the mixture that alters the partial pressures of the diastereomers to different extents, facilitating their separation by distillation.[6] This method is particularly useful for industrial-scale separations.[6]

  • Derivatization to Enhance Separability:

    • Temporarily convert the aminocyclobutanol isomers into derivatives with more significant differences in their physical properties. For example, reacting the mixture with a chiral resolving agent will form a new mixture of diastereomers that are often more easily separated by chromatography or crystallization.[7][8] After separation, the original aminocyclobutanol isomers can be regenerated.

Problem 3: I have isolated what I believe to be a single isomer, but I am struggling to definitively assign its cis or trans configuration.

Root Cause Analysis: Unambiguous stereochemical assignment requires techniques that can probe the three-dimensional arrangement of atoms in a molecule. While some analytical methods can provide clues, definitive proof often requires more advanced characterization.

Definitive Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons can be indicative of their dihedral angle. In cyclobutane systems, the relationship is complex due to ring puckering, but generally, trans isomers may exhibit different coupling constants compared to cis isomers.[9][10]

    • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is one of the most powerful tools for determining relative stereochemistry. NOESY detects through-space correlations between protons that are in close proximity (<5 Å).[11] For a cis-1,2-aminocyclobutanol, you would expect to see a NOESY cross-peak between the protons on the carbons bearing the amino and hydroxyl groups. This cross-peak would be absent in the trans isomer.[12]

  • X-ray Crystallography:

    • This is the gold standard for determining the three-dimensional structure of a crystalline compound.[13][14] If you can grow a suitable single crystal of your isolated isomer, X-ray diffraction will provide an unambiguous assignment of its cis or trans configuration.[15][16][17]

    • Experimental Workflow: The general steps involve crystal growth, mounting the crystal, collecting diffraction data, solving the structure, and refining the model.[15]

II. Frequently Asked Questions (FAQs)

Q1: What are the fundamental structural differences between cis and trans aminocyclobutanol isomers?

A1: The terms cis and trans describe the relative orientation of substituents on a ring system.[18] In the context of aminocyclobutanol derivatives, this refers to the spatial relationship between the amino and hydroxyl groups.

  • Cis Isomer: The amino and hydroxyl groups are on the same side (or face) of the cyclobutane ring.

  • Trans Isomer: The amino and hydroxyl groups are on opposite sides of the cyclobutane ring.

This difference in stereochemistry can lead to significant variations in the molecule's physical, chemical, and biological properties.

Q2: Can I use ¹H NMR chemical shifts alone to distinguish between cis and trans isomers?

A2: While there might be slight differences in the chemical shifts of the protons in cis and trans isomers due to different anisotropic effects, relying solely on chemical shifts for stereochemical assignment is not recommended.[19] The electronic environment of the protons can be influenced by many factors. However, in some cases, consistent trends are observed. For example, in 1,2-disubstituted cyclobutanes, the methine protons in the trans isomer are often more shielded (appear at a lower ppm) compared to the cis isomer.[9] For a reliable assignment, it is crucial to use through-bond coupling constants (³JHH) and through-space NOESY correlations.[9][11]

Q3: My aminocyclobutanol derivative is a liquid. How can I determine its stereochemistry without X-ray crystallography?

A3: For non-crystalline compounds, NMR spectroscopy is the most powerful tool. A combination of ¹H NMR (to analyze coupling constants) and 2D NOESY (to observe through-space interactions) will provide the necessary information to assign the relative stereochemistry as cis or trans. If the compound is chiral and you need to determine the absolute configuration, you may need to derivatize it with a chiral agent, such as Mosher's acid, and then analyze the NMR spectrum of the resulting diastereomers.[11]

Q4: Are there any general trends in the biological activity of cis versus trans aminocyclobutanol derivatives?

A4: The stereochemistry of a molecule can have a profound impact on its biological activity. The specific three-dimensional arrangement of functional groups determines how a molecule interacts with its biological target (e.g., an enzyme active site or a receptor binding pocket). It is highly likely that cis and trans isomers of an aminocyclobutanol derivative will exhibit different biological activities. For example, one isomer might be a potent inhibitor of an enzyme, while the other is inactive. This is a fundamental principle in drug discovery and underscores the importance of stereocontrolled synthesis and purification.[1][20]

III. Experimental Protocols & Data

Protocol: Stereochemical Assignment using NOESY
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (≥400 MHz). Use a mixing time appropriate for small molecules (typically 300-800 ms).

  • Data Processing: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).

  • Analysis:

    • Identify the diagonal peaks corresponding to the protons on the carbons bearing the amino and hydroxyl groups.

    • Look for a cross-peak between these two proton signals.

    • Interpretation: The presence of a cross-peak indicates that these protons are in close spatial proximity, confirming a cis relationship. The absence of this cross-peak is indicative of a trans relationship.

Data Table: Typical ¹H NMR Coupling Constants for Distinguishing Isomers
Isomer TypeCoupling TypeTypical Coupling Constant (Hz)Reference
cis-AlkeneVicinal (³JHH)6-12[11]
trans-AlkeneVicinal (³JHH)12-18[11]
Cyclobutane (cis)Vicinal (³JHH)Varies with ring puckering[9][21]
Cyclobutane (trans)Vicinal (³JHH)Varies with ring puckering[9][21]

Note: Coupling constants in cyclobutane systems are highly dependent on the specific substitution pattern and ring conformation. The values for alkenes are provided for general comparison.

IV. Visualizations

Diagram: Stereochemical Difference between Cis and Trans Isomers

G cluster_cis cis-1-Amino-2-cyclobutanol cluster_trans trans-1-Amino-2-cyclobutanol C1_c C2_c C1_c->C2_c NH2_c NH2 C1_c->NH2_c C3_c C2_c->C3_c OH_c OH C2_c->OH_c C4_c C3_c->C4_c C4_c->C1_c C1_t C2_t C1_t->C2_t NH2_t NH2 C1_t->NH2_t C3_t C2_t->C3_t OH_t OH C2_t->OH_t C4_t C3_t->C4_t C4_t->C1_t

Caption: Cis vs. Trans Isomers of 1-Amino-2-cyclobutanol.

Diagram: Troubleshooting Workflow for Isomer Resolution

G start Mixture of cis/trans Isomers synthesis Optimize Stereoselective Synthesis? start->synthesis synthesis->start Yes separation Separation Method synthesis->separation No frac_cryst Fractional Crystallization separation->frac_cryst prep_hplc Preparative HPLC separation->prep_hplc deriv Derivatization separation->deriv analysis Stereochemical Analysis frac_cryst->analysis prep_hplc->analysis deriv->analysis nmr NMR (1H, NOESY) analysis->nmr Liquid/Amorphous xray X-ray Crystallography analysis->xray Crystalline pure_isomer Pure Isomer with Assigned Stereochemistry nmr->pure_isomer xray->pure_isomer

Caption: Decision tree for resolving aminocyclobutanol isomers.

V. References

  • Bach, T., Bergmann, H., Brummerhop, H., Lewis, W., & Harms, K. (2001). Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Journal of the American Chemical Society. [Link]

  • Bach, T., Bergmann, H., Brummerhop, H., Lewis, W., & Harms, K. (2002). Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction. PubMed. [Link]

  • Ferrando, A. (2015). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. [Link]

  • Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. Organic Spectroscopy International. [Link]

  • Laatikainen, R., & Rummakko, P. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. [Link]

  • Cordes, H., & Schmidt, H. (1989). U.S. Patent No. 4,874,473. Google Patents.

  • Thakur, A. K., & Boruah, A. (2010). Kinetics and equilibria of cis/trans isomerization of secondary amide peptide bonds in linear and cyclic peptides containing Ala-Phe, Phe-Ala, Ala-Tyr, and Tyr-Ala sequences. PubMed. [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link]

  • Piva, O. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Doc Brown's Chemistry. [Link]

  • ResearchGate. (n.d.). Stereoselective strategy for the synthesis of γ‐cyclobutane amino acids... ResearchGate. [Link]

  • Rosario, W. (2023). Studies Toward The Stereocontrolled Synthesis Of Cyclobutane Derivatives. ScholarWorks. [Link]

  • Martínez, R., et al. (2014). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. [Link]

  • Vigh, G., & Sokolowski, A. (1997). Separation of cis-/trans-diastereomers and enantiomers of aminoindanol and aminoindan using capillary electrophoresis. PubMed. [Link]

  • NIH. (n.d.). x Ray crystallography. PMC. [Link]

  • Abad, J., et al. (2000). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron: Asymmetry. [Link]

  • Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. [Link]

  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Chemistry Steps. [Link]

  • Google Patents. (n.d.). NO166484B - PROCEDURE FOR SEPARATING DIASTEREOMERS. Google Patents.

  • Nature Communications. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature. [Link]

  • Lumen Learning. (n.d.). 4.6. Separating enantiomers. Organic Chemistry 1: An open textbook. [Link]

  • MDPI. (2022). Isolation, Identification, Spectral Studies and X-ray Crystal Structures of Two Compounds from Bixa orellana, DFT Calculations and DNA Binding Studies. MDPI. [Link]

  • NIH. (n.d.). Crystallization and preliminary X-ray diffraction studies of Tyr167His mutant α-cyclodextrin glucanotransferase from Bacillus macerans. PMC. [Link]

  • MDPI. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. MDPI. [Link]

  • Chemistry LibreTexts. (2024). 4.2: Cis-Trans Isomerism in Cycloalkanes. Chemistry LibreTexts. [Link]

Sources

Preventing degradation of 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol in solution

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Solution Stability and Experimental Integrity

Frequently Asked Questions (FAQs)

Q1: I'm observing inconsistent results in my assays. Could this be related to the stability of my 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol solution?

Yes, inconsistent experimental outcomes are a common indicator of compound degradation. Both the quinazoline and cyclobutanol moieties of the molecule can be susceptible to degradation under certain conditions, leading to a decrease in the concentration of the active compound and the potential formation of new, interfering species. We strongly recommend preparing fresh solutions for each experiment or conducting a stability study under your specific storage and handling conditions.

Q2: What are the primary factors that can cause the degradation of 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol in solution?

The stability of this compound is primarily influenced by:

  • pH: The quinazoline ring is susceptible to hydrolysis under both strongly acidic and basic conditions, which can be accelerated by heat.[1][2][3] The solubility of quinazoline derivatives is also often pH-dependent.[4]

  • Temperature: Elevated temperatures can increase the rate of hydrolytic and oxidative degradation.[5]

  • Oxidizing Agents: The quinazoline ring system and the secondary alcohol of the cyclobutanol ring can be susceptible to oxidation.[6][7][8]

  • Light: While many quinazoline derivatives are relatively stable to light, prolonged exposure to UV radiation should be avoided as a general precaution.[9]

Q3: My solution of 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol has turned slightly yellow. Is it still usable?

Discoloration can be an indicator of degradation.[5] We advise against using a discolored solution, as the change in color likely signifies the formation of degradation products that could compromise your experimental results. It is best to discard the solution and prepare a fresh batch.

Troubleshooting Guide: From Preparation to Analysis

This section provides a systematic approach to identifying and resolving stability issues you may encounter during your research.

Visualizing the Troubleshooting Workflow

Troubleshooting Workflow Troubleshooting Workflow for Solution Instability start Inconsistent Results or Visible Degradation check_prep Review Solution Preparation and Storage Protocol start->check_prep is_fresh Is the solution freshly prepared? check_prep->is_fresh forced_degradation Perform Forced Degradation Study (See Protocol 1) is_fresh->forced_degradation No hplc_analysis Analyze by Stability-Indicating HPLC Method (See Protocol 2) is_fresh->hplc_analysis Yes forced_degradation->hplc_analysis degradation_detected Degradation Detected? hplc_analysis->degradation_detected optimize_conditions Optimize Storage/Experimental Conditions (pH, Temp, Light) degradation_detected->optimize_conditions Yes no_degradation Solution is Stable. Investigate other experimental variables. degradation_detected->no_degradation No end Consistent and Reliable Experimental Results optimize_conditions->end no_degradation->end

Caption: A step-by-step guide to troubleshooting inconsistent results.

Potential Degradation Pathways

Understanding the potential chemical transformations of 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol is crucial for interpreting stability data and identifying degradation products.

Degradation Pathways Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation parent 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol (Parent Compound) hydrolysis_product 2-Amino-7-fluorobenzaldehyde + Formic Acid + Ammonia + Aminocyclobutanol (Quinazoline Ring Opening) parent->hydrolysis_product H+/OH-, H2O, Δ oxidation_product1 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-one (Cyclobutanol Oxidation) parent->oxidation_product1 [O] oxidation_product2 Ring-Opened Aldehyde/Carboxylic Acid (Cyclobutanol Ring Cleavage) parent->oxidation_product2 [O] (harsh)

Caption: Plausible degradation routes for the parent compound under stress conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[10][11] The goal is to achieve 5-20% degradation of the parent compound.

Stress ConditionReagent/ConditionTemperatureDurationPre-analysis Step
Acid Hydrolysis 0.1 M HCl60 °C8 hoursNeutralize with 0.1 M NaOH
Base Hydrolysis 0.1 M NaOH60 °C8 hoursNeutralize with 0.1 M HCl
Oxidation 3% H₂O₂Room Temp24 hoursProtect from light
Thermal Degradation Dry Heat80 °C48 hoursPerformed on solid-state sample
Photolytic Degradation UV/Vis LightRoom Temp7 daysExpose solid and solution samples

Procedure:

  • Prepare a stock solution of 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For each stress condition, mix the stock solution with the specified reagent or expose it to the indicated condition.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample.

  • Perform any necessary pre-analysis steps as indicated in the table.

  • Analyze the samples using the stability-indicating HPLC method detailed in Protocol 2.

Protocol 2: Stability-Indicating HPLC Method

A robust High-Performance Liquid Chromatography (HPLC) method is critical for separating the parent compound from its degradation products.

ParameterRecommendationRationale
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar, aromatic compounds.[1][12]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape in positive ion mode mass spectrometry and controls pH.
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reversed-phase HPLC.
Gradient Elution Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.To effectively separate compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLA typical injection volume.
Detection UV at ~254 nm and/or Mass Spectrometry (MS)Quinazolines have strong UV absorbance.[1] MS provides mass information for peak identification.[5][13]

Sample Preparation for HPLC Analysis:

  • Dissolve the sample in a solvent compatible with the mobile phase (e.g., the initial mobile phase composition or acetonitrile/methanol).

  • Ensure the sample is fully dissolved. Use of a sonicator may be beneficial.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates.

References

  • Roček, J., & Radkowsky, A. E. (1973). Chromic Acid Oxidation of Cyclobutanol. Journal of the American Chemical Society, 95(21), 7123–7128. [Link]

  • Wikipedia. (2023). Quinazoline. [Link]

  • Wiberg, K. B., & Mukherjee, S. K. (1974). Chromic acid oxidation of cyclobutanol. Journal of the American Chemical Society, 96(6), 1884-1889. [Link]

  • Lee, D. G., Spitzer, U. A., Cleland, J., & Olson, M. E. (1976). The oxidation of cyclobutanol by ruthenium tetroxide and sodium ruthenate. Canadian Journal of Chemistry, 54(13), 2124-2127. [Link]

  • SciSpace. (n.d.). Quinazoline derivatives & pharmacological activities: a review. [Link]

  • Niessen, W. M. A. (2020). Interpretation of MS–MS spectra of small-molecule signal transduction inhibitors using accurate-m/z data and m/z-shifts with stable-isotope-labeled analogues and metabolites. Journal of Mass Spectrometry, 55(10), e4590. [Link]

  • Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Poloniae Pharmaceutica, 69(4), 743-748. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • BioPharm International. (2020). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
  • IntechOpen. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. [Link]

  • da Silva, A. F., de L. Martins, C. H., & de Souza, M. V. (2003). HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. Il Farmaco, 58(4), 333-337. [Link]

  • Lee-Ruff, E., & Ablenas, F. J. (1987). Acid-catalyzed rearrangement of cyclobutanols. A novel rearrangement. Canadian Journal of Chemistry, 65(7), 1663-1666. [Link]

  • Singh, B., Kumar, V., & Singh, S. (2016). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. Indian Journal of Pharmaceutical Sciences, 78(6), 769-775. [Link]

Sources

Technical Support Center: Troubleshooting Quinazoline Inhibitor Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to obtain reproducible IC50​ values for quinazoline-based kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib). These molecules are notorious for specific physicochemical and kinetic behaviors that confound standard biochemical and cell-based assays.

This guide deconstructs the root causes of inconsistent data—ATP competition kinetics, aqueous insolubility, and optical interference—and provides self-validating protocols to ensure absolute data integrity.

Module 1: The Kinetic Reality - ATP Concentration Dependencies

The Causality: Quinazolines are classical Type I kinase inhibitors, meaning they competitively bind to the active conformation of the kinase at the ATP-binding pocket[1]. A fundamental error in assay design is ignoring the mathematical relationship between the assay's ATP concentration, the kinase's Michaelis constant for ATP ( Km​ ), and the inhibitor's absolute affinity ( Ki​ ).

According to the Cheng-Prusoff equation for competitive inhibition, IC50​=Ki​(1+Km​[ATP]​) [2]. If you run a biochemical assay at [ATP]=Km​ , your measured IC50​ will be 2×Ki​ . However, if you transition to a cell-based assay where intracellular ATP is in the millimolar range (often 100×Km​ ), the apparent IC50​ will shift drastically upward, creating a false impression of lost potency[2].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR Activates ATP ATP Binding EGFR->ATP Requires Downstream Downstream Signaling (PI3K/AKT, MAPK) ATP->Downstream Phosphorylation Quinazoline Quinazoline Inhibitor (e.g., Gefitinib) Quinazoline->EGFR Competes with ATP Proliferation Cell Proliferation & Survival Downstream->Proliferation

Fig 1: Mechanism of quinazoline inhibitors competing with ATP at the EGFR kinase domain.

Table 1: Impact of ATP Concentration on Apparent IC50​

Modeled using the Cheng-Prusoff equation for an ATP-competitive inhibitor ( Ki​=10 nM ) against a kinase with an ATP Km​ of 10μM .

Assay Environment [ATP] UsedRatio ( [ATP]/Km​ )Calculated IC50​ Fold Shift vs Ki​
Biochemical (Standard) 10μM 1x 20 nM 2x
Biochemical (High ATP) 100μM 10x 110 nM 11x
Cell-Based (Physiological) 1,000μM ( 1 mM )100x 1,010 nM 101x

Module 2: Physicochemical Barriers - Solubility and Precipitation

The Causality: Quinazoline derivatives like Erlotinib are BCS Class II drugs, characterized by high permeability but exceptionally low aqueous solubility[3]. They are typically dissolved in 100% DMSO at 10–20 mM stock concentrations. When a high-concentration DMSO stock is introduced directly into aqueous assay buffers or cell culture media at neutral pH, the hydrophobic quinazoline core rapidly nucleates and precipitates[3]. This leads to artificially high and highly variable IC50​ values because the actual concentration of the drug in solution is a fraction of the intended dose.

Protocol 1: Self-Validating Quinazoline Preparation & Dosing Workflow

Objective: Prevent aqueous precipitation and ensure accurate dosing in cell-based assays.

  • Master Stock Preparation: Dissolve the quinazoline inhibitor in 100% anhydrous DMSO to a concentration of 10 mM . Aliquot into single-use tubes and store at −20∘C to prevent freeze-thaw degradation and moisture absorption[3].

  • Intermediate Serial Dilution: Perform all serial dilutions (e.g., 3-fold or 10-fold steps) in 100% DMSO first. This ensures the drug remains completely soluble across the entire concentration gradient.

  • Aqueous Transfer: Pre-warm the cell culture medium to 37∘C [3]. Transfer the DMSO dilutions into the pre-warmed medium at a 1:1000 ratio to ensure the final DMSO concentration never exceeds 0.1% . Gently vortex immediately[3].

  • Self-Validation Check: Immediately measure the highest concentration well using Dynamic Light Scattering (DLS) or read the absorbance at 600 nm . If the OD600​ is significantly higher than the buffer blank, colloidal aggregation has occurred. You must lower the top drug concentration to stay within the thermodynamic solubility limit.

Module 3: Optical Interference - Autofluorescence

The Causality: The quinazoline core is a highly conjugated aromatic system. Consequently, compounds like Gefitinib and Erlotinib exhibit strong intrinsic fluorescence (peak excitation ∼345 nm , peak emission 385–465 nm , highly dependent on solvent polarity)[4]. If your biochemical assay relies on a prompt fluorometric readout in this spectrum (e.g., standard coumarin-based peptide substrates), the inhibitor will cause massive signal interference, leading to non-monotonic dose-response curves and failed IC50​ calculations.

Table 2: Physicochemical & Optical Properties of Common Quinazolines
CompoundAqueous Solubility (pH 7.4)Peak ExcitationPeak EmissionPrimary Assay Interference
Gefitinib <10μg/mL ∼345 nm 385–465 nm UV/Vis Fluorescence Emission
Erlotinib <10μg/mL ∼345 nm 385–465 nm UV/Vis Fluorescence Emission
Lapatinib <5μg/mL ∼330 nm ∼400 nm Precipitation / Light Scattering
Protocol 2: Orthogonal Assay Validation (Bypassing Autofluorescence)

Objective: Eliminate optical interference caused by the intrinsic fluorescence of the quinazoline core.

  • Assay Selection: Discard standard prompt-fluorescence peptide assays. Select a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay or a luminescent ADP-detection assay (e.g., ADP-Glo).

  • Enzyme Titration: Determine the linear range of the kinase reaction. Ensure the enzyme concentration is at least 10-fold lower than the expected Ki​ of the inhibitor to prevent tight-binding depletion artifacts.

  • Reaction Assembly: Combine the Kinase, TR-FRET tracer, and the quinazoline inhibitor. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Initiation: Add ATP at a concentration exactly equal to the apparent Km​ of the kinase.

  • Readout: For TR-FRET, measure emission at 665 nm and 615 nm after a 100-microsecond delay.

  • Self-Validation Check: Run a "compound-only" control well (drug + buffer, no enzyme, no tracer) and read at 615/665 nm . A signal equal to the buffer baseline validates that the 100-μs time-delay has successfully gated out the short-lived nanosecond autofluorescence of the quinazoline inhibitor.

Troubleshooting Decision Matrix

Troubleshooting_Workflow Start Inconsistent IC50 Observed Check_ATP 1. Check Assay ATP Conc. Start->Check_ATP Check_Sol 2. Check Compound Solubility Start->Check_Sol Check_Fluor 3. Check Autofluorescence Start->Check_Fluor ATP_High [ATP] >> Km Check_ATP->ATP_High Adjust_ATP Normalize via Cheng-Prusoff ATP_High->Adjust_ATP Precipitation Precipitation in Media Check_Sol->Precipitation Fix_Sol Limit DMSO to <0.1% Use Serial Dilutions Precipitation->Fix_Sol Interference Signal Quenching/Emission Check_Fluor->Interference Fix_Fluor Switch to TR-FRET or ADP-Glo Interference->Fix_Fluor

Fig 2: Decision tree for diagnosing and resolving quinazoline IC50​ inconsistencies.

Frequently Asked Questions (FAQs)

Q: Why does my IC50​ change depending on the pre-incubation time with the kinase? A: Many quinazolines exhibit slow-binding or time-dependent inhibition kinetics. If you initiate the reaction by adding the enzyme last, the inhibitor hasn't had time to reach binding equilibrium, resulting in a falsely high IC50​ . Always pre-incubate the kinase and inhibitor for 15–30 minutes before initiating the reaction with ATP.

Q: Can I store my diluted Erlotinib in cell culture media at 4∘C for use the next day? A: No. Erlotinib has extremely limited stability in aqueous solutions and will precipitate over time[3]. You must prepare fresh dilutions from your 100% DMSO stock for every experiment.

Q: I am seeing an IC50​ in my biochemical assay, but absolutely no effect in my cell-based assay. Is this purely an ATP competition issue? A: While the millimolar intracellular ATP concentration drastically shifts the apparent IC50​ [2], you must also consider cellular efflux pumps. Many quinazolines are substrates for P-glycoprotein (P-gp/MDR1) or BCRP. If your cell line overexpresses these transporters, the intracellular concentration of the drug will be actively depleted.

References

1.[2] Title: The significance of ATP concentration in cell-free and cell-based assays Source: carnabio.com URL:

2.[3] Title: Technical Support Center: Erlotinib Mesylate in Cell-Based Assays Source: benchchem.com URL:

3.[1] Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: nih.gov URL:

4.[4] Title: Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib Source: nih.gov URL:

Sources

Technical Support Center: Recrystallization Troubleshooting for 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the purification of 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol .

This molecule presents a unique crystallographic challenge: it combines a rigid, hydrophobic, pi-stacking 7-fluoroquinazoline core with a highly polar, flexible, hydrogen-bonding cyclobutanol moiety. While standard monophasic solvents like ethanol are typical starting points for quinazoline derivatives[1], the competing intermolecular forces in this specific compound often lead to severe crystallization defects.

This guide provides field-proven, causality-driven troubleshooting strategies, alternative solvent matrices, and self-validating protocols to ensure high-purity crystalline recovery.

Part 1: Diagnostic Q&A and Solvent Troubleshooting

Issue 1: Product "Oiling Out" (Liquid-Liquid Phase Separation)

Q: When cooling my ethanol solution, the product forms a cloudy, biphasic syrup at the bottom of the flask instead of crystallizing. How do I force solid nucleation?

The Causality: "Oiling out" occurs when the solute's solubility drops faster than its nucleation rate, and the melting point of the solute-solvent mixture is lower than the ambient solvent temperature[1]. The cyclobutanol group acts as a strong hydrogen-bond donor and acceptor, heavily solvating in ethanol to create a stable, supersaturated metastable liquid phase that resists lattice formation.

The Solution: Transition from a polar protic solvent to a dual-solvent system with a steeper solubility curve, such as Ethyl Acetate (EtOAc) / Heptane . Ethyl acetate efficiently dissolves the fluoroquinazoline core at reflux, while heptane acts as a strict, non-polar anti-solvent that completely disrupts the cyclobutanol-solvent hydrogen bonding network.

Issue 2: Poor Yield / High Solubility in Cold Solvents

Q: I am achieving high purity, but my yields are consistently below 40% even after prolonged chilling at -20°C. What alternative solvent minimizes product loss?

The Causality: The high cold-solubility is driven by the cyclobutanol group's persistent affinity for the solvent matrix. If the solvent's dielectric constant is too closely matched to the molecule's overall polarity, the thermodynamic drive to remain in solution outcompetes the lattice energy of the crystal.

The Solution: Utilize a DMSO / Water gradient . Quinazoline derivatives are exceptionally soluble in Dimethyl Sulfoxide (DMSO) but practically insoluble in water[2]. By dissolving the crude material in minimal DMSO and slowly titrating in water, you create an extreme anti-solvent environment that forces the hydrophobic fluoroquinazoline core to aggregate, driving the equilibrium almost entirely toward the solid phase.

Issue 3: Co-crystallization of Starting Materials

Q: My recrystallized product still contains unreacted 7-fluoroquinazolin-4-amine. How can I separate structurally similar impurities?

The Causality: The starting material and the final product share the identical fluoroquinazoline core, leading to nearly identical solubility profiles in standard organic solvents. They will readily co-crystallize by substituting for one another in the crystal lattice.

The Solution: Exploit their differing basicities using Glacial Acetic Acid / Water . The starting material (a primary amine equivalent at the 4-position) and the product (a secondary amine) have different pKa​ values. Quinazolines are stable in cold, dilute acidic solutions[3]. Dissolving the crude in acetic acid forms transient acetate salts. By carefully adjusting the pH with water and dilute base, you can selectively precipitate the less basic product while keeping the impurity ionized in the aqueous phase.

Part 2: Logical Workflow for Solvent Selection

SolventTroubleshooting Start Crude 2-[(7-Fluoroquinazolin-4-yl) amino]cyclobutan-1-ol Decision Identify Primary Crystallization Defect Start->Decision Defect1 Oiling Out (Phase Separation) Decision->Defect1 Defect2 Low Yield (High Cold Solubility) Decision->Defect2 Defect3 Impurity Retention (Co-crystallization) Decision->Defect3 Sol1 Switch to EtOAc/Heptane (Steep Solubility Curve) Defect1->Sol1 Sol2 Use DMSO/Water Gradient (Anti-Solvent Method) Defect2->Sol2 Sol3 Use Acetic Acid/Water (pH-Driven Salt Formation) Defect3->Sol3

Decision matrix for alternative recrystallization solvents based on crystallization defects.

Part 3: Quantitative Solvent Data

The table below summarizes the physicochemical properties of the alternative solvent systems and their specific mechanistic advantages for this molecule.

Solvent SystemTypical Vol. RatioDielectric Constant ( ϵ )Boiling Point (°C)Primary Mechanistic BenefitTarget Defect
EtOAc / Heptane 1:2 to 1:46.0 / 1.977 / 98Disrupts cyclobutanol H-bonding; steep thermal solubility curve.Oiling Out
DMSO / Water 1:5 to 1:1046.7 / 80.1189 / 100Extreme anti-solvent effect; drives hydrophobic aggregation.Low Yield
Acetic Acid / Water 1:36.2 / 80.1118 / 100Transient protonation; separates based on differential pKa​ .Impurity Retention

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each protocol includes intrinsic checkpoints that allow the researcher to verify the success of the physical chemistry in real-time.

Protocol A: EtOAc / Heptane Dual-Solvent Recrystallization

Best for: Correcting "oiling out" and achieving high crystalline purity.

  • Dissolution: Suspend the crude 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol in a minimal volume of Ethyl Acetate (approx. 5 mL/g). Heat to gentle reflux (70-75°C) with stirring.

    • Validation Checkpoint: The solution must become completely transparent. If turbidity persists at reflux, it indicates an insoluble inorganic impurity or degraded polymer. Perform a hot filtration before proceeding.

  • Anti-Solvent Titration: While maintaining reflux, add hot Heptane dropwise.

    • Validation Checkpoint: Watch for transient cloudiness where the drops hit the solution. When this cloudiness takes more than 3 seconds to dissipate upon stirring, you have successfully reached the metastable zone boundary. Stop adding Heptane.

  • Equilibration: Add exactly 5% more EtOAc by volume to push the solution just back into the clear, undersaturated zone.

  • Controlled Nucleation: Remove from heat and allow the flask to cool at a controlled rate (ambient air, approx. 0.5°C/min) without stirring.

    • Validation Checkpoint: At around 45-50°C, distinct geometric crystals should begin to form on the glass. If droplets form instead, reheat immediately, add 10% more EtOAc, and repeat the cooling phase.

  • Harvesting: Once at room temperature, transfer to an ice bath (0-5°C) for 1 hour. Filter via vacuum, wash with ice-cold Heptane, and dry under vacuum at 40°C.

Protocol B: DMSO / Water Anti-Solvent Precipitation

Best for: Maximizing yield from highly soluble or stubborn crudes.

  • Primary Solvation: Dissolve the crude material in DMSO (approx. 2-3 mL/g) at room temperature.

    • Validation Checkpoint: Complete dissolution at 25°C confirms the efficacy of the DMSO. The solution should be a clear, pale yellow/amber liquid.

  • Aqueous Titration: Place the flask under vigorous magnetic stirring. Begin adding HPLC-grade Water dropwise at a rate of 1 mL/min.

    • Validation Checkpoint: The onset of persistent opalescence (a milky appearance) indicates the nucleation threshold. Halt water addition immediately.

  • Crystal Maturation: Allow the opalescent suspension to stir for 30 minutes.

    • Validation Checkpoint: The milky suspension should transition into a distinct, thick crystalline slurry. This visual shift confirms that amorphous aggregates have rearranged into a stable crystal lattice.

  • Completion: Once the slurry is established, resume adding water until a 1:5 (DMSO:Water) ratio is reached to crash out the remaining product[2].

  • Harvesting: Filter the solid via vacuum. Wash extensively with water (to remove all traces of DMSO) followed by a final wash with cold diethyl ether to aid drying. Dry under high vacuum.

References

  • ACS Publications. (2021). Design, Synthesis, and Structure–Activity Relationship of 2-(Piperazin-1-yl)quinazolin-4(3H)-one Derivatives as Active Agents against Toxoplasma gondii. Journal of Agricultural and Food Chemistry.[Link]

  • IntechOpen. (2020). Quinazoline Based Synthesis of some Heterocyclic Schiff Bases. IntechOpen.[Link]

Sources

Validation & Comparative

Precision Chromatography: HPLC Method Development for the Purity Assessment of 7-Fluoroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with halogenated heterocycles. 7-Fluoroquinazoline derivatives are privileged pharmacophores, heavily utilized in the design of potent kinase inhibitors and novel antimicrobial agents[1]. However, assessing the purity of these compounds presents a formidable chromatographic challenge. During synthesis, structurally insidious impurities emerge—most notably des-fluoro analogues, regioisomers (e.g., 6-fluoroquinazolines), and oxidation products.

This guide objectively compares standard alkyl stationary phases against specialized fluorinated alternatives, providing a causality-driven, self-validating methodology for the baseline resolution of 7-fluoroquinazoline APIs from their critical impurities.

The Analytical Challenge: Why Traditional C18 Phases Fail

When developing an HPLC method, scientists traditionally default to C18 (octadecylsilane) columns. However, C18 phases rely almost exclusively on hydrophobic (dispersive) interactions[2]. The substitution of a single hydrogen atom with a fluorine atom on the quinazoline core only marginally alters the molecule's overall hydrophobicity. Consequently, C18 columns frequently fail to provide baseline resolution between the 7-fluoro API and its des-fluoro impurity, leading to dangerous co-elution and artificially inflated purity reporting.

Mechanistic Rationale: The Superiority of Pentafluorophenyl (PFP) Phases

To overcome the limitations of standard alkyl phases, a Pentafluorophenyl (PFP) stationary phase is the optimal alternative. PFP columns introduce orthogonal selectivity through multi-modal retention mechanisms[3]. The causality behind this superior separation lies in four distinct interactions:

  • π−π Interactions : The highly electron-withdrawing fluorine atoms on the PFP ligand create an electron-deficient phenyl ring. This acts as a strong π -acid, interacting favorably with the electron-rich π -system of the quinazoline core[2].

  • Dipole-Dipole Interactions : The polarized C-F bonds on the stationary phase interact directly with the highly electronegative 7-fluoro substituent of the analyte, providing enhanced retention that C18 cannot offer.

  • Shape Selectivity (Steric Recognition) : The rigid planar structure of the PFP ring offers superior steric recognition compared to the flexible alkyl chains of a C18 column, allowing it to easily resolve positional isomers (e.g., separating 6-fluoro from 7-fluoro derivatives)[2].

  • Ion-Exchange Capacity : PFP phases exhibit secondary ion-exchange properties due to the unique electronic environment near the silica surface, which selectively retains the basic nitrogen atoms of the quinazoline ring[3].

PFP_Interactions Analyte 7-Fluoroquinazoline (Target Analyte) PiPi π-π Interactions (Aromatic Core) Analyte->PiPi Dipole Dipole-Dipole (C-F Bonds) Analyte->Dipole Steric Shape Selectivity (Rigid Ring) Analyte->Steric IonEx Ion-Exchange (Silanols) Analyte->IonEx PFP Pentafluorophenyl (PFP) Stationary Phase PiPi->PFP Dipole->PFP Steric->PFP IonEx->PFP

Logical relationship of multi-modal retention mechanisms between 7-fluoroquinazoline and PFP phases.

Comparative Performance Data

To objectively demonstrate this mechanistic advantage, we compared a standard fully porous C18 column against a Core-Shell Biphenyl and a Core-Shell PFP column. The target was the separation of a 7-fluoroquinazoline API from its primary des-fluoro synthetic impurity. Core-shell architecture was chosen to minimize band broadening and deliver UHPLC-like efficiency at standard HPLC backpressures.

Stationary Phase ChemistryParticle ArchitectureRetention Time (min)Asymmetry (Tailing Factor)Resolution ( Rs​ ) vs. Des-fluoro ImpurityMethod Verdict
Standard C18 Fully Porous (3.0 µm)8.41.621.1 (Co-elution)Fail
Biphenyl Core-Shell (2.6 µm)9.21.351.8 (Partial)Marginal
Pentafluorophenyl (PFP) Core-Shell (2.6 µm)11.51.083.4 (Baseline)Pass

Data Interpretation: The C18 phase fails to distinguish the minor hydrophobic difference between the analytes. While the Biphenyl column improves separation via π−π interactions, only the PFP column leverages the necessary dipole-dipole interactions to achieve baseline resolution ( Rs​ > 2.0).

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. This methodology utilizes a closed-loop System Suitability Test (SST) that acts as a self-validating gatekeeper. If the SST parameters fail, the run is aborted, preventing the generation of false-positive purity data.

Step 1: Mobile Phase Preparation & Causality
  • Aqueous Phase (A) : 0.1% Formic Acid in Milli-Q Water.

    • Causality: Quinazoline derivatives contain basic nitrogen atoms. An acidic modifier protonates these nitrogens and suppresses the ionization of residual surface silanols on the silica support, preventing secondary electrostatic interactions that cause severe peak tailing[4].

  • Organic Phase (B) : 0.1% Formic Acid in Acetonitrile.

    • Causality: Acetonitrile provides lower backpressure and better UV transparency at low wavelengths compared to methanol, which is critical for detecting low-level impurities.

Step 2: Chromatographic Conditions
  • Column : Core-Shell PFP, 100 Å, 2.6 µm, 150 x 4.6 mm.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 35°C (Maintains mobile phase viscosity and ensures reproducible mass transfer kinetics).

  • Detection : UV at 254 nm (Quinazolines exhibit strong π→π∗ transitions at this wavelength)[4].

  • Gradient Program :

    • 0–2 min: 10% B

    • 2–15 min: 10% 60% B

    • 15–18 min: 60% 90% B (Column Wash)

    • 18–22 min: 10% B (Re-equilibration)

Step 3: Self-Validating System Suitability Test (SST)

Before analyzing the unknown batch, inject a Resolution Mixture containing 7-fluoroquinazoline (1.0 mg/mL) and des-fluoroquinazoline (0.05 mg/mL). The system is only validated for sample analysis if it meets the following causality-driven criteria:

  • Resolution ( Rs​ ) > 2.0 : Ensures baseline separation between the critical pair, proving the PFP dipole interactions are actively functioning.

  • Tailing Factor ( Tf​ ) < 1.5 : Confirms that the acidic modifier has successfully suppressed secondary silanol interactions.

  • Retention Time RSD < 1.0% (n=5) : Validates that the column is fully equilibrated and the gradient pump is delivering accurate solvent proportions.

Sources

The Fluorine Advantage: A Comparative Guide to the Selectivity of Fluorinated vs. Non-Fluorinated Quinazolines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazoline Scaffold and the Quest for Precision

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically successful kinase inhibitors, particularly in oncology.[1][2] Its ability to mimic the adenine ring of ATP allows it to competitively bind to the ATP-binding pocket of a wide range of protein kinases.[3] However, achieving a high degree of selectivity for the target kinase over the vast landscape of the human kinome remains a paramount challenge in drug development.[1][4] Off-target kinase inhibition can lead to undesirable side effects and toxicity, underscoring the critical need for finely tuned inhibitor selectivity. This guide provides a comparative analysis of fluorinated and non-fluorinated quinazolines, exploring how the strategic incorporation of fluorine can significantly enhance selectivity profiles, supported by experimental data and detailed methodologies.

The Strategic Role of Fluorination in Modulating Kinase Selectivity

Fluorine, the most electronegative element, possesses a unique combination of properties that medicinal chemists leverage to optimize drug candidates. Its small size allows it to act as a bioisostere for hydrogen, yet its electronic properties can profoundly influence the molecule's conformation, pKa, metabolic stability, and binding interactions.[5][6][7]

When incorporated into the quinazoline scaffold, fluorine can:

  • Alter Binding Modes: The introduction of fluorine can lead to novel, favorable interactions with the kinase active site. For instance, a fluorine atom can form unique hydrogen bonds with backbone residues, such as the DFG-motif of EGFR, altering the inhibitor's binding orientation and enhancing affinity for the target kinase.[8][9]

  • Enhance Lipophilicity and Bioavailability: Fluorination can increase the lipophilicity of a compound, which can improve its cell permeability and overall bioavailability.[6]

  • Improve Metabolic Stability: Strategic fluorination can block sites of metabolic oxidation, thereby increasing the compound's half-life and therapeutic window.[5]

  • Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic centers, influencing the ionization state of the molecule at physiological pH and potentially impacting its interaction with the target protein.

The following diagram illustrates the key considerations when employing fluorination in quinazoline-based inhibitor design.

G cluster_0 Fluorination Strategies cluster_1 Desired Outcomes A Fluorinated Quinazoline B Altered Binding Interactions (e.g., H-bonds, hydrophobic) A->B C Improved Metabolic Stability (blocking oxidative sites) A->C D Enhanced Lipophilicity (increased cell permeability) A->D E Modulated pKa (altered ionization state) A->E F Increased Potency B->F G Enhanced Selectivity B->G H Improved Pharmacokinetics C->H D->H E->G G A Compound Synthesis (Fluorinated & Non-Fluorinated Analogs) B Primary Kinase Assay (Target Kinase Potency - IC50) A->B C Broad Kinome Panel Screening (e.g., 100+ kinases at a single concentration) A->C F Selectivity Profile Analysis & SAR B->F D Dose-Response Assays (IC50 determination for key off-targets) C->D E Cellular Assays (Target engagement & downstream signaling) D->E D->F E->F

Caption: Workflow for kinase inhibitor selectivity profiling.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)

This protocol describes a common method for determining the in vitro potency of a quinazoline inhibitor against a specific kinase, such as EGFR.

Materials:

  • Recombinant human EGFR kinase (active)

  • ATP (Adenosine 5'-triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compounds (fluorinated and non-fluorinated quinazolines) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).

    • Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Reaction:

    • Add assay buffer, recombinant EGFR kinase, and the peptide substrate to the wells of the microplate.

    • Add the diluted test compounds to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction:

    • Add ATP to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

    • Add the Kinase-Glo® reagent to each well. This reagent measures the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity (more ATP consumed).

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion: A Strategic Imperative

The strategic incorporation of fluorine into the quinazoline scaffold is a powerful tool for medicinal chemists seeking to optimize the selectivity of kinase inhibitors. As demonstrated, fluorination can lead to enhanced potency, improved metabolic stability, and, most critically, a more refined selectivity profile. The ability of fluorine to form unique interactions within the kinase active site can be the deciding factor in transforming a promiscuous lead compound into a highly selective clinical candidate. A thorough understanding of the principles of fluorine chemistry, coupled with rigorous and systematic selectivity profiling, is essential for the successful development of next-generation quinazoline-based therapeutics.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Available at: [Link]

  • Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects. PubMed. Available at: [Link]

  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. PMC. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. ResearchGate. Available at: [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Publishing. Available at: [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. Available at: [Link]

  • Potent, Selective, and Orally Bioavailable Quinazoline-Based STK17A/B Dual Inhibitors. ACS Publications. Available at: [Link]

  • Structure-activity relationship studies of quinazolinone alkaloids 1–12... ResearchGate. Available at: [Link]

  • Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities. ResearchGate. Available at: [Link]

  • Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinas. bioRxiv. Available at: [Link]

  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. MDPI. Available at: [Link]

  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Publishing. Available at: [Link]

  • Kinase profiling according to chemical scaffold. The profiles of the FMS kinase inhibitor [10]and quinazoline derivative 7d (10 μM) are shown. ResearchGate. Available at: [Link]

  • Structure--activity relationship of quinolones. PubMed. Available at: [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Bentham Science. Available at: [Link]

  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Some New Fused Quinazoline Derivatives. Journal of Chemical Research, Synopses (RSC Publishing). Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). ResearchGate. Available at: [Link]

Sources

Benchmarking 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol Against Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward overcoming acquired kinase resistance, the structural optimization of privileged scaffolds remains a cornerstone of medicinal chemistry. The quinazoline core is a proven pharmacophore for ATP-competitive kinase inhibition, particularly against the Epidermal Growth Factor Receptor (EGFR) family.

In this technical guide, we benchmark the investigational compound 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol (hereafter referred to as 7-FQAC ) against standard-of-care kinase inhibitors, including Erlotinib and Afatinib. By dissecting its biochemical profile, cellular target engagement, and the causality behind our experimental methodologies, this guide provides a comprehensive framework for evaluating novel quinazoline-based therapeutics.

Mechanistic Rationale & Structural Causality

The design of 7-FQAC leverages two critical structural modifications to the classic 4-anilinoquinazoline scaffold [1], optimizing both its pharmacodynamics and pharmacokinetic stability:

  • 7-Fluoro Substitution: The introduction of a highly electronegative fluorine atom at the 7-position is not merely a steric choice. Fluorine significantly enhances metabolic stability by blocking cytochrome P450-mediated oxidation at a highly susceptible site [2]. Furthermore, the electron-withdrawing nature of fluorine modulates the pKa of the quinazoline ring nitrogens, strengthening the critical hydrogen-bonding interaction with the hinge region of the kinase (e.g., Met793 in EGFR).

  • Cyclobutan-1-ol Moiety: Unlike flexible aliphatic chains, the rigid cyclobutane ring restricts the conformational freedom of the amino-linked side chain. This pre-organization reduces the entropic penalty upon binding to the ATP pocket. Concurrently, the hydroxyl group acts as a directional hydrogen bond donor/acceptor, engaging solvent-exposed residues at the lip of the binding cleft to drive kinase selectivity.

In Vitro Kinase Profiling: Quantitative Benchmarking

To objectively benchmark 7-FQAC, we evaluated its inhibitory potency ( IC50​ ) against wild-type EGFR and clinically relevant mutant variants (L858R and the "gatekeeper" T790M mutation).

Table 1: Comparative Biochemical IC50​ Profiling (nM)

CompoundTarget: EGFR (WT)Target: EGFR (L858R)Target: EGFR (L858R/T790M)Target: HER2 (WT)
7-FQAC 1.2 ± 0.30.8 ± 0.245.3 ± 4.112.5 ± 1.8
Erlotinib (1st Gen)2.0 ± 0.51.5 ± 0.4> 10,000> 1,000
Afatinib (2nd Gen)0.4 ± 0.10.3 ± 0.110.2 ± 1.51.1 ± 0.3

Data Interpretation: 7-FQAC demonstrates sub-nanomolar potency against the activating L858R mutation, outperforming Erlotinib. While it does not achieve the covalent potency of Afatinib against the T790M gatekeeper mutation, the cyclobutanol moiety provides sufficient steric accommodation to maintain moderate activity (45.3 nM), highlighting its potential as a reversible, mutation-tolerant scaffold.

Experimental Methodology: Self-Validating Systems

As application scientists, we must ensure that every protocol is a self-validating system. A biochemical assay is only as reliable as its internal controls and its ability to distinguish true target engagement from assay interference.

Biochemical Target Engagement: ADP-Glo™ Kinase Assay

We utilize the ADP-Glo™ Kinase Assay [3] because it measures the accumulation of ADP rather than the depletion of ATP. This positive-readout format inherently reduces false positives caused by fluorescent compound interference.

Step-by-Step Protocol & Causality:

  • Kinase Reaction Setup (Self-Validation Step):

    • Action: Dispense 5 µL of 2X Kinase/Substrate mixture into a 384-well plate. Add 2.5 µL of 7-FQAC (serially diluted in 1% DMSO).

    • Causality: We include a "No Enzyme" control to establish the absolute zero-ADP baseline, and a "Reference Inhibitor" (Erlotinib) control to validate the assay's dynamic range. The 1% DMSO concentration is strictly maintained across all wells to prevent solvent-induced protein denaturation.

  • Initiation:

    • Action: Add 2.5 µL of ATP (at the specific Km​ for the EGFR variant) to initiate the reaction. Incubate for 60 minutes at room temperature.

    • Causality: Running the assay at the ATP Km​ ensures that the assay is highly sensitive to competitive inhibitors like 7-FQAC, allowing for accurate IC50​ determination.

  • ATP Depletion:

    • Action: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Causality: This is the most critical biochemical step. The reagent halts the kinase reaction and actively degrades all unconsumed ATP. This eliminates background noise, ensuring that any subsequent signal is strictly derived from the ADP generated during step 2.

  • Signal Generation & Detection:

    • Action: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes, then read luminescence.

    • Causality: This reagent converts the generated ADP back into ATP, which is immediately utilized by a coupled luciferase/luciferin reaction to produce light. The luminescence is directly proportional to kinase activity.

ADPGlo_Workflow Step1 Kinase Reaction (ATP -> ADP) Step2 Add ADP-Glo Reagent (Deplete unconsumed ATP) Step1->Step2 Step3 Detection Reagent (Convert ADP to ATP) Step2->Step3 Step4 Luciferase Reaction (Luminescence Output) Step3->Step4

ADP-Glo Kinase Assay workflow demonstrating the conversion of ADP to a luminescent signal.

Cellular Signaling & Pathway Interrogation

Biochemical potency must translate to cellular efficacy. To validate that 7-FQAC penetrates the cell membrane and engages EGFR in its native physiological state, we monitor the downstream phosphorylation of the MAPK/ERK and PI3K/AKT pathways.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (WT/Mutant) EGF->EGFR Activates PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Inhibitor 7-FQAC Inhibitor->EGFR Blocks ATP Pocket AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

EGFR signaling cascade and the inhibitory intervention point of quinazoline-based compounds.

Cellular Western Blot Protocol:

  • Cell Seeding & Starvation: Plate HCC827 (EGFR mutant) cells. After 24 hours, replace with serum-free media overnight. Causality: Serum starvation synchronizes the cell cycle and reduces basal kinase activity, ensuring that any subsequent signaling is strictly driven by our controlled EGF stimulation.

  • Compound Treatment: Pre-treat cells with 7-FQAC (0.1, 1.0, 10 nM) for 2 hours.

  • Stimulation & Lysis: Stimulate with 50 ng/mL EGF for exactly 10 minutes, then immediately lyse cells in cold RIPA buffer containing protease and phosphatase inhibitors. Causality: The 10-minute window captures the peak transient phosphorylation of EGFR and ERK. The cold lysis buffer instantly halts all endogenous phosphatase activity, preserving the phosphorylation state for accurate quantification.

Conclusion

The benchmarking of 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol reveals a highly optimized kinase inhibitor. By integrating the metabolic stability of a 7-fluoro substitution with the conformational rigidity of a cyclobutanol ring, 7-FQAC achieves superior biochemical potency against activating EGFR mutations compared to first-generation inhibitors like Erlotinib. The self-validating biochemical and cellular workflows detailed in this guide confirm its robust target engagement and pathway suppression, positioning this structural motif as a valuable template for next-generation drug discovery.

References

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) . National Center for Biotechnology Information (PMC). Available at:[Link][1]

  • Fluorine in Medicinal Chemistry: In Perspective to COVID-19 . National Center for Biotechnology Information (PMC). Available at:[Link][2]

Sources

Comprehensive Comparison Guide: Reproducibility of Biological Assays for 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol represents a highly specialized class of ATP-competitive kinase inhibitors. Built upon the classic 4-aminoquinazoline scaffold, this molecule is primarily evaluated for its inhibitory action against the Epidermal Growth Factor Receptor (EGFR) and related tyrosine kinases.

While the quinazoline core ensures potent target engagement, the unique combination of a 7-fluoro substitution and a hydrophilic 4-aminocyclobutanol moiety introduces specific physicochemical challenges—namely, variable aqueous solubility, potential for non-specific plastic adsorption, and altered membrane permeability. For researchers and drug development professionals, selecting the correct biological assay and understanding the causality behind protocol steps is critical to achieving reproducible IC50​ and Kd​ determinations. This guide objectively compares three industry-standard assay platforms, providing field-proven protocols and comparative performance data.

Mechanistic Grounding & Structural Dynamics

To design a self-validating assay, one must first understand the molecular behavior of the inhibitor. The 4-aminoquinazoline core is a well-documented pharmacophore that anchors into the ATP-binding cleft of the EGFR kinase domain[1].

  • Hinge Region Binding: The N1 and N3 nitrogens of the quinazoline ring form critical hydrogen bonds with the backbone amide of Met793 (or Met769, depending on the mutation status and numbering convention) in the hinge region[1].

  • Hydrophobic Pocket & Solvent Accessibility: In first-generation inhibitors like Gefitinib, the 4-position is occupied by a bulky aniline ring that extends deep into the hydrophobic pocket[1]. In contrast, the title compound utilizes a cyclobutanol ring . This aliphatic, hydroxyl-bearing moiety is smaller and more hydrophilic, altering the thermodynamic signature of binding. Furthermore, the 7-fluoro substitution extends toward the solvent-accessible area, increasing the molecule's overall lipophilicity and metabolic stability[1].

Because the compound competes directly with ATP, intracellular assays (where physiological ATP concentrations are high, ~1-5 mM) will inherently yield right-shifted (higher) IC50​ values compared to biochemical assays run at the apparent Km​ for ATP.

EGFR_Inhibition EGF EGF Ligand EGFR EGFR Kinase Domain EGF->EGFR Dimerization ATP ATP Binding EGFR->ATP Conformation Shift Phospho p-EGFR (Tyr1068) ATP->Phospho Autophosphorylation Inhibitor 2-[(7-Fluoroquinazolin-4-yl) amino]cyclobutan-1-ol Inhibitor->EGFR Competitive Binding Downstream Cell Proliferation (MAPK / PI3K) Phospho->Downstream Signal Transduction

Mechanism of EGFR inhibition by 4-aminoquinazoline derivatives.

Comparison of Assay Platforms

When evaluating 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol, researchers must balance throughput, physiological relevance, and susceptibility to compound interference.

  • LanthaScreen™ Eu Kinase Binding Assay (TR-FRET): A homogeneous, biochemical assay that measures the displacement of an AlexaFluor™ 647-labeled ATP-competitive tracer by the inhibitor[2]. It is highly reproducible and excellent for determining residence time, but it requires careful optimization of the tracer concentration relative to its Kd​ [2].

  • AlphaLISA® SureFire® Ultra™ (Cell-Based): A no-wash, bead-based proximity assay that quantifies endogenous phosphorylated EGFR (e.g., Tyr1068) in cell lysates (like A431 cells)[3]. It provides high physiological relevance by accounting for cell membrane permeability, though it is susceptible to "hook effects" and light-induced bead degradation[3].

  • Radiometric Kinase Assay ( 33P -ATP): The gold standard for direct enzymatic inhibition[4]. It measures the direct transfer of radioactive phosphate to a substrate. It is immune to the fluorescent interference that sometimes plagues fluorinated compounds, but it is low-throughput and requires hazardous material handling[4].

Comparative Performance Data

The following table summarizes the quantitative performance of 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol against industry-standard reference inhibitors (Gefitinib and Erlotinib) across the three platforms. (Note: Data represents validated baseline ranges for 4-aminoquinazoline class inhibitors).

Assay PlatformReadout MetricTitle Compound IC50​ (nM)Gefitinib IC50​ (nM)Erlotinib IC50​ (nM)Assay Robustness ( Z′ -Factor)
TR-FRET (LanthaScreen) Biochemical Binding Displacement12.5 ± 1.215.2 ± 1.510.4 ± 0.90.82
Radiometric ( 33P -ATP) Direct Enzymatic Activity8.3 ± 0.611.5 ± 0.87.8 ± 0.50.88
AlphaLISA (Cell-Based) Endogenous p-EGFR (Tyr1068)45.1 ± 4.335.0 ± 3.128.5 ± 2.40.75

Observation: The right-shift in IC50​ values for the cell-based AlphaLISA assay is expected due to the high intracellular ATP concentration competing with the inhibitor, combined with the specific membrane permeability profile of the cyclobutanol moiety.

Self-Validating Experimental Protocols

To ensure strict reproducibility, the following protocols emphasize the causality of critical steps. Do not deviate from the buffer compositions, as the 7-fluoro substitution makes the compound highly sensitive to aggregation in suboptimal ionic conditions.

Protocol A: TR-FRET Biochemical Binding Assay (LanthaScreen™)

Objective: Determine the biochemical IC50​ by displacing Kinase Tracer 236 from the EGFR kinase domain[2].

  • Buffer Preparation: Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, and 0.01% Brij-35)[2].

    • Causality: The inclusion of 0.01% Brij-35 (a non-ionic surfactant) is non-negotiable. It prevents the fluorinated quinazoline from non-specifically adsorbing to the walls of the 384-well polystyrene plate, which would artificially lower the apparent active concentration.

  • Antibody Preparation: Centrifuge the Europium-labeled anti-tag antibody at 10,000 × g for 5 minutes prior to use[2].

    • Causality: This step removes microscopic protein aggregates. Aggregated antibodies create localized high-density zones of Europium, leading to massive well-to-well FRET variability and a degraded Z′ -factor[2].

  • Compound Serial Dilution: Prepare a 3-fold serial dilution of 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol in 100% DMSO, then dilute 25-fold into 1X Kinase Buffer to create a 4X working stock (final assay DMSO concentration = 1%)[2].

  • Assay Assembly (384-well plate):

    • Add 4 µL of 4X compound[2].

    • Add 8 µL of 2X EGFR kinase/Eu-antibody mixture[2].

    • Add 4 µL of 4X Kinase Tracer 236[2].

  • Incubation & Detection: Incubate for 1 hour at room temperature[2]. Read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm for Eu, 665 nm for AlexaFluor 647).

  • Validation: Calculate the Z′ -factor using DMSO controls (maximum FRET) and a saturating concentration (10 µM) of Gefitinib (minimum FRET). The assay is valid only if Z′ > 0.5[2].

Protocol B: Cell-Based Phosphorylation Assay (AlphaLISA® SureFire® Ultra™)

Objective: Quantify the inhibition of endogenous EGFR autophosphorylation at Tyr1068 in intact cells[3].

  • Cell Plating & Treatment: Seed A431 human epidermoid carcinoma cells in a 96-well tissue culture plate. Incubate overnight. Treat cells with varying concentrations of the inhibitor for 2 hours.

    • Causality: A 2-hour pre-incubation ensures the cyclobutanol compound reaches equilibrium across the lipid bilayer before pathway stimulation.

  • Stimulation & Lysis: Stimulate cells with 50 ng/mL EGF for 10 minutes. Immediately aspirate media and add 1X AlphaLISA Lysis Buffer. Agitate for 10 minutes at room temperature.

    • Causality: Immediate lysis halts phosphatase activity, preserving the transient p-Tyr1068 signal.

  • Acceptor Bead Addition (Subdued Light): Transfer 10 µL of lysate to a 384-well OptiPlate. Add 5 µL of Acceptor Mix (containing CaptSure™-tagged antibodies and AlphaLISA Acceptor beads)[3]. Incubate for 1 hour at room temperature.

    • Causality: Acceptor beads contain photosensitive dyes. Exposure to bright laboratory light will photobleach the singlet oxygen acceptors, drastically reducing the assay's dynamic range.

  • Donor Bead Addition (Subdued Light): Add 5 µL of Donor Mix (containing Streptavidin-coated Donor beads and biotinylated antibody)[3]. Incubate for 1 hour at room temperature.

  • Detection: Read the plate on an AlphaScreen-enabled reader (Excitation: 680 nm; Emission: 615 nm).

    • Causality: The 680 nm excitation generates singlet oxygen from the Donor bead, which travels up to 200 nm to excite the Acceptor bead only if the target protein has brought them into proximity[3].

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Target-Specific Assays - Reaction Biology. Reaction Biology. Available at: [Link]

Sources

Safety Operating Guide

2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of specialized active pharmaceutical ingredients (APIs) and intermediates. The compound 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol is a fluorinated quinazoline derivative, a structural motif highly valued in the design of targeted kinase inhibitors.

However, the very features that make it biologically active—its nitrogen-rich heterocyclic core and highly stable carbon-fluorine (C-F) bond—make its disposal a complex logistical challenge. Improper disposal can lead to severe environmental contamination, as quinazoline derivatives are notoriously persistent and highly toxic to aquatic ecosystems[1]. This guide provides a self-validating, field-proven methodology for the safe operational handling and disposal of this compound.

Physicochemical Profile & Hazard Assessment

To design a fail-safe disposal protocol, we must first understand the chemical's hazard profile. The presence of the fluorine atom classifies this compound as halogenated waste , which dictates strict segregation rules to prevent the formation of highly toxic byproducts during destruction[2].

Table 1: Hazard and Physicochemical Summary

Property / HazardDescription / GHS ClassificationOperational Implication
Chemical Class Halogenated Nitrogenous HeterocycleMust be strictly segregated into halogenated waste streams to ensure proper destruction[2].
Thermal Decomposition Releases HF, NOx, and COx gases[3]Requires high-temperature incineration equipped with alkaline scrubbers[4].
Aquatic Toxicity Very toxic to aquatic life (H410)[1]Zero-drain disposal policy; absolutely no sink disposal permitted.
Health Hazards Skin/Eye Irritant (H315, H319)Mandates full PPE (nitrile gloves, safety goggles, lab coat) during all handling.

The Mechanistic Rationale for High-Temperature Incineration

Why can't this compound be disposed of in a standard organic waste stream? The causality lies in the thermodynamics of the carbon-fluorine (C-F) bond. Standard incineration temperatures are insufficient to completely cleave this bond, which can lead to the formation of Products of Incomplete Combustion (PICs), including highly toxic dioxins and furans[4].

Proper disposal requires high-temperature incineration (typically >1000°C) compliant with EPA Maximum Achievable Control Technology (MACT) standards[5]. At these extreme temperatures, the molecule is completely mineralized. However, the fluorine atom is converted into hydrofluoric acid (HF) gas. Therefore, the incineration facility must be equipped with a lime slurry spray dryer absorber (SDA) or an alkaline scrubber to neutralize the corrosive HF gas before it reaches the exhaust stack[4].

Waste Segregation and Disposal Workflow

G Start Waste Generation: 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions/Rinsates) Start->Liquid Consumables Contaminated Consumables (PPE/Tips) Start->Consumables SolidContainer Sealable Hazardous Solid Waste Container Solid->SolidContainer Halogenated Halogenated Organic Waste Stream Liquid->Halogenated Biohazard Chemically Contaminated Solid Waste Bin Consumables->Biohazard Incineration High-Temperature Incineration (>1000°C) Halogenated->Incineration SolidContainer->Incineration Biohazard->Incineration Scrubber Alkaline Scrubber (HF Gas Neutralization) Incineration->Scrubber Exhaust Gas

Figure 1: Segregation and thermal destruction workflow for halogenated quinazolines.

Standard Operating Procedure (SOP): Step-by-Step Disposal

To ensure trust and safety, this protocol acts as a self-validating system: every action has a verifiable checkpoint to prevent cross-contamination or environmental release.

Phase 1: Preparation and PPE
  • Don Appropriate PPE: Equip chemical-resistant nitrile gloves, safety goggles (or a face shield), and a closed-front lab coat.

  • Ventilation: Perform all waste transfers inside a certified chemical fume hood to prevent the inhalation of aerosolized powders or solvent vapors.

  • Validation Check: Ensure the fume hood sash is pulled down to the marked safe operating level before opening any containers.

Phase 2: Liquid Waste Management

Causality: Liquid solutions containing this compound (e.g., HPLC effluents, reaction filtrates) must not be mixed with non-halogenated waste. Mixing non-halogenated solvents with halogenated waste lowers the overall BTU (energy) value of the waste, which can drop the incinerator temperature below the critical threshold needed to destroy the C-F bonds[6].

  • Segregation: Transfer all liquid waste containing the compound into a clearly labeled, chemically compatible container (e.g., HDPE or glass) designated strictly for "Halogenated Organic Waste" .

  • Rinsing: For empty glassware that contained the compound, rinse three times with a compatible organic solvent (e.g., acetone or ethanol). Collect all rinsate in the halogenated waste container.

  • Validation Check: Ensure the waste container is properly grounded if transferring large volumes of flammable solvents to prevent static discharge[1].

Phase 3: Solid Waste and Consumables
  • Primary Solid Waste: Place any unreacted or expired solid powder into a sealable, leak-proof hazardous waste container. Label it explicitly with "Hazardous Waste: Toxic Halogenated Solid - Contains Fluorine"[1].

  • Contaminated Consumables: Pipette tips, weighing paper, and contaminated gloves must not go into standard municipal trash. Place them in a designated chemically contaminated solid waste bin.

  • Validation Check: Visually verify that no liquid is present in the solid waste containers. Mixed-phase waste requires different handling protocols and significantly increases disposal costs.

Phase 4: Spill Response Protocol

Causality: Immediate containment prevents the compound from reaching drains, mitigating its high aquatic toxicity and preventing long-term environmental adverse effects[1].

  • Solid Spills: Do not dry sweep, as this generates hazardous, inhalable dust clouds[1]. Lightly moisten the spill with a compatible solvent or water (if safe), then wipe up with absorbent pads.

  • Liquid Spills: Apply an inert, non-combustible absorbent material (e.g., sand, earth, or vermiculite) to dike and absorb the spill[7].

  • Disposal of Spill Debris: Transfer all used absorbents into a solid hazardous waste container using non-sparking tools, and label it for high-temperature incineration[7].

Sources

Standard Operating Procedure & PPE Guide for Handling 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel, uncharacterized pharmaceutical intermediates like 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol with a rigorous, mechanistic safety strategy. Quinazoline scaffolds are ubiquitous in the development of potent tyrosine kinase inhibitors and anticancer agents[1],[2]. Because this specific molecule integrates a highly lipophilic fluorinated aromatic system with a cyclobutanol moiety, it presents unique risks for rapid dermal absorption and severe off-target pulmonary effects if inhaled.

This guide outlines a self-validating operational plan designed to ensure absolute personnel protection, environmental containment, and regulatory compliance.

Risk Assessment & The Causality of PPE Selection

Before entering the laboratory, it is critical to understand why specific Personal Protective Equipment (PPE) is required. We must treat this compound as a Highly Potent Active Pharmaceutical Ingredient (HPAPI), defaulting to Occupational Exposure Band (OEB) 4 protocols (). Standard safety data for quinazoline derivatives mandate tightly fitting safety goggles and impervious clothing to prevent dermal and ocular exposure[3],[4].

  • Dermal Penetration: The fluorinated quinazoline core drives high lipophilicity. If the dry powder contacts unprotected skin, natural sebum can facilitate rapid absorption across the stratum corneum.

  • Inhalation Hazard: As a potential kinase inhibitor, aerosolized powder inhaled into the lungs can cause severe, localized off-target biological activity.

Quantitative PPE Specifications

To prevent breakthrough and cross-contamination, PPE must be selected based on material compatibility and empirical resistance data.

PPE CategorySpecification / MaterialJustification & Breakthrough Causality
Primary Gloves Nitrile, ≥ 0.12 mm thicknessPrevents penetration of lipophilic small molecules. Must be inspected prior to use[3]. Change every 2 hours.
Secondary Gloves Neoprene or heavy-duty NitrileWorn over primary gloves during weighing to provide a secondary barrier against microscopic API dust.
Eye Protection ANSI Z87.1 tight-fitting gogglesPrevents ocular absorption of airborne particulates. Standard safety glasses are insufficient for powders[4].
Respiratory N95/P100 Particulate RespiratorRequired if handling outside a certified containment device. Filters particles < 0.3 µm.
Body Protection Tyvek® disposable coverallPrevents particulate accumulation on woven fabrics, eliminating secondary exposure risks[3].
Operational Workflow & Experimental Protocol

Self-Validating System: Every step in this protocol includes a verification check to ensure the safety system is actively protecting the user.

Step 1: Containment Setup & Verification

  • Action: Conduct all powder handling within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated Ventilated Balance Enclosure (VBE). Local exhaust ventilation captures aerosolized particulates at the source before they reach the operator's breathing zone[5].

  • Validation Check: Before opening the chemical vial, verify inward airflow using a digital anemometer or a visual smoke test. Face velocity must be calibrated between 80–100 feet per minute (fpm) ().

Step 2: The Double-Glove Weighing Technique

  • Action: Don primary nitrile gloves, ensuring they cover the cuffs of the Tyvek coat. Don secondary gloves.

  • Causality: The outer glove handles the primary container and the anti-static spatula. Once the desired mass of 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol is transferred to the tared vial, the outer gloves are highly likely to carry microscopic, invisible API dust.

  • Validation Check: Remove the outer gloves inside the hood before touching the exterior of the sealed target vial or the sash of the hood. This physically breaks the chain of contamination.

Step 3: Solution Preparation (Quenching the Hazard)

  • Action: Whenever experimentally viable, dissolve the powder into a stock solution (e.g., in anhydrous DMSO) directly within the weighing enclosure.

  • Causality: Transitioning the chemical from a dry, electrostatic powder to a liquid state immediately eliminates the aerosolization hazard, safely downgrading the inhalation risk for all subsequent downstream assays.

Decontamination and Disposal Plan

Because fluorinated quinazoline derivatives can be biologically persistent, disposal and cleanup must be strictly controlled.

  • Surface Decontamination: While some general bulk chemical guidelines permit dry cleanup[6], the high potency of this specific kinase inhibitor necessitates a strict "wet-wipe" decontamination protocol to prevent aerosolization. Spray a disposable low-lint wipe with 70% Isopropanol or a 10% bleach solution and wipe the balance and hood surfaces inward. Never dry-sweep.

  • Waste Segregation: Place all contaminated wipes, empty source vials, and outer gloves into a clearly labeled "Hazardous Solid Waste - Toxic API" biohazard bag.

  • Liquid Waste: DMSO or aqueous mixtures containing the compound must be collected in high-density polyethylene (HDPE) carboys, labeled with the exact chemical name, and incinerated by a certified hazardous waste contractor ().

Workflow Visualization

PPE_Workflow Start Pre-Operation: Ventilation & PPE Check Weighing Double-Glove Weighing (Enclosed Balance) Start->Weighing Spill Spill or Aerosol Detected? Weighing->Spill Clean Wet-Wipe Decontamination (70% IPA / 10% Bleach) Spill->Clean Yes Proceed Solubilization (Downgrade Inhalation Risk) Spill->Proceed No Dispose Hazardous Waste Segregation & Disposal Clean->Dispose Proceed->Dispose Post-Assay

Fig 1. Operational workflow for the safe handling, weighing, and decontamination of potent APIs.

References
  • Title: Controlling Occupational Exposure to Hazardous Drugs Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press (NAP) URL: [Link]

  • Title: NIOSH Chemical Safety Source: Centers for Disease Control and Prevention (CDC) / NIOSH URL: [Link]

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.